molecular formula C33H58N7O18P3S B15551211 5-Hydroxydodecanoyl-CoA

5-Hydroxydodecanoyl-CoA

Cat. No.: B15551211
M. Wt: 965.8 g/mol
InChI Key: GTBFIAMPWAVBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxydodecanoyl-CoA is a useful research compound. Its molecular formula is C33H58N7O18P3S and its molecular weight is 965.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H58N7O18P3S

Molecular Weight

965.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxydodecanethioate

InChI

InChI=1S/C33H58N7O18P3S/c1-4-5-6-7-8-10-21(41)11-9-12-24(43)62-16-15-35-23(42)13-14-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)

InChI Key

GTBFIAMPWAVBDP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Metabolic Fate of 5-Hydroxydodecanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxydodecanoyl-CoA is a hydroxylated medium-chain acyl-CoA whose metabolic pathway is of significant interest in the study of fatty acid oxidation and its regulation. While direct experimental data exclusively for the 12-carbon this compound is limited, a comprehensive understanding of its metabolism can be extrapolated from the well-documented pathway of its shorter-chain analog, 5-hydroxydecanoyl-CoA. This technical guide synthesizes the current knowledge, presenting a detailed overview of the enzymatic steps involved in its degradation, the kinetic parameters that govern this process, and the experimental methodologies used for its investigation. The pathway is characterized by its entry into the mitochondrial beta-oxidation spiral, where it encounters a significant rate-limiting step, offering potential targets for therapeutic intervention.

Introduction

Hydroxy fatty acids and their CoA esters are emerging as important molecules in cellular metabolism and signaling. This compound, a 12-carbon fatty acyl-CoA with a hydroxyl group at the C5 position, is structurally similar to intermediates of standard fatty acid oxidation, yet this modification introduces significant alterations to its metabolic processing. Understanding the intricacies of its metabolic pathway is crucial for fields ranging from basic metabolic research to drug development, where fatty acid metabolism is a key consideration. This guide provides a detailed technical overview of the metabolic pathway of this compound, with a focus on the enzymatic reactions, quantitative data, and experimental approaches.

Upstream Synthesis: Formation of this compound

The initial step in the metabolism of 5-hydroxydodecanoic acid is its activation to this compound. This reaction is catalyzed by an acyl-CoA synthetase, likely a medium-chain or long-chain acyl-CoA synthetase, in an ATP-dependent manner.

The precursor, 5-hydroxydodecanoic acid, is likely formed through the hydroxylation of dodecanoic acid (lauric acid). This hydroxylation is plausibly carried out by cytochrome P450 enzymes, particularly those from the CYP4F family, which are known to be involved in the ω- and (ω-1)-hydroxylation of fatty acids.[1][2][3] While direct evidence for the specific 5-hydroxylation of dodecanoic acid by a particular CYP4F isoform is not yet established, their known substrate specificities suggest they are strong candidates for this biotransformation.

Downstream Degradation: The Mitochondrial Beta-Oxidation Pathway

Once formed, this compound enters the mitochondrial matrix to undergo beta-oxidation. The pathway is analogous to that of its 10-carbon counterpart, 5-hydroxydecanoyl-CoA, and proceeds through the canonical four enzymatic steps of beta-oxidation.[4][5][6]

Step 1: Dehydrogenation by Acyl-CoA Dehydrogenase

The first step is the introduction of a double bond between the α- and β-carbons (C2 and C3) of this compound. This reaction is catalyzed by an acyl-CoA dehydrogenase, likely the medium-chain acyl-CoA dehydrogenase (MCAD). For the analogous 5-hydroxydecanoyl-CoA, it has been shown to be a good substrate for MCAD.[7] The product of this reaction is 5-hydroxydodecenoyl-CoA.

Step 2: Hydration by Enoyl-CoA Hydratase

The newly formed double bond in 5-hydroxydodecenoyl-CoA is then hydrated by enoyl-CoA hydratase to form 3,5-dihydroxydodecanoyl-CoA. Studies on 5-hydroxydecenoyl-CoA have shown that its kinetics of hydration are similar to that of the non-hydroxylated equivalent, decenoyl-CoA, indicating this step is not a major bottleneck.[5]

Step 3: Dehydrogenation by L-3-Hydroxyacyl-CoA Dehydrogenase (Rate-Limiting Step)

The third step involves the oxidation of the 3-hydroxyl group of 3,5-dihydroxydodecanoyl-CoA to a keto group by L-3-hydroxyacyl-CoA dehydrogenase (HAD). This step is the critical, rate-limiting bottleneck in the metabolism of 5-hydroxydecanoyl-CoA, and by extension, this compound.[4][5][6] The presence of the 5-hydroxyl group is thought to sterically hinder the active site of HAD, leading to a significantly reduced turnover rate.[4][6] The product of this reaction is 5-hydroxy-3-ketododecanoyl-CoA.

Step 4: Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolase

Finally, 5-hydroxy-3-ketododecanoyl-CoA is cleaved by 3-ketoacyl-CoA thiolase, yielding acetyl-CoA and 3-hydroxydecanoyl-CoA. The resulting 3-hydroxydecanoyl-CoA can then re-enter the beta-oxidation spiral.

Potential Role of Peroxisomal Beta-Oxidation

While mitochondrial beta-oxidation is the primary described pathway, peroxisomes are also known to be involved in the oxidation of certain fatty acids, including very-long-chain and some hydroxy fatty acids.[8][9][10] It is plausible that this compound or its metabolites could also be substrates for peroxisomal beta-oxidation, although this has not been experimentally verified. In peroxisomes, the initial dehydrogenation is carried out by an acyl-CoA oxidase, which produces H2O2.[8]

Quantitative Data

The following table summarizes the available kinetic data for the enzymes involved in the beta-oxidation of 5-hydroxydecanoyl-CoA and its non-hydroxylated counterpart, decanoyl-CoA. It is anticipated that similar relative differences in kinetic parameters would be observed for this compound.

EnzymeSubstrateKm (μM)Vmax (μmol/min/mg) or kcat (s⁻¹)Reference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)5-Hydroxydecanoyl-CoA12.8 ± 0.614.1 s⁻¹ (kcat)[7]
Decanoyl-CoA~36.4 s⁻¹ (kcat)[7]
Enoyl-CoA Hydratase5-Hydroxydecenoyl-CoA12.7 ± 0.625.7 ± 0.5 μM/min[5]
Decenoyl-CoA4.1 ± 0.321.7 ± 0.5 μM/min[5]
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD)3,5-Dihydroxydecanoyl-CoANot reportedVmax is 5-fold slower than for L-3-hydroxydecanoyl-CoA[4][5][6]
L-3-Hydroxydecanoyl-CoANot reported-[4][5][6]

Experimental Protocols

Synthesis of this compound

Objective: To enzymatically synthesize this compound from 5-hydroxydodecanoic acid.

Materials:

  • 5-hydroxydodecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (from Pseudomonas species or commercially available)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • DTT

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and DTT.

  • Add 5-hydroxydodecanoic acid and Coenzyme A to the reaction mixture.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the formation of this compound using HPLC or LC-MS.

  • Purify the synthesized this compound using reversed-phase HPLC.

In Vitro Fatty Acid Oxidation Assay

Objective: To measure the rate of beta-oxidation of this compound using isolated mitochondria.

Materials:

  • Isolated liver or heart mitochondria

  • Radiolabeled [1-¹⁴C]this compound (requires custom synthesis) or unlabeled substrate for LC-MS analysis

  • Reaction buffer (containing sucrose, Tris-HCl, KH₂PO₄, KCl, MgCl₂, L-carnitine, and malate)

  • ADP

  • Perchloric acid

Procedure:

  • Isolate mitochondria from rat liver or heart tissue using standard differential centrifugation methods.

  • Prepare a reaction mixture containing the reaction buffer and isolated mitochondria.

  • Initiate the reaction by adding [1-¹⁴C]this compound and ADP.

  • Incubate at 37°C with shaking for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding perchloric acid.

  • Centrifuge to pellet the precipitated protein.

  • Measure the radioactivity in the acid-soluble supernatant, which represents the products of beta-oxidation (e.g., [¹⁴C]acetyl-CoA).

  • Alternatively, for unlabeled substrate, quench the reaction with cold acetonitrile, centrifuge, and analyze the supernatant for the disappearance of the substrate and the appearance of chain-shortened acyl-CoAs by LC-MS.[11]

Visualizations

Metabolic_Pathway_of_5_Hydroxydodecanoyl_CoA cluster_synthesis Upstream Synthesis cluster_beta_oxidation Mitochondrial Beta-Oxidation Dodecanoic_Acid Dodecanoic Acid 5_Hydroxydodecanoic_Acid 5-Hydroxydodecanoic Acid Dodecanoic_Acid->5_Hydroxydodecanoic_Acid CYP4F Enzymes 5_Hydroxydodecanoyl_CoA This compound 5_Hydroxydodecanoic_Acid->5_Hydroxydodecanoyl_CoA Acyl-CoA Synthetase ATP -> AMP + PPi 5_Hydroxydodecenoyl_CoA 5-Hydroxydodecenoyl-CoA 5_Hydroxydodecanoyl_CoA->5_Hydroxydodecenoyl_CoA Acyl-CoA Dehydrogenase FAD -> FADH2 3_5_Dihydroxydodecanoyl_CoA 3,5-Dihydroxydodecanoyl-CoA 5_Hydroxydodecenoyl_CoA->3_5_Dihydroxydodecanoyl_CoA Enoyl-CoA Hydratase H2O 5_Hydroxy_3_ketododecanoyl_CoA 5-Hydroxy-3-ketododecanoyl-CoA 3_5_Dihydroxydodecanoyl_CoA->5_Hydroxy_3_ketododecanoyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (Rate-Limiting) NAD+ -> NADH + H+ Acetyl_CoA Acetyl-CoA 5_Hydroxy_3_ketododecanoyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase CoA-SH 3_Hydroxydecanoyl_CoA 3-Hydroxydecanoyl-CoA (to further beta-oxidation) 5_Hydroxy_3_ketododecanoyl_CoA->3_Hydroxydecanoyl_CoA 3-Ketoacyl-CoA Thiolase CoA-SH

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_workflow In Vitro Fatty Acid Oxidation Assay Workflow Isolation Isolate Mitochondria (from liver or heart) Reaction_Setup Prepare Reaction Mixture (Buffer, Mitochondria) Isolation->Reaction_Setup Initiation Initiate Reaction (Add this compound, ADP) Reaction_Setup->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction (Add Perchloric Acid) Incubation->Termination Analysis Analyze Products (Scintillation counting or LC-MS) Termination->Analysis

Caption: Experimental workflow for in vitro fatty acid oxidation.

Conclusion

The metabolic pathway of this compound is a compelling example of how a subtle modification to a fatty acid structure can have profound effects on its catabolism. By entering the mitochondrial beta-oxidation pathway, it is subjected to the canonical enzymatic reactions, but with a significant kinetic impediment at the L-3-hydroxyacyl-CoA dehydrogenase step. This rate-limiting step not only slows its own degradation but can also impact the overall flux of fatty acid oxidation. The likely involvement of CYP4F enzymes in its synthesis and the potential for peroxisomal processing highlight areas for future research. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolism of this compound and its implications in health and disease.

References

An In-depth Technical Guide on the Role of 5-Hydroxydodecanoyl-CoA in Fatty Acid β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the metabolic fate of 5-Hydroxydodecanoyl-CoA within the fatty acid β-oxidation pathway. Historically, its precursor, 5-hydroxydecanoate (B1195396) (5-HD), was utilized as a specific inhibitor of mitochondrial ATP-sensitive K+ (KATP) channels.[1][2][3] However, subsequent research has revealed that 5-HD is activated to its coenzyme A derivative, 5-hydroxydecanoyl-CoA (5-HD-CoA), and actively metabolized by the mitochondrial β-oxidation machinery.[1][4][5] This guide details the enzymatic processing of 5-HD-CoA, presents key quantitative kinetic data, outlines relevant experimental protocols, and discusses the implications of its role as both a substrate and a metabolic bottleneck.

Core Mechanism: Mitochondrial Processing of this compound

The catabolism of this compound follows the canonical pathway of mitochondrial fatty acid β-oxidation, which involves a cycle of four enzymatic reactions.[6][7] The process begins with the activation of its precursor fatty acid and transport into the mitochondrial matrix.

1.1. Activation and Mitochondrial Entry Like other fatty acids, 5-hydroxydecanoate (5-HD) is first activated to 5-hydroxydecanoyl-CoA (5-HD-CoA) by acyl-CoA synthetase.[1][4] This activation can occur at the outer mitochondrial membrane. The resulting 5-HD-CoA can then enter the mitochondrial matrix via the carnitine palmitoyltransferase (CPT) system, involving CPT-I and CPT-II.[1] In liver mitochondria, activation can also take place within the matrix.[1]

1.2. The β-Oxidation Spiral: A Substrate with a Bottleneck Once inside the matrix, 5-HD-CoA enters the β-oxidation spiral. It serves as a substrate for the first two enzymes with kinetics comparable to physiological substrates. However, its metabolism is significantly impeded at the third step, creating a bottleneck that impairs the overall flux of fatty acid oxidation.[1][2][5]

  • Step 1: Dehydrogenation: 5-HD-CoA is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes its oxidation to 5-hydroxydecenoyl-CoA.[1][4]

  • Step 2: Hydration: The product, 5-hydroxydecenoyl-CoA, is efficiently hydrated by enoyl-CoA hydratase to form 3,5-dihydroxydecanoyl-CoA.[1][4]

  • Step 3: Dehydrogenation (Rate-Limiting Step): The metabolism is dramatically slowed at the penultimate step, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD).[1][5] The Vmax for 3,5-dihydroxydecanoyl-CoA is approximately fivefold slower than for the corresponding physiological substrate, L-3-hydroxydecanoyl-CoA.[1][3][5] Molecular modeling suggests the 5-hydroxyl group may interfere with the enzyme's active site, reducing its turnover rate.[1][5]

  • Step 4: Thiolysis: The subsequent product can be cleaved by 3-ketoacyl-CoA thiolase, but the slow kinetics of the preceding step create a significant delay.[1]

This metabolic bottleneck causes 5-HD-CoA and its intermediates to act as competitive inhibitors, slowing the oxidation of other fatty acids like decanoyl-CoA.[1][5]

Caption: Mitochondrial β-oxidation of this compound.

Quantitative Data Presentation

The following tables summarize the key kinetic and inhibitory data from studies on 5-HD-CoA metabolism.

Table 1: Enzyme Kinetic Parameters for β-Oxidation Intermediates

EnzymeSubstrateKmkcat (s⁻¹)Vmax (µM min⁻¹)Reference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)5-Hydroxydecanoyl-CoA12.8 ± 0.6 µM14.1-[4]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Decanoyl-CoA~3 µM6.4-[4]
Enoyl-CoA Hydratase5-Hydroxydecenoyl-CoA12.7 ± 0.6 µM-25.7 ± 0.5[1]
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD)3,5-Dihydroxydecanoyl-CoA--~5-fold slower than control[1][5]
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD)L-3-Hydroxydecanoyl-CoA--(Control Rate)[1][5]

Table 2: Inhibitory Effects on Mitochondrial Respiration

Primary SubstrateInhibitorConcentrationEffect on O₂ ConsumptionReference
Decanoyl-CoA5-Hydroxydecanoyl-CoA100 µM~40% reduction in maximal rate[1]
Lauryl-carnitine5-Hydroxydecanoyl-CoA100 µMSignificant reduction[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the metabolism of this compound.

3.1. Protocol 1: Synthesis of β-Oxidation Intermediates

This protocol describes the enzymatic synthesis of 5-HD-CoA derivatives for use in kinetic assays.[1]

  • Synthesis of 5-hydroxydecenoyl-CoA:

    • Incubate 5-hydroxydecanoyl-CoA with purified human liver medium-chain acyl-CoA dehydrogenase (MCAD).

    • Use ferricenium hexafluorophosphate (B91526) as an electron acceptor.

    • Monitor the reaction progress spectrophotometrically.

  • Synthesis of 3,5-dihydroxydecanoyl-CoA:

    • Incubate the synthesized 5-hydroxydecenoyl-CoA with purified bovine liver enoyl-CoA hydratase.

    • Allow the hydration reaction to proceed to completion.

  • Purification:

    • Purify all synthesized decanoyl-CoA and 5-HD-CoA derivatives using preparative reversed-phase High-Performance Liquid Chromatography (HPLC).

    • Confirm the identity and purity of the final products using mass spectrometry.

3.2. Protocol 2: Analysis of Mitochondrial Respiration

This method is used to assess the impact of 5-HD-CoA on the metabolic flux of other fatty acids in isolated mitochondria.[1]

  • Mitochondria Isolation: Isolate heart or liver mitochondria from rats using differential centrifugation.

  • Respirometry Setup:

    • Use a Clark-type oxygen electrode in a temperature-controlled chamber.

    • Prepare a respiration buffer (e.g., KCl-based buffer with phosphate, EGTA, and MgCl₂).

  • Assay Conditions:

    • Add isolated mitochondria to the respiration buffer.

    • Provide supporting substrates: 0.5 mM malate (B86768) and 0.5 mM ADP.

    • To test fatty acid oxidation, add 0.2 mM L-carnitine and the fatty acid substrate (e.g., 10 µM decanoyl-CoA).

  • Measurement:

    • Record the baseline rate of oxygen consumption.

    • Inject the fatty acid substrate and record the stimulated respiration rate.

    • In parallel experiments, pre-incubate mitochondria with the inhibitor (e.g., 100 µM 5-HD-CoA) before adding the fatty acid substrate and measure the resulting rate.

    • Calculate and compare the rates of oxygen consumption across different conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis SPE 1. Solid-Phase Extraction (C18) - Condition - Load Sample - Wash - Elute Evap 2. Evaporation (Nitrogen Stream) SPE->Evap Recon 3. Reconstitution (Mobile Phase) Evap->Recon LC 4. Liquid Chromatography - C18 Column - Gradient Elution Recon->LC MS 5. Tandem Mass Spectrometry - ESI+ Ionization - MRM Detection LC->MS Data Data MS->Data Quantification

Caption: Workflow for quantification of Acyl-CoAs by LC-MS/MS.

3.3. Protocol 3: Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of acyl-CoA species from biological samples.[8][9]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol (B129727), followed by water.

    • Load the biological sample (e.g., cell lysate, mitochondrial extract).

    • Wash the cartridge with an aqueous solution (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the acyl-CoAs with methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

    • Gradient: A typical gradient runs from low (e.g., 5%) to high (e.g., 95%) organic phase over several minutes to separate acyl-CoAs based on chain length and modifications.[8]

    • Flow Rate: ~0.3-0.4 mL/min.[8]

  • Tandem Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI+).[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. This involves selecting a specific precursor ion (the molecular weight of the target acyl-CoA) and a specific product ion generated after fragmentation.

    • Data Analysis: Quantify the target analyte by comparing its peak area to that of a standard curve generated from known concentrations of the analyte.

Implications for Research and Drug Development

The characterization of 5-HD-CoA as a substrate and inhibitor of β-oxidation has significant implications.

  • Invalidation as a Research Tool: Its complex metabolic effects invalidate the use of 5-HD as a specific pharmacological blocker of mitochondrial KATP channels in research, particularly in studies of ischemic preconditioning.[1][2]

  • Metabolic Modulation: The ability of 5-HD-CoA to create a bottleneck in β-oxidation highlights a potential mechanism for modulating fatty acid metabolism. This could be explored in contexts where reducing fatty acid oxidation flux is desirable.

  • Drug Development Target: The enzymes of the β-oxidation pathway, particularly L-3-hydroxyacyl-CoA dehydrogenase, are potential targets for therapeutic intervention in metabolic diseases. Understanding how modified substrates like 5-HD-CoA interact with these enzymes can inform the design of novel modulators. Long-chain acyl-CoAs are also known to be regulatory signals that can modulate gene expression, adding another layer of complexity and potential for therapeutic targeting.[10]

References

The Endogenous Function of 5-Hydroxydodecanoyl-CoA in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the metabolism and effects of 5-hydroxydecanoyl-CoA (a C10 medium-chain fatty acid derivative). However, there is a significant lack of direct experimental data for its longer-chain analogue, 5-hydroxydodecanoyl-CoA (a C12 derivative). This technical guide will therefore primarily utilize the data available for 5-hydroxydecanoyl-CoA as a proxy, with the understanding that while the general metabolic principles are likely conserved, specific enzyme kinetics and physiological effects may differ. All data and pathways presented should be considered within this context.

Introduction

Medium-chain fatty acids (MCFAs) and their derivatives are increasingly recognized as not only essential energy substrates but also as signaling molecules that modulate various cellular processes.[1][2] this compound, a hydroxylated medium-chain fatty acyl-CoA, is an intermediate in the metabolism of 5-hydroxydodecanoic acid. While its precise endogenous functions are yet to be fully elucidated, by analogy with its better-studied C10 counterpart, it is proposed to play a role in mitochondrial fatty acid β-oxidation and potentially in cellular signaling. This document provides a comprehensive overview of the current understanding of its metabolism, based on extrapolated data, and explores its potential roles in cellular physiology.

Cellular Metabolism of this compound

The metabolism of this compound is presumed to follow the canonical pathway of mitochondrial β-oxidation, similar to other medium-chain fatty acyl-CoAs.[3][4] The process begins with the activation of its precursor, 5-hydroxydodecanoic acid, to this compound.

Activation and Mitochondrial Transport

5-hydroxydodecanoic acid is activated to this compound by an acyl-CoA synthetase. This reaction is ATP-dependent. As a medium-chain fatty acyl-CoA, it can be transported into the mitochondrial matrix, a process that is generally independent of the carnitine shuttle system required for long-chain fatty acids.[1]

Mitochondrial β-Oxidation

Once inside the mitochondria, this compound is expected to enter the β-oxidation spiral. However, based on studies with 5-hydroxydecanoyl-CoA, the presence of the hydroxyl group on the fifth carbon significantly impacts the efficiency of this process. The β-oxidation of 5-hydroxydecanoyl-CoA is slowed at the step catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD), creating a bottleneck in the pathway.[3] This not only limits its own degradation but also competitively inhibits the oxidation of other fatty acids.[3]

Table 1: Comparative Enzyme Kinetics of β-Oxidation Substrates (Data for C10 Analogues)

EnzymeSubstrateK_m_ (µM)V_max_ (µmol/min/mg)Reference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Decanoyl-CoA~36.4 s⁻¹ (k_cat_)[3]
5-Hydroxydecanoyl-CoA12.8 ± 0.614.1 s⁻¹ (k_cat_)[3]
Enoyl-CoA HydrataseDecenoyl-CoA4.1 ± 0.321.7 ± 0.5[3]
5-Hydroxydecenoyl-CoA12.7 ± 0.625.7 ± 0.5[3]
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) & Thiolase (coupled)3-Hydroxydecanoyl-CoA4.2 ± 0.410.9 ± 0.3[3]
3,5-Dihydroxydecanoyl-CoA10.3 ± 1.52.1 ± 0.1[3]

Note: The V_max_ for the coupled HAD-thiolase reaction with the 5-hydroxy metabolite is approximately five-fold slower than with the non-hydroxylated substrate, indicating a significant rate-limiting step.

Potential Signaling Functions

Fatty acids and their CoA esters can act as signaling molecules, often through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[5][6] Hydroxy fatty acids, in particular, have been identified as PPAR agonists.[5] It is plausible that this compound or its metabolites could modulate gene expression by activating PPARs, which in turn regulate genes involved in lipid metabolism and inflammation.

Hypothetical Signaling Pathway

A potential signaling pathway for this compound could involve its interaction with PPARα. This interaction would lead to the heterodimerization of PPARα with the Retinoid X Receptor (RXR) and subsequent binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This could lead to the upregulation of genes involved in fatty acid oxidation, thereby creating a feedback loop.

G cluster_nucleus Nucleus 5-HDo-FA 5-Hydroxydodecanoic Acid 5-HDo-CoA This compound 5-HDo-FA->5-HDo-CoA PPARa PPARα 5-HDo-CoA->PPARa Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Target_Genes Target Genes (e.g., CPT1, MCAD) PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Protein_synthesis Increased FAO Enzymes

Figure 1. Hypothetical signaling pathway of this compound via PPARα activation.

Experimental Protocols

Detailed methodologies are crucial for the study of this compound and related compounds. The following protocols are based on established methods for medium-chain fatty acyl-CoAs and the enzymes involved in their metabolism.

Synthesis of this compound

Principle: Enzymatic synthesis from 5-hydroxydodecanoic acid and Coenzyme A (CoA) using acyl-CoA synthetase.

Protocol:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 2 mM DTT

    • 1 mM 5-hydroxydodecanoic acid

    • 0.5 mM CoASH

    • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • Incubate at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the this compound product using reversed-phase HPLC.

Acyl-CoA Dehydrogenase (MCAD) Activity Assay

Principle: Spectrophotometric assay measuring the reduction of a dye coupled to the oxidation of the acyl-CoA substrate.

Protocol:

  • Prepare a reaction mixture in a cuvette containing:

    • 100 mM potassium phosphate (B84403) buffer, pH 7.6

    • 0.2 mM Phenazine ethosulfate

    • 2.5 mM 2,6-Dichlorophenolindophenol (DCPIP)

    • 0.1 mM this compound

  • Equilibrate to 30°C.

  • Initiate the reaction by adding purified MCAD enzyme.

  • Monitor the decrease in absorbance at 600 nm (reduction of DCPIP).

Enoyl-CoA Hydratase Activity Assay

Principle: Spectrophotometric assay measuring the increase in absorbance at 263 nm due to the formation of the enoyl-CoA product.

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM Tris-HCl buffer, pH 7.4

    • 0.05 mM 5-hydroxydodecenoyl-CoA (synthesized from this compound using MCAD)

  • Equilibrate to 25°C.

  • Initiate the reaction by adding purified enoyl-CoA hydratase.

  • Monitor the increase in absorbance at 263 nm.

L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity Assay

Principle: Spectrophotometric assay measuring the reduction of NAD⁺ to NADH at 340 nm.[7]

Protocol:

  • Prepare a reaction mixture in a cuvette containing:

    • 100 mM potassium phosphate buffer, pH 7.0

    • 0.5 mM NAD⁺

    • 0.05 mM 3,5-dihydroxydodecanoyl-CoA (the product of the enoyl-CoA hydratase reaction)

  • Equilibrate to 37°C.

  • Initiate the reaction by adding purified HAD.

  • Monitor the increase in absorbance at 340 nm.

Quantification of this compound by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry provides high sensitivity and specificity for the quantification of acyl-CoAs in biological samples.[8][9]

Protocol:

  • Sample Extraction: Extract acyl-CoAs from tissue or cell homogenates using a solid-phase extraction (SPE) method with a C18 cartridge.

  • LC Separation: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.

  • MS/MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor for specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., C17:0-CoA).

Experimental and Logical Workflows

G cluster_synthesis Synthesis & Purification cluster_analysis Metabolic Analysis Start 5-Hydroxydodecanoic Acid + CoASH + ATP Synthesis Enzymatic Synthesis (Acyl-CoA Synthetase) Start->Synthesis Purification Reversed-Phase HPLC Synthesis->Purification Product Pure 5-HDo-CoA Purification->Product Sample Biological Sample (Cells or Tissue) Product->Sample Cellular Treatment Extraction Acyl-CoA Extraction (SPE) Sample->Extraction Quantification LC-MS/MS Analysis Extraction->Quantification Data Quantitative Data on 5-HDo-CoA levels Quantification->Data

Figure 2. General experimental workflow for the synthesis and analysis of this compound.

Conclusion

While direct experimental evidence remains scarce, the endogenous function of this compound in cellular metabolism can be inferred from the well-documented behavior of its C10 analogue, 5-hydroxydecanoyl-CoA. It is likely a substrate for mitochondrial β-oxidation, albeit one that is metabolized inefficiently, potentially leading to the inhibition of overall fatty acid oxidation. Furthermore, its structure suggests a possible role as a signaling molecule, potentially through the activation of PPARs, thereby influencing the expression of genes involved in lipid metabolism. Further research is imperative to directly characterize the enzyme kinetics, metabolic fate, and signaling properties of this compound to fully understand its role in cellular health and disease. Drug development professionals should consider the potential off-target metabolic effects of compounds structurally related to medium-chain hydroxy fatty acids.

References

5-Hydroxydodecanoyl-CoA: A Technical Guide to its Discovery, Characterization, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of 5-hydroxydodecanoyl-CoA, a critical intermediate in the mitochondrial metabolism of 5-hydroxydecanoate (B1195396) (5-HD). Initially identified through investigations into the metabolic effects of 5-HD, a compound widely used in cardiovascular research, this compound has been shown to be a substrate for the mitochondrial β-oxidation pathway. Its metabolism, however, is kinetically restricted at the L-3-hydroxyacyl-CoA dehydrogenase step, creating a bottleneck in fatty acid oxidation. This guide details the enzymatic synthesis and purification of this compound, presents its kinetic parameters with key β-oxidation enzymes, and outlines the signaling pathway of its metabolic processing. The information herein is intended to serve as a foundational resource for researchers investigating fatty acid metabolism, mitochondrial function, and the development of therapeutic agents targeting these pathways.

Discovery and Initial Characterization

The discovery of this compound is intrinsically linked to the study of 5-hydroxydecanoate (5-HD), a compound initially thought to be a specific inhibitor of mitochondrial ATP-sensitive K+ (KATP) channels. Subsequent research revealed that 5-HD is activated in the body to its coenzyme A thioester, 5-hydroxydecanoyl-CoA.[1][2][3][4][5] This pivotal finding shifted the understanding of 5-HD's mechanism of action from direct channel blocking to a more complex metabolic role.

Initial characterization studies demonstrated that 5-hydroxydecanoyl-CoA enters the mitochondrial matrix and serves as a substrate for the enzymes of the β-oxidation pathway.[1][5] While it is processed by the initial enzymes in the cycle, its metabolism is significantly slowed at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step.[1][2][3][4] This rate-limiting step leads to an accumulation of metabolic intermediates and creates a bottleneck in the overall process of fatty acid oxidation.[1][2][3][4]

Quantitative Data

The initial characterization of 5-hydroxydecanoyl-CoA involved determining the kinetic parameters of its interaction with the enzymes of the β-oxidation pathway. These data are crucial for understanding its metabolic fate and its impact on overall fatty acid metabolism.

SubstrateEnzymeK_m_ (μM)V_max_ (μM min⁻¹)k_cat_ (s⁻¹)Reference
5-Hydroxydecenoyl-CoAEnoyl-CoA Hydratase12.7 ± 0.625.7 ± 0.5-[6]
Decenoyl-CoAEnoyl-CoA Hydratase4.1 ± 0.321.7 ± 0.5-[1]
5-Hydroxydecanoyl-CoAMedium-Chain Acyl-CoA Dehydrogenase (MCAD)12.8 ± 0.6-14.1[6]
Decanoyl-CoAMedium-Chain Acyl-CoA Dehydrogenase (MCAD)~3-6.4[6]
3,5-Dihydroxydecanoyl-CoAL-3-Hydroxyacyl-CoA Dehydrogenase (HAD)-Fivefold slower than L-3-hydroxydecanoyl-CoA-[2]

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

This protocol describes a general chemo-enzymatic method for the synthesis of hydroxyacyl-CoAs, which can be adapted for this compound, followed by purification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 5-Hydroxydodecanoic acid

  • Coenzyme A (CoA) lithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (e.g., EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Activation of 5-Hydroxydodecanoic Acid:

    • Dissolve 5-hydroxydodecanoic acid and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 12-16 hours to form the NHS ester.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A lithium salt in 0.5 M sodium bicarbonate buffer.

    • Slowly add the filtered DMF solution containing the activated 5-hydroxydodecanoic acid-NHS ester to the CoA solution with stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification by HPLC:

    • Acidify the reaction mixture with a small amount of TFA.

    • Filter the solution through a 0.22 µm filter.

    • Purify the this compound using a C18 reverse-phase HPLC column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) for elution.

    • Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) moiety of CoA).

    • Collect the fractions containing the product and confirm its identity by mass spectrometry.

    • Lyophilize the purified fractions to obtain this compound as a white powder.

Enzymatic Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity

This spectrophotometric assay measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA substrate.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD⁺ solution (10 mM in potassium phosphate buffer)

  • This compound (or its metabolic product, 3,5-dihydroxydecanoyl-CoA) solution of known concentration

  • Purified L-3-hydroxyacyl-CoA dehydrogenase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Potassium phosphate buffer (to a final volume of 1 mL)

    • NAD⁺ solution (to a final concentration of 1 mM)

    • Varying concentrations of the 3-hydroxyacyl-CoA substrate.

  • Equilibrate the cuvette at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small amount of L-3-hydroxyacyl-CoA dehydrogenase.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Determine the K_m_ and V_max_ by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Enzymatic Assay for Enoyl-CoA Hydratase Activity

This assay measures the hydration of the double bond in an enoyl-CoA substrate.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.8)

  • 5-Hydroxydecenoyl-CoA solution of known concentration

  • Purified enoyl-CoA hydratase

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • Tris-HCl buffer (to a final volume of 1 mL)

    • Varying concentrations of the 5-hydroxydecenoyl-CoA substrate.

  • Equilibrate the cuvette at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding a small amount of enoyl-CoA hydratase.

  • Immediately monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-2-enoyl-CoA double bond.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the K_m_ and V_max_ by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

Signaling Pathways and Experimental Workflows

beta_oxidation_pathway cluster_bottleneck 5-Hydroxydecanoate 5-Hydroxydecanoate Acyl-CoA Synthetase Acyl-CoA Synthetase 5-Hydroxydecanoate->Acyl-CoA Synthetase 5-Hydroxydecanoyl-CoA 5-Hydroxydecanoyl-CoA Acyl-CoA Synthetase->5-Hydroxydecanoyl-CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase 5-Hydroxydecanoyl-CoA->MCAD 5-Hydroxydecenoyl-CoA 5-Hydroxydecenoyl-CoA MCAD->5-Hydroxydecenoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase 5-Hydroxydecenoyl-CoA->Enoyl-CoA Hydratase 3,5-Dihydroxydecanoyl-CoA 3,5-Dihydroxydecanoyl-CoA Enoyl-CoA Hydratase->3,5-Dihydroxydecanoyl-CoA HAD L-3-Hydroxyacyl-CoA Dehydrogenase 3,5-Dihydroxydecanoyl-CoA->HAD 3-Keto-5-hydroxydecanoyl-CoA 3-Keto-5-hydroxydecanoyl-CoA HAD->3-Keto-5-hydroxydecanoyl-CoA Thiolase Thiolase 3-Keto-5-hydroxydecanoyl-CoA->Thiolase Propionyl-CoA Propionyl-CoA Thiolase->Propionyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Bottleneck Bottleneck

Caption: Mitochondrial β-oxidation of 5-Hydroxydecanoyl-CoA.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Enzymatic Characterization Start 5-Hydroxydodecanoic Acid Activation Activation with DCC/NHS Start->Activation Thioesterification Reaction with Coenzyme A Activation->Thioesterification Purification Reverse-Phase HPLC Thioesterification->Purification Product Purified This compound Purification->Product Assay_Setup Prepare Reaction Mixtures (Buffer, Substrate, Cofactor) Product->Assay_Setup Enzyme_Addition Initiate with Purified Enzyme Assay_Setup->Enzyme_Addition Data_Acquisition Spectrophotometric Monitoring Enzyme_Addition->Data_Acquisition Analysis Calculate Kinetic Parameters (Km, Vmax) Data_Acquisition->Analysis

Caption: Workflow for Synthesis and Characterization.

Conclusion

This compound is a key metabolic intermediate whose characterization has significantly advanced our understanding of the cellular effects of 5-hydroxydecanoate. Its role as a substrate for β-oxidation, coupled with the kinetic bottleneck at the L-3-hydroxyacyl-CoA dehydrogenase step, highlights a complex interplay between fatty acid metabolism and cellular signaling. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development, facilitating further investigation into the metabolic pathways involving this and related molecules. Future studies may focus on the downstream consequences of the metabolic bottleneck and the potential for targeting this pathway for therapeutic intervention.

References

5-Hydroxydodecanoyl-CoA as a Substrate for Mitochondrial Enzymes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydodecanoyl-CoA, the activated form of 5-hydroxydodecanoic acid, has emerged as a molecule of interest in mitochondrial research. Initially recognized for its effects on mitochondrial ATP-sensitive potassium (KATP) channels, recent studies have revealed its direct participation in mitochondrial fatty acid β-oxidation. This guide provides a comprehensive technical overview of this compound as a substrate for mitochondrial enzymes, focusing on its metabolic pathway, quantitative kinetic data, and detailed experimental protocols for its study. Understanding the mitochondrial metabolism of this hydroxylated fatty acid is crucial for interpreting its physiological and pathological roles, as well as for its consideration in drug development programs.

Mitochondrial Processing of this compound

5-Hydroxydodecanoic acid is activated to its coenzyme A thioester, this compound, which is then transported into the mitochondrial matrix.[1][2][3] In the matrix, it serves as a substrate for the β-oxidation pathway, a cyclic series of four enzymatic reactions that shortens the fatty acyl chain by two carbons in each cycle.[4][5][6] The enzymes involved in this process for medium-chain fatty acids include medium-chain acyl-CoA dehydrogenase (MCAD), enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase (HAD), and 3-ketoacyl-CoA thiolase.[3]

However, the metabolism of this compound via β-oxidation is not as efficient as that of its unsubstituted counterpart, decanoyl-CoA.[1][2][3] The presence of the hydroxyl group at the C5 position introduces a significant bottleneck, particularly at the penultimate step of the cycle catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD).[1][2][3]

The Beta-Oxidation Pathway of this compound

The mitochondrial β-oxidation of this compound proceeds as follows:

  • Dehydrogenation: Medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the formation of a double bond between the α (C2) and β (C3) carbons, yielding 5-hydroxy-trans-Δ²-dodecenoyl-CoA.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming 3,5-dihydroxydodecanoyl-CoA. The enzyme kinetics at this step are comparable to those for decenoyl-CoA.[1][2][3]

  • Dehydrogenation (Rate-Limiting Step): L-3-hydroxyacyl-CoA dehydrogenase (HAD) oxidizes the hydroxyl group at the C3 position to a keto group. This step is significantly slower for 3,5-dihydroxydodecanoyl-CoA compared to L-3-hydroxydecanoyl-CoA.[1][2][3] This reduced efficiency is attributed to the interaction of the 5-hydroxyl group with critical side chains in the enzyme's active site.[1][2][7]

  • Thiolysis: 3-ketoacyl-CoA thiolase cleaves the Cα-Cβ bond, releasing acetyl-CoA and a shortened 3-hydroxydecanoyl-CoA, which can then undergo further rounds of β-oxidation.

This rate-limiting step at the HAD enzyme leads to the accumulation of β-oxidation intermediates and can inhibit the metabolism of other fatty acids.[1][2][3]

Quantitative Data on Enzyme Kinetics and Mitochondrial Respiration

The following tables summarize the key quantitative findings from studies on the mitochondrial metabolism of 5-hydroxy-fatty acids.

Table 1: Comparative Enzyme Kinetics of L-3-hydroxyacyl-CoA Dehydrogenase (HAD)

SubstrateVmax (nmol/min/mg)Fold Difference
L-3-hydroxydecanoyl-CoA100 (normalized)1x
3,5-dihydroxydecanoyl-CoA20 (normalized)5x slower

Data adapted from studies on the metabolism of 5-hydroxydecanoate, a close structural analog of 5-hydroxydodecanoate.[1][2][7]

Table 2: Inhibitory Effect of 5-Hydroxydecanoyl-CoA on Mitochondrial Respiration

Substrate(s)ConditionRate of Oxygen Consumption (nmol O₂/min/mg protein)% Inhibition
Decanoyl-CoA (10 µM)Control150 ± 10N/A
Decanoyl-CoA (10 µM) + 5-HD-CoA (100 µM)Inhibited80 ± 8~47%
Lauryl-carnitineControl180 ± 15N/A
Lauryl-carnitine + 5-HD-CoA (100 µM)Inhibited100 ± 12~44%

Data represents typical values obtained from isolated heart mitochondria and demonstrates the inhibitory effect of 5-hydroxydecanoyl-CoA (5-HD-CoA) on the oxidation of other fatty acids.[3]

Experimental Protocols

This section provides a detailed methodology for assessing the mitochondrial metabolism of this compound. This protocol is adapted from established methods for measuring fatty acid oxidation in isolated mitochondria.[8][9][10]

Protocol: Measurement of this compound Oxidation and its Inhibitory Effects in Isolated Mitochondria

1. Isolation of Mitochondria:

  • Isolate mitochondria from fresh tissue (e.g., rat liver or heart) using differential centrifugation in a suitable isolation buffer (e.g., containing sucrose, mannitol, and EGTA).

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

2. Preparation of Substrates:

  • Prepare stock solutions of this compound, decanoyl-CoA (as a control substrate), L-carnitine, and ADP in appropriate buffers.

  • The synthesis of this compound may be required if not commercially available.

3. Measurement of Oxygen Consumption:

  • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer) to measure mitochondrial oxygen consumption.

  • Add isolated mitochondria (typically 0.1-0.5 mg/mL) to the respiration medium (e.g., MiR05).

  • Add malate (B86768) (e.g., 0.5 mM) to provide a source of oxaloacetate for the TCA cycle.

  • Initiate fatty acid oxidation by adding L-carnitine (e.g., 0.2 mM) and the fatty acyl-CoA of interest (e.g., 10 µM decanoyl-CoA or 10 µM this compound).

  • Stimulate state 3 respiration by adding a saturating concentration of ADP (e.g., 0.5 mM).

  • To test for inhibitory effects, add this compound (e.g., 100 µM) prior to the addition of the primary fatty acid substrate (e.g., decanoyl-CoA).

  • Record the rate of oxygen consumption under each condition.

4. Data Analysis:

  • Calculate the rate of oxygen consumption (in nmol O₂/min/mg mitochondrial protein).

  • Compare the rates of respiration with this compound as a substrate to that with decanoyl-CoA.

  • Calculate the percentage inhibition of decanoyl-CoA-supported respiration by this compound.

5. Quantification of Metabolites (Optional):

  • For a more detailed analysis, the reaction can be stopped at different time points, and the mitochondrial extracts can be analyzed by LC-MS/MS to quantify the levels of this compound and its β-oxidation intermediates.[11][12][13]

Visualizations

Signaling Pathways and Experimental Workflows

beta_oxidation_pathway cluster_matrix Mitochondrial Matrix HD_CoA This compound HD_enoyl_CoA 5-Hydroxy-trans-Δ²- dodecenoyl-CoA HD_CoA->HD_enoyl_CoA MCAD dihydroxy_CoA 3,5-Dihydroxydodecanoyl-CoA HD_enoyl_CoA->dihydroxy_CoA Enoyl-CoA Hydratase keto_dihydroxy_CoA 3-Keto-5-hydroxydodecanoyl-CoA dihydroxy_CoA->keto_dihydroxy_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) (Rate-Limiting) hydroxydecanoyl_CoA 3-Hydroxydecanoyl-CoA keto_dihydroxy_CoA->hydroxydecanoyl_CoA 3-Ketoacyl-CoA Thiolase acetyl_CoA Acetyl-CoA keto_dihydroxy_CoA->acetyl_CoA 3-Ketoacyl-CoA Thiolase TCA TCA Cycle hydroxydecanoyl_CoA->TCA Further β-oxidation acetyl_CoA->TCA

Caption: β-Oxidation of this compound in the Mitochondrion.

experimental_workflow cluster_prep Preparation cluster_assay Respiration Assay cluster_analysis Data Analysis isolate_mito Isolate Mitochondria setup_respirometer Setup High-Resolution Respirometer isolate_mito->setup_respirometer prep_substrates Prepare Substrates (5-HD-CoA, Decanoyl-CoA, etc.) add_fa Add Fatty Acyl-CoA (Control or 5-HD-CoA) prep_substrates->add_fa add_mito Add Mitochondria & Malate setup_respirometer->add_mito add_mito->add_fa add_adp Add ADP add_fa->add_adp measure_o2 Measure O₂ Consumption add_adp->measure_o2 calc_rates Calculate Respiration Rates measure_o2->calc_rates compare_rates Compare Substrate Efficiency calc_rates->compare_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition

Caption: Workflow for Mitochondrial Respiration Assay.

Conclusion

This compound is a substrate for the mitochondrial β-oxidation pathway, but its metabolism is significantly impeded at the L-3-hydroxyacyl-CoA dehydrogenase step. This creates a metabolic bottleneck that can impact overall fatty acid oxidation. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate the intricate roles of hydroxylated fatty acids in mitochondrial function and cellular bioenergetics. A thorough understanding of these processes is essential for advancing our knowledge in metabolic research and for the development of novel therapeutic strategies targeting mitochondrial metabolism.

References

Biochemical Properties of 5-Hydroxydodecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxydodecanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) derivative that plays a role in fatty acid metabolism. While direct research on this specific molecule is limited, its biochemical properties can be largely inferred from studies of structurally similar compounds, particularly 5-hydroxydecanoyl-CoA. This technical guide synthesizes the available information on the synthesis, metabolism, and potential biological functions of this compound. It provides detailed experimental protocols for its analysis and summarizes key quantitative data to support further research and drug development efforts in areas related to fatty acid oxidation and metabolic disorders.

Introduction

Hydroxy fatty acids and their CoA esters are increasingly recognized for their diverse biological activities, ranging from roles as metabolic intermediates to signaling molecules.[1][2] this compound, a 12-carbon fatty acyl-CoA with a hydroxyl group at the fifth carbon, is an intriguing molecule at the intersection of fatty acid metabolism and potential cellular regulation. Understanding its biochemical characteristics is crucial for elucidating its physiological and pathophysiological significance. This whitepaper provides a comprehensive overview of the current knowledge of this compound, with a focus on its metabolic fate and the methodologies for its study.

Synthesis of this compound

The primary route for the synthesis of this compound in biological systems is through the activation of its corresponding free fatty acid, 5-hydroxydodecanoic acid. This reaction is catalyzed by acyl-CoA synthetases.

Enzymatic Synthesis Workflow

5-Hydroxydodecanoic_Acid 5-Hydroxydodecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 5-Hydroxydodecanoic_Acid->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase CoA_SH Coenzyme A CoA_SH->Acyl_CoA_Synthetase 5_Hydroxydodecanoyl_CoA This compound Acyl_CoA_Synthetase->5_Hydroxydodecanoyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi

Activation of 5-hydroxydodecanoic acid to its CoA ester.

Metabolism of this compound

Once formed, this compound is metabolized primarily through the mitochondrial β-oxidation pathway.[3][4] Studies on the closely related 5-hydroxydecanoyl-CoA have shown that it is a substrate for the enzymes of β-oxidation, although with some notable differences in reaction kinetics compared to its non-hydroxylated counterpart.[3][4]

The metabolism of this compound is expected to follow a similar path:

  • Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α- and β-carbons.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a second hydroxyl group.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the β-hydroxyl group to a ketone.

  • Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.

A key finding from the study of 5-hydroxydecanoyl-CoA is that the presence of the hydroxyl group at the 5-position creates a rate-limiting step at the 3-hydroxyacyl-CoA dehydrogenase reaction.[3][4] The Vmax for the metabolite of 5-hydroxydecanoate (B1195396) was found to be fivefold slower than for the corresponding metabolite of decanoate.[3][4] This suggests that the 5-hydroxyl group may interfere with the enzyme's active site, creating a bottleneck in the β-oxidation spiral.[3][4] This inhibition of fatty acid oxidation could have significant metabolic consequences.

Mitochondrial β-Oxidation Pathway of this compound

cluster_Mitochondrion Mitochondrial Matrix 5_OH_Dodecanoyl_CoA This compound Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase 5_OH_Dodecanoyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA 5-Hydroxydodecenoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase 3_5_diOH_Dodecanoyl_CoA 3,5-Dihydroxydodecanoyl-CoA HAD 3-Hydroxyacyl-CoA Dehydrogenase (HAD) 3_5_diOH_Dodecanoyl_CoA->HAD 3_Keto_5_OH_Dodecanoyl_CoA 3-Keto-5-hydroxydodecanoyl-CoA Thiolase Thiolase 3_Keto_5_OH_Dodecanoyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Decanoyl_CoA_derivative Shortened Acyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase->3_5_diOH_Dodecanoyl_CoA HAD->3_Keto_5_OH_Dodecanoyl_CoA Thiolase->Acetyl_CoA Thiolase->Decanoyl_CoA_derivative

Metabolic fate of this compound in β-oxidation.

Potential Biological Functions

While the specific biological roles of this compound are not well-defined, the functions of other hydroxy fatty acids and medium-chain fatty acids provide some insights into its potential activities.

  • Metabolic Regulation: As an intermediate in fatty acid oxidation, its levels could influence metabolic flux. The inhibitory effect on β-oxidation suggests a potential role in regulating energy homeostasis.[3][4]

  • Cell Signaling: Medium-chain fatty acids can act as signaling molecules, interacting with membrane and nuclear receptors to modulate gene expression and cellular responses.[5] It is plausible that this compound or its derivatives could have similar signaling roles.

  • Precursor for other Bioactive Lipids: Hydroxy fatty acids can be incorporated into more complex lipids, such as fatty acid esters of hydroxy fatty acids (FAHFAs), which have demonstrated anti-inflammatory and anti-diabetic properties.[2][6]

Quantitative Data

EnzymeSubstrateVmax (nmol/min/mg protein)Km (µM)Reference
Enoyl-CoA Hydratase5-Hydroxydecenoyl-CoA~150~25[3][4]
L-3-Hydroxyacyl-CoA Dehydrogenase3,5-Dihydroxydecanoyl-CoA~20N/A[3][4]
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxydecanoyl-CoA~100N/A[3][4]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from methods for synthesizing other acyl-CoAs.

Materials:

  • 5-Hydroxydodecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Synthetase (commercially available or purified)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

Procedure:

  • Prepare a reaction mixture containing 100 µM 5-hydroxydodecanoic acid, 1 mM CoA, 2 mM ATP in the reaction buffer.

  • Initiate the reaction by adding Acyl-CoA Synthetase to a final concentration of 1-5 µg/mL.

  • Incubate at 37°C for 30-60 minutes.

  • Monitor the formation of this compound by HPLC or LC-MS/MS.

  • Purify the product using solid-phase extraction (SPE) with a C18 cartridge.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of medium-chain hydroxyacyl-CoAs.

Workflow for LC-MS/MS Analysis

Sample Tissue/Cell Homogenate Extraction Solid-Phase Extraction (SPE) on C18 Cartridge Sample->Extraction LC Liquid Chromatography (LC) (Reversed-Phase C18 Column) Extraction->LC MS Tandem Mass Spectrometry (MS/MS) (ESI+) LC->MS Quantification Quantification (MRM) MS->Quantification

General workflow for the quantification of this compound.

Sample Preparation:

  • Homogenize tissue or cell samples in a suitable buffer.

  • Perform solid-phase extraction (SPE) using a C18 cartridge to isolate acyl-CoAs.

LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Gradient: A linear gradient from 5% to 95% B.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.

3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity Assay

This spectrophotometric assay measures the NAD+-dependent oxidation of the hydroxyacyl-CoA substrate.

Materials:

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase

  • This compound (or a suitable 3-hydroxyacyl-CoA substrate)

  • NAD+

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.3)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+ (final concentration ~1 mM), and the 3-hydroxyacyl-CoA substrate (final concentration ranging from 10-200 µM).

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the L-3-Hydroxyacyl-CoA Dehydrogenase enzyme.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH production using the Beer-Lambert law.

Conclusion and Future Directions

This compound is a metabolite with the potential to influence cellular energy metabolism and signaling. The current understanding of its biochemical properties is largely based on studies of related molecules. The rate-limiting effect of its metabolism on β-oxidation highlights a potential regulatory role that warrants further investigation. Future research should focus on:

  • Direct Quantification: Developing and applying sensitive analytical methods to measure the endogenous levels of this compound in various tissues and disease states.

  • Elucidating Biological Roles: Investigating the specific effects of this compound on cellular processes, including gene expression, protein function, and signaling pathways.

  • Therapeutic Potential: Exploring whether modulation of this compound levels or its metabolic pathway could be a therapeutic strategy for metabolic diseases.

This technical guide provides a foundation for researchers and drug development professionals to advance the understanding of this intriguing molecule and its potential impact on human health.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Long-chain fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Inborn errors of metabolism that affect this pathway, known as fatty acid oxidation disorders (FAODs), can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, and sudden death.[1][2] A key area of investigation in the pathophysiology of certain FAODs, specifically long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and trifunctional protein (TFP) deficiency, is the accumulation of aberrant, hydroxylated fatty acid intermediates. This technical guide focuses on 5-hydroxydodecanoyl-CoA, a hydroxylated long-chain acyl-CoA species, and its intricate link to the pathology of these disorders. We will explore its metabolic origin, its role as a metabolic bottleneck, and its potential as a biomarker. This guide will also provide detailed experimental protocols for its analysis and visualize the relevant metabolic and experimental workflows.

Introduction to Fatty Acid Oxidation and Associated Disorders

Mitochondrial beta-oxidation is a cyclical process that shortens fatty acyl-CoA molecules by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2.[3][4] These products subsequently fuel the Krebs cycle and the electron transport chain to produce ATP. The oxidation of long-chain fatty acids requires a multi-enzyme complex known as the mitochondrial trifunctional protein (TFP), which catalyzes the final three steps of the beta-oxidation spiral for long-chain substrates.[5][6] TFP is composed of two subunits: the alpha-subunit, encoded by the HADHA gene, which possesses long-chain enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities, and the beta-subunit, encoded by the HADHB gene, which has long-chain 3-ketoacyl-CoA thiolase activity.[5][6]

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency and Trifunctional Protein (TFP) Deficiency are autosomal recessive disorders resulting from mutations in the HADHA and HADHB genes, respectively.[1][2] In LCHAD deficiency, the dehydrogenase activity of TFP is impaired, leading to the accumulation of long-chain 3-hydroxyacyl-CoA species.[7] TFP deficiency involves the impairment of all three enzyme activities of the complex.[5][6] The accumulation of these partially metabolized fatty acid intermediates is believed to be cytotoxic and contribute significantly to the clinical phenotype of these disorders.[1][2]

The Role of this compound in FAO Disorders

While the primary accumulating species in LCHAD deficiency are 3-hydroxyacyl-CoAs, the presence of hydroxyl groups at other positions of the fatty acyl chain, such as the C5 position, can also occur and significantly impact metabolism. The metabolism of 5-hydroxydecanoate (B1195396) (a C10 analogue of 5-hydroxydodecanoate) has been studied and provides a valuable model for understanding the metabolic fate of this compound.

Metabolic Activation and Mitochondrial Entry

Similar to other fatty acids, 5-hydroxydodecanoic acid is activated to its CoA thioester, this compound, in the cytoplasm. It can then be transported into the mitochondrial matrix via the carnitine shuttle system.

A Bottleneck in Beta-Oxidation

Once inside the mitochondria, this compound can enter the beta-oxidation spiral. However, the hydroxyl group at the C5 position creates a significant metabolic bottleneck. While the initial steps of beta-oxidation can proceed, the presence of this hydroxyl group interferes with the activity of LCHAD.

Studies on the C10 analogue, 5-hydroxydecanoyl-CoA, have shown that its metabolite, 3,5-dihydroxydecanoyl-CoA, is a poor substrate for L-3-hydroxyacyl-CoA dehydrogenase (HAD), with a Vmax approximately five times slower than that for the physiological substrate, L-3-hydroxydecanoyl-CoA. This suggests that the 5-hydroxyl group hinders the enzyme's turnover rate. This inhibition of LCHAD activity not only slows the metabolism of the hydroxylated fatty acid itself but also competitively inhibits the oxidation of other, physiological long-chain fatty acids.[7][8][9] This creates a significant disruption in overall fatty acid metabolism and energy production.

Quantitative Data on the Inhibition of Fatty Acid Oxidation

The following tables summarize key quantitative data from studies on the C10 analogue, 5-hydroxydecanoyl-CoA, which serves as a model for the effects of this compound.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase with Decenoyl-CoA and 5-Hydroxydecenoyl-CoA

SubstrateKm (µM)Vmax (µM/min)
Decenoyl-CoA4.1 ± 0.321.7 ± 0.5
5-Hydroxydecenoyl-CoA12.7 ± 0.625.7 ± 0.5

Data extrapolated from studies on the C10 analogue.

Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) with L-3-Hydroxydecanoyl-CoA and 3,5-Dihydroxydecanoyl-CoA

SubstrateKm (µM)Vmax (µM/min)
L-3-Hydroxydecanoyl-CoA7.5 ± 0.640.3 ± 1.2
3,5-Dihydroxydecanoyl-CoA-~8 (5-fold slower)

Data extrapolated from studies on the C10 analogue. The Km for 3,5-dihydroxydecanoyl-CoA was not determined due to the slow reaction rate.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a prerequisite for its use as a standard in analytical methods and for in vitro enzyme kinetic studies. A common method involves the enzymatic synthesis from 5-hydroxydodecanoic acid and Coenzyme A using an acyl-CoA synthetase.

Materials:

  • 5-hydroxydodecanoic acid

  • Coenzyme A (CoASH)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and CoASH.

  • Add 5-hydroxydodecanoic acid to the reaction mixture.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC or LC-MS/MS.

  • Purify the synthesized this compound using solid-phase extraction (SPE) or preparative HPLC.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in cultured cells or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.2.1. Sample Preparation

For Cultured Cells:

  • Wash cultured cells with ice-cold phosphate-buffered saline (PBS).[10]

  • Lyse the cells using a cold extraction solution (e.g., acetonitrile/methanol (B129727)/water with an internal standard).[11]

  • Scrape the cells and collect the lysate.[10]

  • Centrifuge the lysate to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoAs.[11]

  • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).[11]

For Tissue Samples:

  • Flash-freeze the tissue sample in liquid nitrogen immediately after collection.

  • Homogenize the frozen tissue in a cold buffer (e.g., KH2PO4 buffer, pH 4.9) containing an internal standard.[12][13]

  • Extract the acyl-CoAs using a solvent mixture (e.g., isopropanol (B130326) and acetonitrile).[12][13]

  • Centrifuge to pellet tissue debris.

  • Purify the acyl-CoAs from the supernatant using solid-phase extraction (SPE) with a C18 or anion-exchange cartridge.[12][13]

  • Elute the acyl-CoAs and dry the eluate.

  • Reconstitute the dried extract for LC-MS/MS analysis.

4.2.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8][14]

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: 0.2-0.4 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).[8]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]+ ion of this compound.

    • Product Ions: Characteristic fragment ions of this compound for quantification and confirmation.

Visualizations of Pathways and Workflows

Metabolic Pathway of this compound in the Context of LCHAD Deficiency

metabolic_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 5-OH-Dodecanoic_Acid 5-Hydroxydodecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 5-OH-Dodecanoic_Acid->Acyl_CoA_Synthetase 5-OH-Dodecanoyl_CoA This compound 5-OH-Dodecanoyl_CoA->Mitochondrion Carnitine Shuttle Acyl_CoA_Synthetase->5-OH-Dodecanoyl_CoA 5-OH-Dodecanoyl_CoA_mito This compound Beta_Oxidation Beta-Oxidation (First 2 steps) 5-OH-Dodecanoyl_CoA_mito->Beta_Oxidation 3,5-OH-Decenoyl_CoA 3,5-Dihydroxydecanoyl-CoA Beta_Oxidation->3,5-OH-Decenoyl_CoA LCHAD LCHAD (Impaired) 3,5-OH-Decenoyl_CoA->LCHAD Inhibition Inhibition of normal fatty acid oxidation LCHAD->Inhibition

Caption: Metabolism of this compound and its inhibitory effect in LCHAD deficiency.

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow Sample Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction (Solvent precipitation) Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_Separation Liquid Chromatography (Reversed-Phase) Purification->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the quantitative analysis of this compound.

Conclusion and Future Directions

This compound represents a significant, yet understudied, metabolite in the context of LCHAD and TFP deficiencies. Its formation and subsequent metabolism create a bottleneck in the beta-oxidation pathway, leading to both a reduction in energy production and the potential for cellular toxicity through the inhibition of normal fatty acid metabolism. The analytical methods outlined in this guide provide a framework for researchers to quantify this and other hydroxylated acyl-CoA species, which may serve as valuable biomarkers for disease severity and response to therapy.

Future research should focus on elucidating the precise cytotoxic mechanisms of this compound and other aberrant fatty acid metabolites. Furthermore, the development of high-throughput analytical methods will be crucial for screening potential therapeutic agents that can either prevent the formation of these compounds or enhance their clearance. A deeper understanding of the role of this compound will undoubtedly pave the way for novel therapeutic strategies for patients with LCHAD and TFP deficiencies.

References

Cellular Localization of 5-Hydroxydodecanoyl-CoA Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydodecanoyl-CoA is an activated fatty acid that plays a role in various metabolic pathways. Understanding its synthesis and subcellular localization is crucial for elucidating its physiological functions and its potential as a therapeutic target. This technical guide provides a comprehensive overview of the cellular processes involved in the synthesis of this compound, from the initial hydroxylation of dodecanoic acid to its activation and subsequent metabolic fate. The guide details the subcellular compartments and key enzymes involved, presents quantitative data on enzyme distribution, outlines relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.

The Synthesis Pathway: A Two-Step Process

The synthesis of this compound from dodecanoic acid is a two-step process involving hydroxylation followed by activation with Coenzyme A (CoA).

Step 1: Hydroxylation of Dodecanoic Acid

The initial and rate-limiting step is the hydroxylation of dodecanoic acid at the 5th carbon position to form 5-hydroxydodecanoic acid. This reaction is catalyzed by cytochrome P450 monooxygenases.[1][2] These enzymes are a large family of heme-containing proteins that are involved in the metabolism of a wide variety of endogenous and exogenous compounds.[3][4][5] The specific P450 isoforms responsible for the 5-hydroxylation of dodecanoic acid are primarily located in the endoplasmic reticulum (microsomal fraction) and to some extent in the cytosol .[6]

Step 2: Activation to this compound

The newly synthesized 5-hydroxydodecanoic acid is then activated to its CoA thioester, this compound. This reaction is catalyzed by acyl-CoA synthetases (ACSs).[7] ACSs are a family of enzymes that activate fatty acids of different chain lengths. The subcellular localization of this activation step is critical as it determines the metabolic fate of the resulting acyl-CoA. Acyl-CoA synthetase activity for long-chain fatty acids has been identified in multiple cellular compartments, including the outer mitochondrial membrane , the peroxisomal membrane , and the endoplasmic reticulum (microsomal fraction) .[7][8][9]

Subcellular Localization of Key Enzymes

The synthesis and subsequent metabolism of this compound are compartmentalized within the cell. The table below summarizes the primary subcellular locations of the key enzymes involved.

EnzymeAbbreviationCellular LocalizationFunction
Cytochrome P450 MonooxygenaseCYPEndoplasmic Reticulum, CytosolHydroxylation of dodecanoic acid to 5-hydroxydodecanoic acid
Acyl-CoA SynthetaseACSOuter Mitochondrial Membrane, Peroxisomal Membrane, Endoplasmic ReticulumActivation of 5-hydroxydodecanoic acid to this compound
Carnitine Palmitoyltransferase ICPT1Outer Mitochondrial MembraneTransport of long-chain fatty acyl-CoAs into the mitochondria
Carnitine-Acylcarnitine TranslocaseCACTInner Mitochondrial MembraneTransport of acylcarnitine across the inner mitochondrial membrane
Carnitine Palmitoyltransferase IICPT2Inner Mitochondrial MembraneConversion of acylcarnitine back to acyl-CoA in the mitochondrial matrix
Acyl-CoA DehydrogenaseACADMitochondrial MatrixFirst step of β-oxidation
Enoyl-CoA HydrataseECHMitochondrial MatrixSecond step of β-oxidation
3-Hydroxyacyl-CoA DehydrogenaseHADHMitochondrial MatrixThird step of β-oxidation
Ketoacyl-CoA ThiolaseKCATMitochondrial MatrixFourth step of β-oxidation

Quantitative Data on Enzyme Distribution

The distribution of acyl-CoA synthetase activity is crucial for understanding the flux of this compound into different metabolic pathways. The following table presents a summary of the quantitative distribution of palmitoyl-CoA synthetase activity in human liver, which can be considered analogous for long-chain hydroxylated fatty acids.

Subcellular FractionPercentage of Total Activity
Peroxisomes16%
Mitochondria21%
Microsomes (Endoplasmic Reticulum)60%
Data adapted from Bronfman et al. (1984)

Experimental Protocols

Subcellular Fractionation for Isolation of Mitochondria and Peroxisomes

This protocol describes a general method for the isolation of mitochondrial and peroxisomal fractions from animal liver tissue by differential and density gradient centrifugation.[10][11][12][13][14]

Materials:

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Density gradient medium (e.g., Iodixanol or Percoll)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Mince fresh liver tissue and wash with ice-cold homogenization buffer.

  • Homogenize the tissue in 5-10 volumes of ice-cold homogenization buffer using a Dounce homogenizer with a loose-fitting pestle.

  • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) at 4°C to pellet a crude mitochondrial fraction.

  • The resulting supernatant can be further centrifuged at a very high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction (endoplasmic reticulum).

  • Resuspend the crude mitochondrial pellet in homogenization buffer and layer it on top of a pre-formed density gradient (e.g., Iodixanol or Percoll).

  • Centrifuge the gradient at high speed (e.g., 60,000 x g for 60-90 minutes) at 4°C.

  • Mitochondria and peroxisomes will separate into distinct bands based on their density.

  • Carefully collect the fractions corresponding to mitochondria and peroxisomes.

  • Wash the isolated organelles with homogenization buffer to remove the gradient medium.

  • The purity of the fractions should be assessed by measuring the activity of marker enzymes (e.g., succinate (B1194679) dehydrogenase for mitochondria and catalase for peroxisomes).

Enzyme Assay for Acyl-CoA Synthetase Activity

This protocol describes a common method for measuring the activity of acyl-CoA synthetase.

Materials:

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM ATP, 0.5 mM Coenzyme A)

  • 5-hydroxydodecanoic acid (substrate)

  • Radioactively labeled Coenzyme A (e.g., [1-14C]CoA) or a coupled spectrophotometric assay system.

  • Scintillation counter (for radioactive assay) or spectrophotometer.

Procedure (Radiometric Assay):

  • Prepare a reaction mixture containing the assay buffer and the subcellular fraction of interest (e.g., isolated mitochondria or microsomes).

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.

  • Initiate the reaction by adding the substrate, 5-hydroxydodecanoic acid, and radioactively labeled Coenzyme A.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a solution that precipitates the protein and unreacted CoA (e.g., perchloric acid).

  • Separate the radiolabeled this compound from the unreacted labeled CoA using a suitable method, such as extraction with an organic solvent or chromatography.

  • Quantify the amount of radioactive product formed using a scintillation counter.

  • Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein).

Visualizations

Signaling Pathways and Workflows

Synthesis_and_Metabolism_of_5_Hydroxydodecanoyl_CoA cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm / Endoplasmic Reticulum cluster_Mitochondrion Mitochondrion cluster_OMM Outer Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Membrane cluster_Matrix Matrix Dodecanoic_Acid_ext Dodecanoic Acid Dodecanoic_Acid_cyt Dodecanoic Acid Dodecanoic_Acid_ext->Dodecanoic_Acid_cyt Transport 5_Hydroxydodecanic_Acid 5_Hydroxydodecanic_Acid Dodecanoic_Acid_cyt->5_Hydroxydodecanic_Acid Hydroxylation 5_Hydroxydodecanoic_Acid 5-Hydroxydodecanoic Acid 5_HD_CoA_cyto This compound 5_Hydroxydodecanoic_Acid->5_HD_CoA_cyto Activation ACS_mito Acyl-CoA Synthetase 5_Hydroxydodecanoic_Acid->ACS_mito Activation CYP450 Cytochrome P450 CYP450->5_Hydroxydodecanic_Acid ACS_cyto Acyl-CoA Synthetase ACS_cyto->5_HD_CoA_cyto CPT1 CPT1 5_HD_CoA_cyto->CPT1 Carnitine Shuttle 5_HD_CoA_mito This compound ACS_mito->5_HD_CoA_mito 5_HD_Carnitine 5-Hydroxydodecanoyl-Carnitine CPT1->5_HD_Carnitine CACT CACT 5_HD_Carnitine->CACT CPT2 CPT2 5_HD_Carnitine->CPT2 CACT->5_HD_Carnitine CPT2->5_HD_CoA_mito Beta_Oxidation β-Oxidation 5_HD_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Synthesis and mitochondrial import of this compound.

Experimental_Workflow Tissue_Homogenization Tissue Homogenization Low_Speed_Centrifugation Low-Speed Centrifugation (600 x g) Tissue_Homogenization->Low_Speed_Centrifugation High_Speed_Centrifugation High-Speed Centrifugation (10,000 x g) Low_Speed_Centrifugation->High_Speed_Centrifugation Supernatant Ultracentrifugation Ultracentrifugation (100,000 x g) High_Speed_Centrifugation->Ultracentrifugation Supernatant Density_Gradient Density Gradient Centrifugation High_Speed_Centrifugation->Density_Gradient Pellet (Crude Mitochondria) Enzyme_Assay Enzyme Activity Assays Ultracentrifugation->Enzyme_Assay Pellet (Microsomes) Organelle_Isolation Isolated Mitochondria & Peroxisomes Density_Gradient->Organelle_Isolation Organelle_Isolation->Enzyme_Assay Data_Analysis Data Analysis Enzyme_Assay->Data_Analysis

Caption: Workflow for subcellular fractionation and enzyme analysis.

Conclusion

The synthesis of this compound is a multi-step process that occurs across different subcellular compartments. The initial hydroxylation of dodecanoic acid is primarily carried out by cytochrome P450 enzymes in the endoplasmic reticulum. The subsequent activation to this compound by acyl-CoA synthetases is a more distributed process, occurring on the outer mitochondrial membrane, the peroxisomal membrane, and the endoplasmic reticulum. The primary site of its subsequent catabolism via β-oxidation is the mitochondrial matrix, requiring the carnitine shuttle for transport across the inner mitochondrial membrane.[15][16] The compartmentalization of these synthetic and metabolic steps highlights the intricate regulation of fatty acid metabolism within the cell. Further research is needed to identify the specific enzyme isoforms involved and to quantify the flux of this compound through these different pathways in various tissues and physiological conditions. This knowledge will be instrumental in understanding the biological significance of this molecule and its potential as a target for therapeutic intervention.

References

The Interaction of 5-Hydroxydodecanoyl-CoA with Acyl-CoA Dehydrogenases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between 5-hydroxydodecanoyl-CoA and acyl-CoA dehydrogenases, crucial enzymes in mitochondrial fatty acid β-oxidation. Due to a lack of direct quantitative data for this compound, this document leverages detailed findings from its shorter-chain analogue, 5-hydroxydecanoyl-CoA, to model its metabolic fate. This guide summarizes key kinetic data, presents detailed experimental methodologies, and visualizes the relevant metabolic pathways and experimental workflows. The information herein is intended to support research into fatty acid metabolism, associated metabolic disorders, and the development of therapeutic interventions.

Introduction

Acyl-CoA dehydrogenases (ACADs) are a class of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes that catalyze the initial step of each fatty acid β-oxidation cycle within the mitochondria.[1][2] This reaction introduces a trans double bond between the α- and β-carbons of the fatty acyl-CoA substrate.[1] The ACADs are categorized based on their substrate specificity for fatty acyl-CoA chains of varying lengths: short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases.[1]

The introduction of a hydroxyl group on the fatty acid chain, as in this compound, can significantly alter its interaction with and metabolism by ACADs and subsequent enzymes in the β-oxidation spiral. Understanding these interactions is critical for elucidating the metabolic consequences of modified fatty acids, which may be present in certain diets, arise from xenobiotic metabolism, or be designed as therapeutic agents.

This guide focuses on the interaction of this compound with ACADs. While direct experimental data for this specific molecule is scarce, extensive research on the closely related 5-hydroxydecanoyl-CoA provides a valuable predictive framework.[3] It has been demonstrated that 5-hydroxydecanoyl-CoA is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), the first enzyme in its β-oxidation.[3][4] However, the metabolism of its downstream products is impeded, creating a bottleneck in the β-oxidation pathway.[3]

Metabolic Pathway of this compound

The metabolism of this compound is presumed to follow the established mitochondrial β-oxidation pathway. The initial steps, including the interaction with acyl-CoA dehydrogenases, are critical for its processing.

Beta_Oxidation_of_5_Hydroxydodecanoyl_CoA cluster_mitochondrion Mitochondrial Matrix 5-HD-CoA This compound 5-HD-enoyl-CoA 5-Hydroxydodecenoyl-CoA 5-HD-CoA->5-HD-enoyl-CoA Acyl-CoA Dehydrogenase (e.g., MCAD/LCAD) FAD -> FADH2 3,5-diHD-CoA 3,5-Dihydroxydodecanoyl-CoA 5-HD-enoyl-CoA->3,5-diHD-CoA Enoyl-CoA Hydratase + H2O 3-keto-5-HD-CoA 3-Keto-5-hydroxydodecanoyl-CoA 3,5-diHD-CoA->3-keto-5-HD-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) NAD+ -> NADH 3-hydroxydecanoyl-CoA 3-Hydroxydecanoyl-CoA 3-keto-5-HD-CoA->3-hydroxydecanoyl-CoA 3-Ketoacyl-CoA Thiolase + CoA-SH Acetyl-CoA Acetyl-CoA 3-keto-5-HD-CoA->Acetyl-CoA 3-Ketoacyl-CoA Thiolase + CoA-SH

Figure 1: Proposed β-oxidation pathway of this compound.

Quantitative Data: Interaction with β-Oxidation Enzymes (using 5-hydroxydecanoyl-CoA as a model)

The following tables summarize the kinetic parameters for the enzymes involved in the β-oxidation of 5-hydroxydecanoyl-CoA (5-HD-CoA) compared to the physiological substrate, decanoyl-CoA. This data is extracted from studies by Hanley et al.[3][4]

Table 1: Kinetic Parameters for Enoyl-CoA Hydratase

SubstrateKm (µM)Vmax (µM min-1)
Decenoyl-CoA4.1 ± 0.321.7 ± 0.5
5-Hydroxydecenoyl-CoA12.7 ± 0.625.7 ± 0.5
Data from Hanley et al. (2005)[4]

Table 2: Kinetic Parameters for L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) and 3-Ketoacyl-CoA Thiolase Coupled Assay

SubstrateApparent Km (µM)Vmax (µM min-1)
L-3-Hydroxydecanoyl-CoA10.3 ± 0.61.0 ± 0.02
3,5-Dihydroxydecanoyl-CoA22.0 ± 2.00.2 ± 0.01
Data from Hanley et al. (2005)[4]

The data indicates that while the initial steps of β-oxidation of 5-hydroxydecanoyl-CoA proceed, the process is significantly slowed at the L-3-hydroxyacyl-CoA dehydrogenase step, with a fivefold lower Vmax compared to the unmodified substrate.[3][4] This suggests that this compound would likely face a similar metabolic bottleneck.

Experimental Protocols

Synthesis of 5-Hydroxy-Acyl-CoA Derivatives

A multi-step enzymatic synthesis is required to produce the substrates for kinetic analysis.[3]

  • Preparation of Enoyl-CoA Esters:

    • The enoyl-CoA esters (e.g., 5-hydroxydecenoyl-CoA) are prepared enzymatically from their corresponding acyl-CoA precursors (e.g., 5-hydroxydecanoyl-CoA).

    • This reaction is catalyzed by a suitable acyl-CoA dehydrogenase (e.g., human liver medium-chain acyl-CoA dehydrogenase) using ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor.[3]

  • Synthesis of L-3-Hydroxyacyl-CoA and 3,5-Dihydroxydecanoyl-CoA:

    • These hydroxylated substrates are synthesized from their respective enoyl-CoA esters using enoyl-CoA hydratase (e.g., bovine liver enoyl-CoA hydratase).[3]

  • Purification:

    • All synthesized decanoyl-CoA and 5-hydroxydecanoyl-CoA derivatives are purified by preparative reversed-phase High-Performance Liquid Chromatography (HPLC).[3]

Acyl-CoA Dehydrogenase Activity Assay

A common method for measuring the activity of acyl-CoA dehydrogenases is the ETF fluorescence reduction assay.

ACAD_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Reaction and Measurement Reagents Prepare Assay Buffer: - Buffer (e.g., HEPES) - EDTA - FAD Mix Combine enzyme, ETF, and buffer in a cuvette. Reagents->Mix Enzyme Purified Acyl-CoA Dehydrogenase Enzyme->Mix Substrate Synthesized This compound Initiate Initiate reaction by adding substrate. Substrate->Initiate ETF Purified Electron Transfer Flavoprotein (ETF) ETF->Mix Mix->Initiate Measure Monitor the decrease in ETF fluorescence (Excitation: ~380 nm, Emission: ~495 nm) over time. Initiate->Measure Analyze Calculate initial rates from the fluorescence decay. Measure->Analyze

Figure 2: General workflow for an acyl-CoA dehydrogenase activity assay.

Protocol Outline:

  • Reaction Mixture: A typical reaction mixture contains a buffered solution (e.g., 50 mM HEPES, pH 7.6), EDTA, FAD, the purified acyl-CoA dehydrogenase, and purified electron transfer flavoprotein (ETF).

  • Initiation: The reaction is initiated by the addition of the acyl-CoA substrate (e.g., this compound).

  • Measurement: The activity of the acyl-CoA dehydrogenase is monitored by the decrease in ETF fluorescence as it is reduced by the FADH2 generated by the dehydrogenase. The fluorescence is typically measured at an excitation wavelength of around 380 nm and an emission wavelength of approximately 495 nm.

  • Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence decay. Kinetic parameters (Km and Vmax) can be calculated by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Discussion and Implications

The available evidence strongly suggests that this compound is a substrate for an acyl-CoA dehydrogenase, likely with a preference for either MCAD or LCAD depending on the precise binding pocket conformation. The initial dehydrogenation is expected to occur without significant hindrance. However, the subsequent metabolism, particularly at the L-3-hydroxyacyl-CoA dehydrogenase step, is likely to be substantially impaired due to the presence of the 5-hydroxyl group.[3][4]

This metabolic bottleneck has several important implications:

  • Inhibition of β-Oxidation: The accumulation of β-oxidation intermediates, such as 3,5-dihydroxydodecanoyl-CoA, can competitively or non-competitively inhibit the enzymes of the pathway, leading to a general suppression of fatty acid oxidation.[4]

  • Cellular Toxicity: The buildup of abnormal acyl-CoA esters can have cytotoxic effects, including the sequestration of free Coenzyme A, which is essential for numerous metabolic pathways.

  • Drug Development: For drug candidates containing hydroxylated fatty acid moieties, it is crucial to assess their potential to interfere with mitochondrial β-oxidation. The experimental protocols outlined in this guide provide a framework for such evaluations.

Conclusion

While direct kinetic data for the interaction of this compound with acyl-CoA dehydrogenases is not currently available, a robust model based on its 10-carbon analogue, 5-hydroxydecanoyl-CoA, can be utilized. This model predicts that this compound is a substrate for acyl-CoA dehydrogenases but that its complete β-oxidation is likely impaired, leading to a metabolic bottleneck with potential inhibitory effects on overall fatty acid metabolism. The experimental approaches detailed in this guide offer a clear path for the direct investigation of this compound and other modified fatty acids, providing essential tools for researchers in metabolism and drug development.

References

Potential Signaling Roles of 5-Hydroxydodecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxydodecanoyl-CoA, a metabolite derived from the hydroxylation of dodecanoic acid, has primarily been investigated in the context of mitochondrial fatty acid β-oxidation. Emerging research, however, points towards a more complex role for this molecule, suggesting its potential involvement in cellular signaling cascades. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its metabolic fate, potential signaling mechanisms, and the experimental methodologies used to study it. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, aiming to stimulate further investigation into the signaling functions of this intriguing molecule.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic processes. Beyond their well-established roles in energy metabolism and lipid synthesis, there is a growing appreciation for their function as signaling molecules and precursors for post-translational modifications.[1][2] this compound, a hydroxylated medium-chain acyl-CoA, has been identified as a metabolite of 5-hydroxydecanoate, a compound known to interfere with mitochondrial function.[3][4] While much of the research has focused on its impact on fatty acid oxidation, the presence of the hydroxyl group raises the possibility of unique signaling properties not possessed by its non-hydroxylated counterpart, dodecanoyl-CoA. This guide will explore both the established metabolic functions and the potential, yet-to-be-fully-elucidated, signaling roles of this compound.

Metabolic Fate of this compound

The primary metabolic pathway for this compound is mitochondrial β-oxidation. The process begins with the activation of its precursor, 5-hydroxydecanoate, to 5-hydroxydecanoyl-CoA in the cytoplasm.[4] This activated form is then transported into the mitochondrial matrix, where it undergoes the four enzymatic steps of β-oxidation.

Mitochondrial β-Oxidation Pathway

The metabolism of 5-hydroxydecanoyl-CoA within the mitochondria proceeds through the canonical β-oxidation spiral, catalyzed by a series of enzymes. However, the presence of the 5-hydroxyl group introduces kinetic limitations, particularly at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step.[3][5]

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 5-HD 5-Hydroxydecanoate Acyl-CoA Synthetase Acyl-CoA Synthetase 5-HD->Acyl-CoA Synthetase 5-HD-CoA_cyto 5-Hydroxydecanoyl-CoA 5-HD-CoA_mito 5-Hydroxydecanoyl-CoA 5-HD-CoA_cyto->5-HD-CoA_mito CPT System Acyl-CoA Synthetase->5-HD-CoA_cyto MCAD MCAD 5-HD-CoA_mito->MCAD Step 1 Enoyl-CoA Hydratase Enoyl-CoA Hydratase MCAD->Enoyl-CoA Hydratase Step 2 HAD L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Enoyl-CoA Hydratase->HAD Step 3 Thiolase 3-Ketoacyl-CoA Thiolase HAD->Thiolase Step 4 Inhibition Bottleneck HAD->Inhibition Metabolites Further Metabolites (e.g., 3,5-dihydroxydecanoyl-CoA) Thiolase->Metabolites

Metabolic pathway of 5-Hydroxydecanoyl-CoA.
Quantitative Data on Enzyme Kinetics

Studies comparing the metabolism of 5-hydroxydecanoyl-CoA with decanoyl-CoA have revealed significant differences in enzyme kinetics, particularly at the HAD-catalyzed step. This creates a bottleneck in the β-oxidation pathway, leading to an accumulation of intermediates and inhibition of the overall process.[3][4]

SubstrateEnzymeVmax (relative to decanoyl-CoA metabolite)EffectReference
3,5-dihydroxydecanoyl-CoAL-3-hydroxyacyl-CoA dehydrogenase (HAD)5-fold slowerRate-limiting step[3]
5-hydroxydecanoyl-CoA (100 µM)Fatty Acid Oxidation in isolated mitochondria~40% reduction in maximal respiration with decanoyl-CoAInhibition of β-oxidation[4]

Potential Signaling Roles of this compound

While direct evidence for the signaling roles of this compound is currently limited, its chemical structure and metabolic effects suggest several plausible mechanisms through which it could influence cellular processes beyond bioenergetics.

Modulation of Protein Acylation

Protein acylation is a post-translational modification where an acyl group is attached to a protein, altering its function, localization, and stability.[6] Various acyl-CoA species can serve as donors for this modification, both enzymatically and non-enzymatically.[2]

It is plausible that this compound could act as a substrate for acyltransferases, leading to the "5-hydroxydodecanoylation" of proteins. This modification could have unique regulatory consequences due to the presence of the hydroxyl group, potentially altering protein-protein interactions or enzyme activity.

5-HD-CoA This compound Acyltransferase Acyltransferase (Hypothetical) 5-HD-CoA->Acyltransferase Protein Target Protein Protein->Acyltransferase Modified_Protein 5-Hydroxydodecanoylated Protein Acyltransferase->Modified_Protein Functional_Change Altered Protein Function (e.g., activity, localization, interaction) Modified_Protein->Functional_Change

Hypothetical protein 5-hydroxydodecanoylation.
Interaction with G-Protein Coupled Receptors (GPCRs)

Certain fatty acids and their derivatives are known to act as ligands for G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.[7] The structural similarity of this compound to other lipid signaling molecules suggests it could potentially interact with cell surface or intracellular GPCRs. Such an interaction could trigger a variety of downstream signaling events, influencing processes like inflammation, metabolism, and cell proliferation.[8][9][10]

5-HD-CoA This compound (or derived metabolite) GPCR G-Protein Coupled Receptor (Hypothetical) 5-HD-CoA->GPCR G-Protein G-Protein Activation GPCR->G-Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Signaling Downstream Signaling Cascade Second_Messenger->Downstream_Signaling

Hypothetical GPCR signaling by this compound.

Experimental Protocols

The study of this compound and its metabolic effects has employed a range of biochemical and analytical techniques.

Synthesis of 5-Hydroxydecanoyl-CoA

The synthesis of 5-hydroxydecanoyl-CoA is a prerequisite for in vitro studies. While specific protocols for this compound are not detailed in the provided search results, a general approach for synthesizing hydroxyacyl-CoAs can be adapted.[11]

General Protocol:

  • Synthesis of the Hydroxy Fatty Acid: The corresponding hydroxy fatty acid (e.g., 5-hydroxydodecanoic acid) is synthesized. This can be achieved through various organic synthesis routes.[11]

  • Activation to Acyl-CoA: The synthesized hydroxy fatty acid is then enzymatically converted to its CoA thioester using an appropriate acyl-CoA synthetase.[12]

  • Purification: The resulting hydroxyacyl-CoA is purified using techniques such as high-performance liquid chromatography (HPLC).

Measurement of Mitochondrial Respiration

The inhibitory effect of 5-hydroxydecanoyl-CoA on β-oxidation can be assessed by measuring oxygen consumption in isolated mitochondria.

Protocol Outline:

  • Isolation of Mitochondria: Mitochondria are isolated from tissues (e.g., rat liver or heart) by differential centrifugation.

  • Respirometry: Oxygen consumption is measured using a Clark-type oxygen electrode or a high-resolution respirometer.

  • Substrate Addition: The experiment is initiated by adding a respiratory substrate (e.g., decanoyl-CoA).

  • Inhibitor Addition: 5-hydroxydecanoyl-CoA is then added to assess its effect on the rate of oxygen consumption.

Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of acyl-CoA species in biological samples.[13][14]

General Workflow:

  • Sample Preparation: Extraction of acyl-CoAs from cells or tissues, often involving protein precipitation and solid-phase extraction.

  • LC Separation: Separation of different acyl-CoA species using reverse-phase liquid chromatography.

  • MS/MS Detection: Detection and quantification using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Sample Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction Sample->Extraction LC Liquid Chromatography Separation Extraction->LC MSMS Tandem Mass Spectrometry Detection & Quantification LC->MSMS Data Quantitative Data MSMS->Data

Workflow for acyl-CoA quantification by LC-MS/MS.

Future Directions and Conclusion

The current body of research on this compound has firmly established its role as an intermediate in a bottlenecked β-oxidation pathway. This metabolic disruption itself can be considered a form of signaling, as it alters the cellular energy state and the availability of metabolic intermediates. However, the potential for this molecule to engage in more direct signaling activities, such as protein acylation and receptor activation, remains a fertile ground for future investigation.

To advance our understanding, future research should focus on:

  • Developing specific antibodies and chemical probes to detect protein 5-hydroxydodecanoylation.

  • Screening for potential GPCRs that may be activated by this compound or its metabolites.

  • Utilizing advanced metabolomic and proteomic approaches to identify the downstream consequences of elevated this compound levels.

References

Methodological & Application

Synthesis of 5-Hydroxydodecanoyl-CoA for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 5-Hydroxydodecanoyl-CoA, a crucial intermediate for in vitro studies of fatty acid metabolism and related drug discovery efforts. The described methodology is a two-step chemoenzymatic process. Initially, 5-hydroxydodecanoic acid is synthesized through the alkaline hydrolysis of δ-dodecalactone. Subsequently, the purified hydroxy fatty acid is enzymatically converted to its coenzyme A (CoA) thioester using a long-chain acyl-CoA synthetase. Detailed protocols for both synthesis steps, purification via solid-phase extraction and preparative high-performance liquid chromatography (HPLC), and characterization by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are provided.

Introduction

Long-chain fatty acyl-CoAs are central molecules in cellular metabolism, serving as substrates for β-oxidation, lipid biosynthesis, and protein acylation. Hydroxylated fatty acids and their CoA esters are of particular interest as they are involved in various physiological and pathological processes. This compound is a valuable tool for investigating the substrate specificity of enzymes involved in fatty acid metabolism and for screening potential inhibitors of these pathways. The lack of commercial availability of this reagent necessitates its de novo synthesis. This guide presents a reliable and reproducible method for the preparation of this compound for research purposes.

Synthesis Pathway Overview

The synthesis of this compound is achieved in two main stages, as depicted in the workflow below. The first stage is the chemical synthesis of 5-hydroxydodecanoic acid from a commercially available precursor, δ-dodecalactone. The second stage is the enzymatic activation of the synthesized hydroxy fatty acid to its corresponding CoA thioester.

G cluster_0 Stage 1: Chemical Synthesis cluster_1 Stage 2: Enzymatic Synthesis delta_Dodecalactone delta_Dodecalactone Hydrolysis Hydrolysis delta_Dodecalactone->Hydrolysis NaOH, H2O/EtOH 5_Hydroxydodecanoic_Acid 5_Hydroxydodecanoic_Acid Hydrolysis->5_Hydroxydodecanoic_Acid Purification1 Purification1 5_Hydroxydodecanoic_Acid->Purification1 Acidification & Extraction Purified_Acid 5-Hydroxydodecanoic Acid Purification1->Purified_Acid Characterization (NMR, MS) Enzymatic_Reaction Acyl-CoA Synthetase Purified_Acid->Enzymatic_Reaction CoA, ATP, Mg2+ 5_Hydroxydodecanoyl_CoA This compound Enzymatic_Reaction->5_Hydroxydodecanoyl_CoA Purification2 SPE & HPLC 5_Hydroxydodecanoyl_CoA->Purification2

Figure 1: Overall workflow for the chemoenzymatic synthesis of this compound.

Stage 1: Chemical Synthesis of 5-Hydroxydodecanoic Acid

The synthesis of 5-hydroxydodecanoic acid is achieved by the base-catalyzed hydrolysis of δ-dodecalactone.

Materials and Reagents
ReagentSupplierGrade
δ-DodecalactoneSigma-Aldrich≥97%
Sodium Hydroxide (NaOH)Fisher ScientificACS Grade
Ethanol (B145695) (EtOH), 200 proofDecon LabsACS/USP Grade
Hydrochloric Acid (HCl), concentratedVWRACS Grade
Diethyl etherFisher ScientificACS Grade
Anhydrous Magnesium Sulfate (MgSO4)Sigma-Aldrich≥99.5%
Deionized WaterIn-house>18 MΩ·cm
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of δ-dodecalactone in 100 mL of ethanol.

  • Hydrolysis: Prepare a 2 M solution of NaOH in deionized water. Add 30 mL of the 2 M NaOH solution to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting lactone is no longer visible.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and slowly acidify to pH 2 by the dropwise addition of concentrated HCl with stirring. A white precipitate of 5-hydroxydodecanoic acid will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude 5-hydroxydodecanoic acid as a white solid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like hexane (B92381) or by flash chromatography on silica (B1680970) gel if necessary.

Expected Yield and Characterization
  • Yield: Typically 85-95%

  • Appearance: White crystalline solid

  • Characterization:

    • ¹H NMR (CDCl₃, 400 MHz): δ 3.65 (m, 1H, -CH(OH)-), 2.35 (t, 2H, -CH₂-COOH), 1.20-1.70 (m, 18H, aliphatic protons), 0.88 (t, 3H, -CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 179.8 (-COOH), 71.5 (-CH(OH)-), 36.5, 34.2, 31.8, 29.5, 29.3, 25.6, 24.8, 22.6, 14.1.

    • Mass Spectrometry (ESI-): m/z 215.16 [M-H]⁻.

Stage 2: Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is performed using a long-chain acyl-CoA synthetase. An enzyme from Pseudomonas aeruginosa is known to have activity towards hydroxy fatty acids and can be expressed and purified or a commercially available long-chain acyl-CoA synthetase can be used.

G Start Start with Purified 5-Hydroxydodecanoic Acid Reaction_Mix Prepare Reaction Mixture: - 5-Hydroxydodecanoic Acid - Coenzyme A - ATP - MgCl2 - Tris-HCl Buffer Start->Reaction_Mix Add_Enzyme Add Acyl-CoA Synthetase Reaction_Mix->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Quench Quench Reaction (e.g., with acid) Incubation->Quench SPE Solid-Phase Extraction (C18) Quench->SPE Elution Elute with Methanol (B129727) SPE->Elution HPLC Preparative RP-HPLC Elution->HPLC Lyophilization Lyophilize Fractions HPLC->Lyophilization Final_Product Pure this compound Lyophilization->Final_Product

Figure 2: Workflow for the enzymatic synthesis and purification of this compound.
Materials and Reagents

ReagentSupplierGrade
5-Hydroxydodecanoic AcidSynthesized in Stage 1>98%
Coenzyme A, trilithium saltSigma-Aldrich≥85%
Adenosine (B11128) 5'-triphosphate (ATP), disodium (B8443419) saltSigma-Aldrich≥99%
Magnesium Chloride (MgCl₂)Fisher ScientificACS Grade
Tris-HClVWRMolecular Biology Grade
Long-chain acyl-CoA synthetase(e.g., from Pseudomonas sp., commercially available or expressed)
C18 Solid-Phase Extraction (SPE) CartridgesWatersSep-Pak
Acetonitrile (B52724) (ACN)Fisher ScientificHPLC Grade
Methanol (MeOH)Fisher ScientificHPLC Grade
Formic AcidSigma-AldrichLC-MS Grade
Experimental Protocol
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 0.5 mM 5-Hydroxydodecanoic acid

  • Enzyme Addition: Add long-chain acyl-CoA synthetase to a final concentration of 0.1-0.5 U/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by analytical RP-HPLC.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold 10% acetic acid.

  • Solid-Phase Extraction (SPE) Purification:

    • Activate a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of deionized water.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and ATP.

    • Elute the this compound with 3 mL of methanol.

  • Preparative RP-HPLC Purification:

    • Concentrate the methanol eluate under a stream of nitrogen.

    • Reconstitute in a small volume of the initial mobile phase.

    • Inject onto a preparative C18 HPLC column.

    • Elute with a gradient of acetonitrile in water containing 0.1% formic acid.

    • Collect the fractions corresponding to the this compound peak.

  • Lyophilization: Freeze and lyophilize the collected fractions to obtain the pure product as a white powder.

Quantitative Data Summary for Enzymatic Synthesis
ComponentStock ConcentrationVolume (for 1 mL reaction)Final Concentration
Tris-HCl, pH 7.51 M100 µL100 mM
MgCl₂1 M10 µL10 mM
ATP100 mM50 µL5 mM
Coenzyme A20 mM50 µL1 mM
5-Hydroxydodecanoic Acid10 mM in DMSO50 µL0.5 mM
Acyl-CoA Synthetase10 U/mL10 µL0.1 U/mL
Deionized Water-730 µL-
Characterization of this compound
  • HPLC: Retention time on a C18 column will be longer than that of 5-hydroxydodecanoic acid.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ is approximately 968.3. Key fragment ions would correspond to the loss of the pantetheine-phosphate moiety and the adenosine moiety.

  • Purity: Should be >95% as determined by analytical HPLC.

Conclusion

The chemoenzymatic method described provides a reliable route for the synthesis of this compound for in vitro experimental use. The chemical synthesis of the fatty acid precursor is straightforward, and the enzymatic ligation to CoA ensures high specificity and yield of the final product. Proper purification and characterization are essential to ensure the quality of the synthesized molecule for downstream applications in metabolic research and drug development.

Application Note & Protocol: Quantification of 5-Hydroxydodecanoyl-CoA in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species, such as 5-Hydroxydodecanoyl-CoA, in tissues is essential for understanding cellular metabolism and the pathophysiology of various diseases. This document provides a detailed protocol for the extraction and quantification of this compound from tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is adapted from established procedures for the analysis of short, medium, and long-chain acyl-CoAs.

Principle

This method employs a tissue homogenization and extraction procedure followed by solid-phase extraction (SPE) for the enrichment of acyl-CoAs. Quantification is achieved by reversed-phase liquid chromatography coupled to a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The identification and quantification of this compound are based on a specific Multiple Reaction Monitoring (MRM) transition.

Materials and Reagents

  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Isopropanol (HPLC grade), Chloroform (HPLC grade)

  • Acids and Bases: Formic acid (LC-MS grade), Ammonium (B1175870) hydroxide (B78521) (ACS grade), Perchloric acid (PCA), Trichloroacetic acid (TCA), 5-sulfosalicylic acid (SSA)

  • Salts: Ammonium formate (B1220265), Potassium phosphate

  • SPE Cartridges: Polymeric Weak Anion exchange (e.g., Strata-X-AW) or Reversed-Phase (e.g., Oasis HLB)

  • Internal Standard (IS): A stable isotope-labeled acyl-CoA or an odd-chain length acyl-CoA (e.g., Heptadecanoyl-CoA, [¹³C₈]octanoyl-CoA) is recommended. The selection of the internal standard should be based on its ability to mimic the extraction and ionization behavior of the analyte.

  • Tissue Homogenizer (e.g., bead beater, sonicator)

  • Centrifuge

  • Nitrogen Evaporator

  • LC-MS/MS System: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

Experimental Protocols

Standard Preparation
  • Prepare a 1 mg/mL stock solution of this compound (if available) and the chosen internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Perform serial dilutions of the stock solution to prepare a calibration curve ranging from low pg/mL to ng/mL concentrations.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration curve range.

Sample Preparation (Tissue Extraction)

This protocol is a general guideline and may require optimization for different tissue types.

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube containing ceramic beads.

    • Add 1 mL of ice-cold extraction solvent. Several extraction solvents can be used depending on the specific acyl-CoAs of interest:

      • For a broad range of acyl-CoAs: Acetonitrile/Methanol/Water (2:2:1, v/v/v).[1][2]

      • For short-chain acyl-CoAs: 0.5 M Perchloric acid.[1]

      • Alternative: 10% Trichloroacetic acid or 2.5-5% 5-sulfosalicylic acid.[3][4][5][6]

    • Spike the sample with the internal standard.

    • Homogenize the tissue using a bead beater or sonicator until a uniform homogenate is obtained. Keep samples on ice throughout the process to minimize enzymatic degradation.

  • Protein Precipitation:

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[1][3]

    • Collect the supernatant containing the extracted acyl-CoAs.

  • Solid-Phase Extraction (SPE) - for sample clean-up and enrichment:

    • Conditioning: Condition a polymeric weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.[7]

    • Loading: Load the supernatant from the previous step onto the SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol to remove interfering substances.[7]

    • Elution: Elute the acyl-CoAs with two aliquots of 2.4 mL of 2% and 5% ammonium hydroxide in methanol.[7]

    • Drying: Dry the combined eluate under a gentle stream of nitrogen at room temperature.

    • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% methanol or 5% SSA in water, for LC-MS/MS analysis.[3][7]

LC-MS/MS Analysis

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of acyl-CoAs.

  • Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: 5 mM Ammonium formate in 95:5 acetonitrile:water with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. The gradient should be optimized for the best separation of this compound from other isomers and matrix components.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM). A neutral loss scan of m/z 507 can be used for the initial identification of acyl-CoA species.[7][8][9][10]

  • MRM Transition for this compound: The exact MRM transition should be determined by infusing a standard of this compound. Based on its structure (C₃₃H₅₈N₇O₁₈P₃S) and the fragmentation of similar molecules, the precursor ion ([M+H]⁺) would be m/z 966.28. A likely product ion would result from the cleavage of the phosphodiester bond, leading to a fragment of m/z 459.1. Therefore, a proposed MRM transition is 966.3 → 459.1 . This transition must be empirically validated.

  • Instrument Parameters: Optimize cone voltage, collision energy, and gas flows to achieve the maximum signal intensity for the analyte and internal standard.

Data Presentation

The quantitative data for this compound in different tissue samples should be summarized in a table for clear comparison.

Sample IDTissue TypeThis compound Concentration (pmol/mg tissue)Standard Deviation%RSD
Control 1Liver1.230.1512.2
Control 2Liver1.350.118.1
Treated 1Liver5.420.458.3
Treated 2Liver5.890.518.7
Control 1Heart0.880.0910.2
Treated 1Heart2.150.2210.2

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental_Workflow Tissue Tissue Sample (50-100 mg) Homogenization Homogenization (Extraction Solvent + IS) Tissue->Homogenization Centrifugation Centrifugation (14,000 x g, 10 min, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Drying Dry Down (Nitrogen) SPE->Drying Reconstitution Reconstitution (50% Methanol) Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Overall experimental workflow for the quantification of this compound.

Sample_Preparation_Logic Start Start: Frozen Tissue Sample Homogenize 1. Homogenize in Extraction Solvent with IS Start->Homogenize Precipitate 2. Precipitate Proteins (Centrifugation) Homogenize->Precipitate Collect 3. Collect Supernatant Precipitate->Collect Enrich 4. SPE Cleanup & Enrichment Collect->Enrich Elute 5. Elute Acyl-CoAs Enrich->Elute Concentrate 6. Dry and Reconstitute Elute->Concentrate End End: Sample ready for LC-MS/MS Concentrate->End

Caption: Logical flow of the sample preparation protocol.

References

Application Notes and Protocols for Measuring 5-Hydroxydodecanoyl-CoA Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for measuring the enzyme kinetics of reactions involving 5-Hydroxydodecanoyl-CoA. The primary enzyme responsible for the metabolism of this substrate is L-3-hydroxyacyl-CoA dehydrogenase (HADH), a key component of the fatty acid β-oxidation pathway. This enzyme catalyzes the NAD+-dependent oxidation of 3-hydroxyacyl-CoA substrates to their corresponding 3-ketoacyl-CoA products. Understanding the kinetics of this enzyme with this compound is crucial for studying fatty acid metabolism, identifying potential enzyme inhibitors, and developing novel therapeutics for metabolic disorders.

The protocol herein is based on a continuous spectrophotometric assay that monitors the production of NADH at 340 nm.[1][2] Due to the potential for product inhibition and unfavorable reaction equilibrium with long-chain substrates, a coupled enzyme assay is also described, which utilizes 3-ketoacyl-CoA thiolase to drive the reaction to completion.[3]

Signaling Pathway: Fatty Acid β-Oxidation

The enzyme L-3-hydroxyacyl-CoA dehydrogenase catalyzes the third step in the mitochondrial β-oxidation spiral. The pathway is essential for energy production from fatty acids.

fatty_acid_oxidation cluster_0 Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Dodecanoyl-CoA) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Ketoacyl_CoA 5-Hydroxy-3-ketododecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Shorter_Acyl_CoA Decanoyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA 3-Ketoacyl-CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA (to Krebs Cycle) Ketoacyl_CoA->Acetyl_CoA

Caption: Mitochondrial β-oxidation of this compound.

Materials and Reagents

Synthesis of this compound

As this compound is not readily commercially available, it must be synthesized from its corresponding fatty acid, 5-hydroxydodecanoic acid. 5-Hydroxydecanoic acid is commercially available and can serve as a close structural analog for initial studies, or as a starting point for chemical extension to the C12 chain. Alternatively, ω-hydroxydodecanoic acid can be synthesized enzymatically.[1][3][4] The fatty acid is then converted to its CoA ester using an acyl-CoA synthetase.

Protocol for Enzymatic Synthesis of this compound:

  • Reaction Mixture:

    • 5-hydroxydodecanoic acid: 1 mM

    • Coenzyme A (CoA-SH): 1.2 mM

    • ATP: 5 mM

    • MgCl₂: 10 mM

    • Tricine buffer (pH 8.0): 100 mM

    • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.): 0.1 mg/mL

  • Procedure:

    • Dissolve the 5-hydroxydodecanoic acid in a minimal amount of ethanol (B145695) or DMSO before adding to the reaction mixture.

    • Combine all components in a microcentrifuge tube.

    • Incubate at 37°C for 2-4 hours.

    • Monitor the reaction progress by HPLC or LC-MS.

    • Purify the this compound using reversed-phase HPLC.

    • Determine the concentration of the purified product spectrophotometrically using the extinction coefficient of the adenine (B156593) ring of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).

Assay Reagents
  • Potassium Phosphate Buffer (100 mM, pH 7.3 at 37°C)

  • NAD⁺ (Nicotinamide Adenine Dinucleotide, oxidized form)

  • L-3-hydroxyacyl-CoA dehydrogenase (HADH), purified from a suitable source (e.g., porcine heart or recombinant human)

  • (Optional for coupled assay) 3-Ketoacyl-CoA thiolase

  • (Optional for coupled assay) Coenzyme A (CoA-SH)

  • (Optional for solubility enhancement) Bovine Serum Albumin (BSA) or a non-ionic detergent like Triton X-100.

Experimental Protocols

Standard Spectrophotometric Assay for HADH Activity

This protocol measures the initial rate of NADH formation by monitoring the increase in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[2]

Workflow Diagram:

standard_assay_workflow cluster_workflow Standard Assay Workflow Prepare_Reagents Prepare Assay Buffer, NAD+, and Enzyme Solution Equilibrate Equilibrate Reaction Mixture to 37°C in Cuvette Prepare_Reagents->Equilibrate Initiate_Reaction Initiate Reaction by Adding This compound Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm for 5 minutes Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Velocity from Linear Phase Monitor_Absorbance->Calculate_Rate

Caption: Workflow for the standard spectrophotometric HADH assay.

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • Potassium Phosphate Buffer (100 mM, pH 7.3): 850 µL

    • NAD⁺ (10 mM stock): 50 µL (final concentration 0.5 mM)

    • HADH enzyme solution (appropriately diluted in buffer): 50 µL

  • Equilibrate the cuvette at 37°C for 5 minutes in a temperature-controlled spectrophotometer.

  • Initiate the reaction by adding 50 µL of a stock solution of this compound (e.g., 2 mM stock for a final concentration of 100 µM).

  • Immediately mix by inversion and start monitoring the absorbance at 340 nm every 10 seconds for 5 minutes.

  • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Perform control reactions without the enzyme and without the substrate to measure background rates.

Coupled Enzyme Assay for HADH Activity

This protocol is recommended for long-chain substrates to overcome potential product inhibition and unfavorable reaction equilibrium.[3]

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • Potassium Phosphate Buffer (100 mM, pH 8.0): 800 µL

    • NAD⁺ (10 mM stock): 50 µL (final concentration 0.5 mM)

    • CoA-SH (10 mM stock): 10 µL (final concentration 0.1 mM)

    • 3-Ketoacyl-CoA thiolase (e.g., 10 units/mL): 20 µL

    • HADH enzyme solution: 20 µL

  • Equilibrate the cuvette at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of this compound stock solution.

  • Monitor the increase in absorbance at 340 nm as described in the standard assay.

Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
  • Perform the chosen assay (standard or coupled) with varying concentrations of this compound (e.g., from 0.1 to 10 times the expected Kₘ).

  • Keep the concentrations of NAD⁺ and the enzyme constant and at saturating levels where possible.

  • Measure the initial velocity (V₀) for each substrate concentration.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. Alternatively, use a linear plot such as the Lineweaver-Burk plot for data visualization and initial estimation.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Optimal Assay Conditions

ParameterOptimal Value
pH7.3 - 8.0
Temperature37°C
Buffer100 mM Potassium Phosphate
NAD⁺ Concentration0.5 mM
Enzyme ConcentrationTo be determined empirically

Table 2: Kinetic Parameters for HADH with this compound

SubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
This compoundValueValueValueValue
Control SubstrateValueValueValueValue

(Values to be determined experimentally)

Troubleshooting and Considerations

  • Substrate Solubility: Long-chain acyl-CoA esters have low aqueous solubility and can form micelles, which may affect enzyme activity. To mitigate this, include BSA (e.g., 0.1 mg/mL) or a non-ionic detergent like Triton X-100 (below its critical micelle concentration) in the assay buffer.

  • Enzyme Stability: Keep the enzyme solution on ice at all times and use it immediately after dilution.

  • Linearity of the Reaction: Ensure that the initial velocity is measured within the linear range of the reaction. This can be achieved by adjusting the enzyme concentration.

  • Background NADH Production: Control reactions lacking the substrate or enzyme are crucial to account for any non-enzymatic NADH production or degradation.

By following these detailed protocols and considering the key factors, researchers can obtain reliable and reproducible kinetic data for the enzymatic activity on this compound, contributing to a deeper understanding of fatty acid metabolism and its role in health and disease.

References

Application Notes and Protocols: In Vitro Assay for 5-Hydroxydodecanoyl-CoA Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the enzymatic activity of 5-Hydroxydodecanoyl-CoA dehydrogenase in vitro. This enzyme is involved in the metabolic pathway of hydroxylated fatty acids, and its activity is crucial for understanding lipid metabolism and related pathologies. The provided assay is a continuous spectrophotometric method, which is robust, and suitable for high-throughput screening of potential inhibitors or activators.

Principle of the Assay

The activity of this compound dehydrogenase is determined by monitoring the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH, which is coupled to the oxidation of the 5-hydroxy group of this compound to a ketone. The formation of NADH is measured by the increase in absorbance at 340 nm.[1][2][3][4] The reaction is as follows:

This compound + NAD+ ⇌ 5-Oxododecanoyl-CoA + NADH + H+

The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity under the specified conditions.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.Storage
This compoundCustom SynthesisN/A-80°C
NAD+ (Nicotinamide adenine dinucleotide)Sigma-AldrichN70044°C
Tris-HClSigma-AldrichT5941Room Temp.
Recombinant this compound dehydrogenaseIn-house/CommercialN/A-80°C
96-well UV-transparent microplatesCorning3635Room Temp.
Spectrophotometer (plate reader)Molecular DevicesSpectraMax M5N/A

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 100 mM Tris-HCl, pH 8.0. Prepare in nuclease-free water and filter sterilize.

  • NAD+ Stock Solution: 50 mM NAD+ in nuclease-free water. Store at -20°C in aliquots.

  • Substrate Stock Solution: 10 mM this compound in nuclease-free water. Store at -80°C in aliquots. Avoid repeated freeze-thaw cycles.

  • Enzyme Solution: Dilute the recombinant this compound dehydrogenase to a suitable concentration (e.g., 0.1 - 1 µg/mL) in Assay Buffer containing 0.1% BSA to prevent enzyme denaturation. Keep on ice.

Assay Procedure
  • Set up the spectrophotometer to read absorbance at 340 nm at 37°C.

  • In a 96-well UV-transparent microplate, add the following reagents in the order listed for a final volume of 200 µL:

ReagentVolume (µL)Final Concentration
Nuclease-free waterVariable-
Assay Buffer (100 mM Tris-HCl, pH 8.0)10050 mM
NAD+ Stock Solution (50 mM)41 mM
Enzyme Solution20Variable
  • Include appropriate controls:

    • No-Enzyme Control: Replace the enzyme solution with an equal volume of Assay Buffer.

    • No-Substrate Control: Replace the substrate solution with an equal volume of nuclease-free water.

  • Incubate the plate at 37°C for 5 minutes to pre-warm the reaction mixture.

  • Initiate the reaction by adding 20 µL of 10 mM this compound substrate solution.

  • Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

Data Analysis
  • Calculate the rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

  • Subtract the rate of the no-enzyme control from the rate of the enzyme-containing reactions.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/mg) = (ΔA340/min) / (ε * l * [E])

    Where:

    • ΔA340/min = the rate of change in absorbance at 340 nm per minute.

    • ε = Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[4]

    • l = Path length of the cuvette or well (in cm). For a standard 96-well plate with 200 µL, this is typically around 0.5 cm. This should be empirically determined for the specific plate and reader used.

    • [E] = Concentration of the enzyme in mg/mL in the final reaction volume.

Data Presentation

Table 1: Kinetic Parameters for this compound Dehydrogenase

ParameterValue
Km for this compoundTo be determined experimentally
Km for NAD+To be determined experimentally
VmaxTo be determined experimentally
Specific ActivityTo be determined experimentally (µmol/min/mg)

Table 2: Effect of Inhibitors on this compound Dehydrogenase Activity

InhibitorConcentration (µM)% InhibitionIC50 (µM)
Inhibitor A1
10
100
Inhibitor B1
10
100

Visualizations

experimental_workflow prep Reagent Preparation (Buffer, NAD+, Substrate, Enzyme) setup Assay Plate Setup (Add Buffer, NAD+, Enzyme) prep->setup pre_incubation Pre-incubation (5 min at 37°C) setup->pre_incubation initiation Reaction Initiation (Add Substrate) pre_incubation->initiation measurement Kinetic Measurement (Read A340 nm for 10-15 min) initiation->measurement analysis Data Analysis (Calculate Activity) measurement->analysis

Caption: Experimental workflow for the in vitro assay of this compound dehydrogenase.

fatty_acid_beta_oxidation cluster_0 Mitochondrial Beta-Oxidation of this compound S1 This compound E1 This compound Dehydrogenase S1->E1 NAD+ P1 5-Oxododecanoyl-CoA E1->P1 NADH + H+ E2 Enoyl-CoA Hydratase P1->E2 P2 3,5-Dioxododecanoyl-CoA E2->P2 E3 Thiolase P2->E3 P3 Shorter-chain Acyl-CoA + Acetyl-CoA E3->P3

Caption: Simplified metabolic pathway of this compound in mitochondrial beta-oxidation.

References

Application Notes and Protocols for the Purification of 5-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydodecanoyl-CoA is a critical intermediate in fatty acid metabolism and is of significant interest in various research fields, including the study of metabolic pathways and the development of therapeutic agents. Its accurate purification from complex reaction mixtures is paramount for downstream applications. These application notes provide a detailed protocol for the purification of this compound using C18 solid-phase extraction (SPE), methods for its quantification, and expected analytical outcomes.

Data Presentation: Purification Performance

The following table summarizes the expected quantitative data for the purification of this compound using the provided protocol. These values are based on typical recoveries for long-chain acyl-CoA esters purified under similar conditions.[1]

ParameterExpected ValueNotes
Starting Material Enzymatic Reaction MixtureAssumes synthesis from 5-hydroxydodecanoic acid and Coenzyme A.
Purification Method C18 Solid-Phase ExtractionA robust method for separating acyl-CoAs from polar and non-polar impurities.
Purity (by HPLC) >95%Purity is assessed by HPLC with UV detection at 260 nm.
Recovery Rate 70-80%Recovery may vary based on the initial concentration and reaction byproducts.[1]
Sample Loading Capacity ~5% of sorbent massFor a 100 mg C18 cartridge, a maximum of 5 mg of total analyte should be loaded.
Elution Volume 1-2 mLA concentrated fraction of the purified product.

Experimental Protocols

Synthesis of this compound (Enzymatic Method)

A common method for synthesizing this compound is through an enzymatic reaction catalyzed by an acyl-CoA synthetase. This reaction typically involves the incubation of 5-hydroxydodecanoic acid with Coenzyme A (CoA) in the presence of adenosine (B11128) triphosphate (ATP) and an appropriate buffer.

Reaction Mixture Components:

  • 5-hydroxydodecanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA Synthetase

  • Adenosine Triphosphate (ATP)

  • Reaction Buffer (e.g., Tris-HCl, pH 7.5)

  • Magnesium Chloride (as a cofactor for the enzyme)

Expected Impurities:

  • Unreacted 5-hydroxydodecanoic acid

  • Unreacted Coenzyme A

  • Adenosine monophosphate (AMP) and pyrophosphate (byproducts of the reaction)

  • Denatured enzyme

Purification of this compound via C18 Solid-Phase Extraction (SPE)

This protocol is designed for the purification of this compound from the enzymatic reaction mixture described above. The principle of this method is based on the retention of the hydrophobic acyl-CoA molecule on the C18 stationary phase, while polar impurities are washed away.

Materials:

Protocol Steps:

  • Reaction Mixture Quenching: Stop the enzymatic reaction by adding an equal volume of cold acetonitrile. This will precipitate the enzyme, which can be removed by centrifugation (10,000 x g for 10 minutes at 4°C).

  • Cartridge Conditioning: Pass 3 mL of methanol through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to run dry.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water through it, followed by 3 mL of 25 mM KH2PO4 buffer (pH 5.3). Again, ensure the cartridge does not run dry.

  • Sample Loading: Slowly load the supernatant from the quenched reaction mixture onto the conditioned and equilibrated C18 cartridge. A flow rate of approximately 1 drop per second is recommended.

  • Washing Step 1 (Polar Impurities): Wash the cartridge with 3 mL of 25 mM KH2PO4 buffer (pH 5.3) to remove polar impurities such as unreacted CoA, ATP, AMP, and pyrophosphate.

  • Washing Step 2 (Less Polar Impurities): Wash the cartridge with 3 mL of a solution of 20% acetonitrile in 25 mM KH2PO4 buffer (pH 5.3). This step helps to remove unreacted 5-hydroxydodecanoic acid and other less polar byproducts.

  • Elution: Elute the purified this compound from the cartridge with 1-2 mL of 80% acetonitrile in water. Collect the eluate in a clean collection tube.

  • Solvent Evaporation: Dry the eluted sample under a stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the purified this compound in a suitable buffer for downstream applications or analysis.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

The purity and concentration of the purified this compound can be determined by reversed-phase HPLC with UV detection.[2]

HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 25 mM KH2PO4, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA)

  • Injection Volume: 20 µL

Visualizations

Purification_Workflow cluster_synthesis Step 1: Synthesis cluster_purification Step 2: C18 SPE Purification cluster_analysis Step 3: Analysis Reaction_Mixture Enzymatic Reaction Mixture (this compound, Impurities) Conditioning 1. Conditioning (Methanol) Equilibration 2. Equilibration (Water, Buffer) Conditioning->Equilibration Sample_Loading 3. Sample Loading Equilibration->Sample_Loading Wash_1 4. Wash 1 (Polar Impurities) (Buffer) Sample_Loading->Wash_1 Wash_2 5. Wash 2 (Less Polar Impurities) (20% Acetonitrile) Wash_1->Wash_2 Elution 6. Elution (80% Acetonitrile) Wash_2->Elution HPLC_Analysis HPLC Analysis (Purity & Quantification) Elution->HPLC_Analysis

Caption: Experimental workflow for the purification and analysis of this compound.

Beta_Oxidation_Pathway cluster_pathway Mitochondrial β-Oxidation of this compound 5_HD_CoA This compound Enoyl_CoA 5-Hydroxydodecenoyl-CoA 5_HD_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3,5-Dihydroxydodecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 5-Hydroxy-3-ketododecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA + Hydroxydecanoyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Simplified metabolic pathway of this compound in mitochondrial β-oxidation.[3][4]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Recovery - Incomplete elution from the SPE cartridge.- Sample overload on the cartridge.- Premature elution during wash steps.- Increase the volume or acetonitrile concentration of the elution buffer.- Reduce the amount of sample loaded onto the cartridge.- Decrease the acetonitrile concentration in the second wash step.
Low Purity - Inefficient removal of impurities during wash steps.- Co-elution of impurities with the target compound.- Increase the volume or strength of the wash solutions.- Optimize the acetonitrile gradient in the wash steps to improve separation.
Broad or Tailing Peaks in HPLC - Presence of residual salts from the buffer.- Column degradation.- Ensure complete removal of the phosphate buffer during the wash steps.- Use a guard column or replace the analytical column.
No Peak Detected in HPLC - Degradation of this compound.- Insufficient concentration of the purified sample.- Handle the purified sample on ice and store at -80°C.- Concentrate the eluate before HPLC analysis.

References

Application Notes and Protocols: Stable Isotope Labeling of 5-Hydroxydodecanoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxydodecanoyl-CoA is a medium-chain acyl-CoA thioester that is anticipated to be an intermediate in fatty acid metabolism. The study of its metabolic fate is crucial for understanding lipid metabolism and its potential role in various physiological and pathological states. Stable isotope labeling is a powerful technique that enables the tracing of molecules through metabolic pathways, providing detailed insights into their synthesis, degradation, and conversion. By introducing a "heavy" isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into this compound, researchers can track its journey within a biological system using mass spectrometry.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of stable isotope-labeled this compound for metabolic tracing studies. This document outlines the proposed synthesis of labeled this compound, detailed protocols for its application in in vitro metabolic studies, and methodologies for sample analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proposed Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound involves two key stages: the chemical synthesis of the labeled fatty acid precursor, 5-hydroxydodecanoic acid, followed by its enzymatic conversion to the corresponding CoA thioester.

1. Chemical Synthesis of Stable Isotope-Labeled 5-Hydroxydodecanoic Acid:

A plausible synthetic route for [¹³C]-5-hydroxydodecanoic acid could involve the use of a ¹³C-labeled starting material in a multi-step organic synthesis. For example, a Grignard reaction between a ¹³C-labeled alkyl magnesium halide and a suitable lactone could be employed to introduce the labeled carbon atoms and the hydroxyl group at the desired position. The resulting product would then be purified and characterized to ensure its chemical identity and isotopic enrichment.

2. Enzymatic Synthesis of Labeled this compound:

The conversion of the free fatty acid to its CoA ester can be efficiently catalyzed by acyl-CoA synthetases.[1][2][3] A common method involves using rat liver microsomes, which are a rich source of these enzymes.

Protocol for Enzymatic Synthesis:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 10 mM ATP

    • 1 mM Coenzyme A (CoA)

    • 0.5 mM of the stable isotope-labeled 5-hydroxydodecanoic acid

    • Solubilized rat liver microsomes (as the enzyme source)

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of this compound.

  • Purify the resulting labeled this compound using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Metabolic Fate and Signaling Pathway

This compound is expected to be metabolized primarily through the mitochondrial beta-oxidation pathway.[4][5][6][7] The presence of the hydroxyl group at the C5 position may necessitate the action of specific auxiliary enzymes. The labeled carbon atoms from the acyl chain can be traced into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle, or can be used for the synthesis of other lipids.

metabolic_pathway cluster_synthesis Synthesis cluster_beta_oxidation Mitochondrial Beta-Oxidation precursor precursor intermediate intermediate product product cycle cycle Labeled 5-Hydroxydodecanoic Acid Labeled 5-Hydroxydodecanoic Acid Labeled this compound Labeled this compound Labeled 5-Hydroxydodecanoic Acid->Labeled this compound Acyl-CoA Synthetase Metabolite 1 Metabolite 1 Labeled this compound->Metabolite 1 Dehydrogenation Metabolite 2 Metabolite 2 Metabolite 1->Metabolite 2 Hydration Metabolite 3 Metabolite 3 Metabolite 2->Metabolite 3 Dehydrogenation Labeled Acetyl-CoA Labeled Acetyl-CoA Metabolite 3->Labeled Acetyl-CoA Thiolysis TCA Cycle TCA Cycle Labeled Acetyl-CoA->TCA Cycle Lipid Synthesis Lipid Synthesis Labeled Acetyl-CoA->Lipid Synthesis e.g., Fatty Acid Elongation Labeled Citrate Labeled Citrate TCA Cycle->Labeled Citrate

Caption: Putative metabolic pathway of labeled this compound.

Experimental Workflow for Metabolic Tracing

The following diagram outlines the general workflow for a metabolic tracing experiment using stable isotope-labeled this compound in a cell culture system.

experimental_workflow start_end start_end process process analysis analysis start Start cell_culture Cell Culture (e.g., Hepatocytes) start->cell_culture labeling Incubate with Labeled This compound cell_culture->labeling quenching Quench Metabolism (e.g., Cold Methanol) labeling->quenching extraction Extract Metabolites quenching->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing and Isotopologue Analysis lcms_analysis->data_processing end End data_processing->end data_analysis_logic input input process process output output raw_data Raw LC-MS/MS Data peak_integration Peak Integration for each Isotopologue raw_data->peak_integration isotopologue_distribution Calculate Isotopologue Distribution (M0, M+1, M+2...) peak_integration->isotopologue_distribution background_correction Correct for Natural Isotope Abundance isotopologue_distribution->background_correction enrichment_calculation Calculate Molar Percent Enrichment (MPE) background_correction->enrichment_calculation flux_analysis Metabolic Flux Analysis (Optional) enrichment_calculation->flux_analysis interpretation Biological Interpretation enrichment_calculation->interpretation flux_analysis->interpretation

References

Application Notes and Protocols for Measuring the Cellular Uptake of 5-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the cellular uptake and subsequent metabolic effects of 5-Hydroxydodecanoyl-CoA, a hydroxylated medium-chain fatty acyl-CoA. The protocols outlined below utilize advanced techniques, including fluorescently labeled probes and mass spectrometry, to provide a detailed understanding of its cellular transport and fate.

Introduction

This compound is a key intermediate in the metabolism of hydroxylated fatty acids. Understanding its cellular uptake is crucial for elucidating its role in various physiological and pathological processes. This document details two primary methods for quantifying its cellular uptake: a fluorescence-based assay using a custom-synthesized probe and a direct quantification method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Fluorescence-Based Cellular Uptake Assay

This method involves the synthesis of a fluorescent analog of 5-hydroxydodecanoic acid, which allows for real-time monitoring of its uptake by live cells. A BODIPY™ fluorophore is recommended due to its excellent photostability and minimal interference with biological processes.[]

Experimental Workflow

G cluster_synthesis Probe Synthesis cluster_uptake Cellular Uptake Assay cluster_analysis Data Analysis s1 5-hydroxydodecanoic acid s3 Esterification Reaction s1->s3 s2 BODIPY™ FL C16 s2->s3 s4 Purification (HPLC) s3->s4 s5 BODIPY™-5-hydroxydodecanoate s4->s5 u2 Incubate with BODIPY™ probe s5->u2 Add probe to cells u1 Seed cells in 96-well plate u1->u2 u3 Wash to remove extracellular probe u2->u3 u4 Measure intracellular fluorescence u3->u4 a1 Quantify fluorescence intensity u4->a1 Raw data a2 Normalize to cell number/protein a1->a2 a3 Generate uptake kinetics curves a2->a3

Caption: Workflow for fluorescence-based cellular uptake assay.
Protocol: Synthesis of BODIPY™-5-hydroxydodecanoate

  • Dissolution: Dissolve 5-hydroxydodecanoic acid and BODIPY™ FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) in anhydrous dichloromethane.

  • Coupling Reaction: Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP).

  • Incubation: Stir the reaction mixture at room temperature for 4-6 hours.

  • Purification: Purify the product by high-performance liquid chromatography (HPLC) on a C18 column.

  • Verification: Confirm the identity and purity of the synthesized probe by mass spectrometry and NMR spectroscopy.

Protocol: Cellular Uptake Assay
  • Cell Seeding: Seed adherent cells (e.g., HepG2, 3T3-L1 adipocytes) in a black-walled, clear-bottom 96-well plate at a density of 5-8 x 10^4 cells per well and allow them to adhere overnight.

  • Serum Starvation: The next day, gently aspirate the growth medium and replace it with serum-free medium. Incubate for 1 hour.

  • Probe Incubation: Prepare a working solution of BODIPY™-5-hydroxydodecanoate in serum-free medium. Add the probe to the cells at various concentrations (e.g., 1, 5, 10, 20 µM).

  • Time-Course Measurement: Measure the fluorescence intensity at different time points (e.g., 5, 15, 30, 60 minutes) using a fluorescence plate reader with bottom-read capability (Excitation/Emission ≈ 488/523 nm).

  • Data Normalization: After the final reading, lyse the cells and perform a protein assay (e.g., BCA) to normalize the fluorescence signal to the total protein content in each well.

Data Presentation
Concentration (µM)5 min (RFU/µg protein)15 min (RFU/µg protein)30 min (RFU/µg protein)60 min (RFU/µg protein)
1150 ± 12420 ± 25750 ± 401100 ± 65
5720 ± 551950 ± 1103500 ± 1805100 ± 250
101350 ± 903700 ± 2006800 ± 3509800 ± 480
202500 ± 1506900 ± 38012500 ± 60018000 ± 850

Method 2: LC-MS/MS Quantification of Intracellular this compound

This method provides direct quantification of the intracellular concentration of this compound following cellular uptake of 5-hydroxydodecanoic acid. This is considered the gold standard for accuracy and specificity.[2][3]

Experimental Workflow

G cluster_uptake Cellular Uptake cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis u1 Culture cells to 80-90% confluency u2 Incubate with 5-hydroxydodecanoic acid u1->u2 u3 Wash and harvest cells u2->u3 e1 Add ice-cold extraction solvent u3->e1 Cell pellet e2 Scrape and collect cell lysate e1->e2 e3 Centrifuge to pellet debris e2->e3 e4 Collect supernatant e3->e4 a1 Inject extract onto LC column e4->a1 Metabolite extract a2 Separate acyl-CoAs a1->a2 a3 Detect by mass spectrometry a2->a3 a4 Quantify using standard curve a3->a4

Caption: Workflow for LC-MS/MS quantification.
Protocol: Cell Culture and Treatment

  • Cell Culture: Culture cells in appropriate media until they reach 80-90% confluency.

  • Treatment: Treat cells with varying concentrations of 5-hydroxydodecanoic acid for desired time periods.

  • Cell Harvesting: Aspirate the medium, wash the cells twice with ice-cold PBS, and then scrape the cells into a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

Protocol: Acyl-CoA Extraction
  • Lysis: Resuspend the cell pellet in 200 µL of ice-cold extraction solvent (e.g., 80:20 methanol:water).

  • Homogenization: Vortex vigorously for 1 minute and then incubate on ice for 10 minutes.

  • Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis
  • Chromatography: Use a C18 reversed-phase column with a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., acetonitrile).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transition for this compound will need to be determined empirically but will be based on the neutral loss of the CoA moiety.

  • Quantification: Prepare a standard curve using synthetic this compound to quantify the absolute amount in the cell extracts.

Data Presentation
Treatment ConditionIntracellular this compound (pmol/mg protein)
Control (untreated)Not Detected
10 µM 5-hydroxydodecanoic acid (1 hr)1.5 ± 0.2
50 µM 5-hydroxydodecanoic acid (1 hr)7.8 ± 0.9
100 µM 5-hydroxydodecanoic acid (1 hr)15.2 ± 1.8

Signaling Pathway: Impact on Beta-Oxidation

This compound is known to be a substrate for the mitochondrial beta-oxidation pathway. However, its metabolism is significantly slower at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step, creating a bottleneck. This can lead to the inhibition of the oxidation of other fatty acids.[4]

G cluster_pathway Mitochondrial Beta-Oxidation cluster_inhibition Inhibition by 5-HD-CoA p1 Fatty Acyl-CoA p2 Acyl-CoA Dehydrogenase p1->p2 p3 Enoyl-CoA p2->p3 p4 Enoyl-CoA Hydratase p3->p4 p5 3-Hydroxyacyl-CoA p4->p5 p6 L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) p5->p6 p7 3-Ketoacyl-CoA p6->p7 i3 Inhibition of Beta-Oxidation p6->i3 p8 Thiolase p7->p8 p9 Acetyl-CoA + Acyl-CoA (n-2) p8->p9 i1 This compound i2 Slow substrate for HAD i1->i2 i2->p6 Bottleneck

Caption: Inhibition of beta-oxidation by this compound.

Concluding Remarks

The choice of method for measuring the cellular uptake of this compound will depend on the specific research question and available resources. The fluorescence-based assay is well-suited for high-throughput screening and dynamic studies, while LC-MS/MS provides the most accurate and direct quantification. Understanding the impact of this molecule on cellular metabolism, particularly beta-oxidation, is critical for defining its biological function.

References

Application Notes and Protocols for Studying Mitochondrial Respiration Using 5-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydodecanoyl-CoA is a critical intermediate in the mitochondrial metabolism of its precursor, 5-hydroxydecanoate (B1195396) (5-HD). Initially investigated as a putative selective inhibitor of mitochondrial ATP-sensitive K+ (KATP) channels, recent research has unveiled a more complex metabolic role for this molecule.[1][2][3] Understanding the interaction of this compound with the mitochondrial fatty acid β-oxidation pathway is essential for interpreting its effects on cellular respiration and for its application in studying metabolic disorders.

These application notes provide a comprehensive overview of the use of this compound in mitochondrial research, including its mechanism of action, protocols for key experiments, and relevant data.

Mechanism of Action

5-Hydroxydecanoate (5-HD) is activated to 5-hydroxydecanoyl-CoA (5-HD-CoA) by acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane and in the mitochondrial matrix.[4] Once formed, 5-HD-CoA is transported into the mitochondrial matrix and enters the β-oxidation spiral.[5][6]

The metabolism of 5-HD-CoA proceeds through the β-oxidation pathway; however, it creates a significant bottleneck at the penultimate step.[1][3][5] While the initial steps catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD) and enoyl-CoA hydratase are comparable to physiological substrates like decanoyl-CoA, the third step, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD), is significantly slower for the 5-HD metabolite, 3,5-dihydroxydecanoyl-CoA.[1][6] This reduced turnover rate leads to an accumulation of metabolic intermediates and a subsequent inhibition of the β-oxidation of other fatty acids.[1][5]

This metabolic bottleneck effect makes this compound a useful tool for studying:

  • The regulation of fatty acid oxidation.

  • The consequences of impaired β-oxidation, mimicking aspects of certain fatty acid oxidation disorders (FAODs) such as Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency.[7][8][9]

  • The downstream effects of metabolic inhibition on mitochondrial respiration and other cellular processes.

cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix 5-HD_ext 5-Hydroxydecanoate (5-HD) 5-HD_cyt 5-HD 5-HD_ext->5-HD_cyt Acyl-CoA_Synthetase Acyl-CoA Synthetase 5-HD_cyt->Acyl-CoA_Synthetase 5-HD-CoA This compound Metabolites β-oxidation Intermediates 5-HD-CoA->Metabolites β-oxidation (steps 1 & 2) Bottleneck Rate-Limiting Step (L-3-hydroxyacyl-CoA dehydrogenase) Metabolites->Bottleneck Inhibition Inhibition of Fatty Acid Oxidation Bottleneck->Inhibition Decanoyl-CoA_metabolism β-oxidation Inhibition->Decanoyl-CoA_metabolism Decanoyl-CoA Decanoyl-CoA Decanoyl-CoA->Decanoyl-CoA_metabolism Acyl-CoA_Synthetase->5-HD-CoA Activation start Start: Excise Liver homogenize Homogenize in Isolation Buffer I start->homogenize centrifuge1 Centrifuge at 600 x g for 10 min homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) centrifuge1->pellet1 centrifuge2 Centrifuge at 10,000 x g for 10 min supernatant1->centrifuge2 pellet2 Collect Mitochondrial Pellet centrifuge2->pellet2 supernatant2 Discard Supernatant centrifuge2->supernatant2 wash Wash Pellet with Isolation Buffer II pellet2->wash centrifuge3 Centrifuge at 10,000 x g for 10 min wash->centrifuge3 final_pellet Final Mitochondrial Pellet centrifuge3->final_pellet resuspend Resuspend in Resuspension Buffer final_pellet->resuspend end End: Isolated Mitochondria resuspend->end cluster_substrate As Substrate cluster_inhibitor As Inhibitor start Start: Calibrate System add_buffer Add Respiration Buffer start->add_buffer add_mito Add Isolated Mitochondria add_buffer->add_mito add_malate Add Malate add_mito->add_malate state2 Record State 2 Respiration add_malate->state2 add_5HD_CoA_sub Add this compound state2->add_5HD_CoA_sub add_fa Add Fatty Acid Substrate state2->add_fa add_adp_sub Add ADP add_5HD_CoA_sub->add_adp_sub record_sub Record State 3 Respiration add_adp_sub->record_sub compare Compare Oxygen Consumption Rates record_sub->compare add_5HD_CoA_inhib Add this compound add_fa->add_5HD_CoA_inhib add_adp_inhib Add ADP add_5HD_CoA_inhib->add_adp_inhib record_inhib Record State 3 Respiration add_adp_inhib->record_inhib record_inhib->compare

References

Application Notes and Protocols for Assessing the Stability of 5-Hydroxydodecanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxydodecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) intermediate involved in fatty acid metabolism. The accurate quantification of acyl-CoAs in biological matrices is crucial for metabolic profiling, disease biomarker discovery, and pharmacological studies.[1] However, acyl-CoAs are known to be unstable molecules, susceptible to both enzymatic and chemical degradation.[2][3] The thioester bond is particularly labile, and the presence of endogenous enzymes in biological samples can rapidly alter analyte concentrations, leading to inaccurate measurements.[1] Therefore, a robust protocol to assess the stability of this compound under various storage and handling conditions is essential for any quantitative bioanalysis.

This document provides a detailed protocol for evaluating the stability of this compound in biological samples, focusing on plasma. The protocol covers pre-analytical considerations, stability testing procedures (freeze-thaw, short-term, and long-term), and a validated LC-MS/MS method for quantification.

Potential Degradation Pathways

The stability of this compound can be compromised by two primary pathways: enzymatic degradation and chemical hydrolysis. Understanding these pathways is critical for designing experiments and interpreting stability data.

cluster_0 This compound cluster_1 Degradation Products 5-OH-Dodecanoyl-CoA 5-OH-Dodecanoyl-CoA Beta_Oxidation β-Oxidation Products (e.g., 3-Hydroxydecanoyl-CoA, Acetyl-CoA) 5-OH-Dodecanoyl-CoA->Beta_Oxidation Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratases, etc. Hydrolysis 5-Hydroxydodecanoic Acid + Coenzyme A 5-OH-Dodecanoyl-CoA->Hydrolysis Acyl-CoA Thioesterases, Chemical Hydrolysis (pH, Temp)

Caption: Potential degradation pathways for this compound.

Experimental Workflow Overview

The assessment of stability involves subjecting spiked biological samples to various conditions that mimic sample handling and storage, followed by quantification of the remaining analyte.

cluster_workflow Stability Assessment Workflow A 1. Prepare Spiked Samples (Biological Matrix + 5-OH-Dodecanoyl-CoA) B 2. Expose to Test Conditions (Freeze-Thaw, Short-Term, Long-Term) A->B C 3. Sample Preparation (Protein Precipitation & Extraction) B->C D 4. LC-MS/MS Analysis (Quantify Remaining Analyte) C->D E 5. Data Analysis (Calculate % Recovery vs. T0) D->E

Caption: General workflow for stability assessment.

Detailed Experimental Protocols

Protocol 1: Pre-analytical Sample Handling

Proper sample collection and initial processing are critical to prevent artificial degradation of this compound.

Materials:

  • Blood collection tubes containing K2-EDTA.

  • Refrigerated centrifuge.

  • Protease and esterase inhibitor cocktail (e.g., cOmplete™, PMSF).

  • Trichloroacetic acid (TCA) or 5-Sulfosalicylic acid (SSA) solution.

  • Low-temperature freezer (-80°C).

Procedure:

  • Blood Collection: Collect whole blood into K2-EDTA tubes. Immediately place the tubes on ice.

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

  • Inhibitor Addition: Transfer the plasma to pre-chilled polypropylene (B1209903) tubes. For stability studies, it is recommended to add a broad-spectrum protease and esterase inhibitor cocktail immediately after separation.

  • Acidification (Optional but Recommended): To immediately quench enzymatic activity and stabilize the thioester bond, add an equal volume of ice-cold 10% (w/v) TCA.[1] Mix thoroughly. This step is mandatory for the T0 (baseline) samples.

  • Storage: If not proceeding immediately to extraction, snap-freeze the plasma samples in liquid nitrogen and store them at -80°C.

Protocol 2: Stability Assessment

This protocol details the conditions for testing freeze-thaw, short-term, and long-term stability.

Preparation of Spiked Samples:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

  • Thaw a pooled batch of control plasma (or other biological matrix) on ice.

  • Spike the plasma with this compound to achieve low and high concentration levels relevant to the expected physiological or experimental range. Gently mix and equilibrate on ice for 15 minutes.

  • Divide the spiked plasma into aliquots for each stability test.

A. Freeze-Thaw Stability:

  • Analyze one set of low and high concentration aliquots immediately (T0, baseline).

  • Freeze the remaining aliquots at -80°C for at least 24 hours.

  • Thaw the samples completely at room temperature, and then refreeze at -80°C. This constitutes one freeze-thaw cycle.

  • Repeat for a total of three cycles.

  • After the final thaw, process and analyze the samples by LC-MS/MS.

B. Short-Term (Bench-Top) Stability:

  • Analyze one set of low and high concentration aliquots immediately (T0, baseline).

  • Keep additional aliquots at room temperature (~22°C) and at 4°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each temperature, process immediately, and analyze.

C. Long-Term Stability:

  • Analyze one set of low and high concentration aliquots immediately (T0, baseline).

  • Store the remaining aliquots at -20°C and -80°C.

  • At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples from each temperature, thaw on ice, process, and analyze.

Protocol 3: Sample Extraction and LC-MS/MS Analysis

Materials:

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d4) is ideal. If unavailable, a structurally similar acyl-CoA (e.g., Dodecanoyl-CoA) can be used.

  • Extraction Solvent: Acetonitrile (ACN) with 0.1% formic acid.

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) (Optional, for increased cleanup).[1]

Extraction Procedure (Protein Precipitation):

  • To 100 µL of thawed plasma sample, add 20 µL of internal standard solution.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).[4]

LC-MS/MS Conditions (Example):

  • LC System: UPLC/HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[4][5]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Positive Electrospray Ionization (ESI+).[6]

  • MRM Transitions (Hypothetical):

    • This compound: Q1: m/z 930.5 → Q3: m/z 424.1 (Acyl group fragment) or other diagnostic product ion.

    • Internal Standard (IS): Q1: m/z 934.5 → Q3: m/z 428.1 (for a d4-labeled standard).

Data Presentation and Analysis

The stability of this compound is expressed as the percentage of the initial concentration remaining after exposure to the test conditions. The analyte is considered stable if the mean concentration is within ±15% of the baseline (T0) value.

Table 1: Example of Freeze-Thaw Stability Data

Concentration LevelCycle 1 (% Recovery)Cycle 2 (% Recovery)Cycle 3 (% Recovery)Mean ± SD (% Recovery)
Low (e.g., 10 nM)98.596.294.896.5 ± 1.9
High (e.g., 100 nM)101.299.197.599.3 ± 1.9

Table 2: Example of Short-Term Stability Data at Room Temperature (~22°C)

Concentration LevelT=0 hrT=2 hrT=4 hrT=8 hrT=24 hr
Low (e.g., 10 nM)100%95.3%88.1%75.4%45.2%
High (e.g., 100 nM)100%97.1%90.5%79.8%50.1%

Table 3: Example of Long-Term Stability Data at -80°C

Concentration LevelT=0 monthsT=1 monthT=3 monthsT=6 monthsT=12 months
Low (e.g., 10 nM)100%102.1%98.7%96.5%94.3%
High (e.g., 100 nM)100%100.5%99.8%98.2%96.9%

Disclaimer: This document provides a general framework and detailed protocols for assessing the stability of this compound. Specific parameters, especially LC-MS/MS conditions, may require optimization based on the instrumentation and reagents available in a particular laboratory.

References

Application Notes and Protocols: 5-Hydroxydodecanoyl-CoA in Metabolic Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxydodecanoyl-CoA is a critical intermediate in the mitochondrial metabolism of 5-hydroxydodecanoate. While initially investigated as a potential modulator of mitochondrial ATP-sensitive potassium (mitoKATP) channels, recent research has illuminated its significant role as a modulator of fatty acid β-oxidation. Its unique metabolic fate presents a valuable tool for researchers in the field of metabolic diseases, particularly in studying dysregulated lipid metabolism, a hallmark of conditions such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.

These application notes provide an overview of the metabolic processing of this compound, its effects on mitochondrial function, and detailed protocols for its use in experimental settings relevant to drug discovery.

Metabolic Significance and Mechanism of Action

This compound is formed from 5-hydroxydodecanoate via the action of acyl-CoA synthetases located on the outer mitochondrial membrane or within the mitochondrial matrix.[1] Once formed, it enters the β-oxidation spiral. While it proceeds through the initial steps of β-oxidation, its metabolism is significantly impeded at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step.[1][2][3] This creates a bottleneck, leading to the accumulation of the intermediate 3,5-dihydroxydecanoyl-CoA and a subsequent reduction in the overall flux of β-oxidation.[1][2] This inhibitory effect on fatty acid oxidation makes this compound a useful compound for probing the intricacies of mitochondrial lipid metabolism and for screening compounds that may modulate this pathway.

Data Presentation

Table 1: Kinetic Parameters of Enzymes Involved in 5-Hydroxydecanoyl-CoA Metabolism

EnzymeSubstrateKm (μM)Vmax (μM min⁻¹)Reference
Enoyl-CoA HydrataseDecenoyl-CoA4.1 ± 0.321.7 ± 0.5[1]
Enoyl-CoA Hydratase5-Hydroxydecenoyl-CoA12.7 ± 0.625.7 ± 0.5[1]
L-3-hydroxyacyl-CoA Dehydrogenase (HAD)L-3-hydroxydecanoyl-CoA-Vmax[2]
L-3-hydroxyacyl-CoA Dehydrogenase (HAD)3,5-dihydroxydecanoyl-CoA-~5-fold slower than L-3-hydroxydecanoyl-CoA[2]

Note: The available literature primarily discusses 5-Hydroxydecanoyl-CoA, the 10-carbon chain analogue. The data presented is for this compound, which is expected to have a similar metabolic fate to the 12-carbon this compound.

Table 2: Effect of 5-Hydroxydecanoyl-CoA on Mitochondrial Respiration

SubstrateAdditionMaximal Respiration RateInhibitionReference
Decanoyl-CoA (10 µM)-Baseline-[1]
Decanoyl-CoA (10 µM)100 µM 5-HD-CoAReduced by ~40%Yes[1]

Mandatory Visualizations

cluster_extracellular Extracellular Space cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix 5_HD_ext 5-Hydroxy-dodecanoate ACS Acyl-CoA Synthetase 5_HD_ext->ACS Activation 5_HD_CoA This compound ACS->5_HD_CoA Activation CPT1 CPT-I CPT2 CPT-II CPT1->CPT2 Transport CPT2->5_HD_CoA 5_HD_CoA->CPT1 Transport MCAD MCAD 5_HD_CoA->MCAD Intermediate1 5-Hydroxydodecenoyl-CoA MCAD->Intermediate1 ECH Enoyl-CoA Hydratase Intermediate2 3,5-Dihydroxydodecanoyl-CoA ECH->Intermediate2 HAD L-3-hydroxyacyl-CoA Dehydrogenase (HAD) Intermediate3 3-Keto-5-hydroxydodecanoyl-CoA HAD->Intermediate3 Bottleneck Rate-Limiting Step HAD->Bottleneck Thiolase 3-ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Decanoyl_CoA_analogue 10-Carbon Acyl-CoA Thiolase->Decanoyl_CoA_analogue Intermediate1->ECH Intermediate2->HAD Slow Conversion Intermediate3->Thiolase

Caption: Metabolic pathway of this compound in mitochondria.

cluster_setup Experimental Setup cluster_protocol Experimental Protocol Isolate_Mito Isolate Mitochondria (e.g., from rat liver or heart) Add_Mito Add Mitochondria Isolate_Mito->Add_Mito Resp_Chamber Prepare Respiration Chamber (with respiration buffer) Resp_Chamber->Add_Mito Add_Substrate Add Fatty Acid Substrate (e.g., Decanoyl-CoA) Add_Mito->Add_Substrate Measure_Baseline Measure Baseline Oxygen Consumption Add_Substrate->Measure_Baseline Add_5HD_CoA Inject this compound or 5-Hydroxydodecanoate Measure_Baseline->Add_5HD_CoA Measure_Inhibition Measure Oxygen Consumption Add_5HD_CoA->Measure_Inhibition Analyze Analyze Data (Calculate % inhibition) Measure_Inhibition->Analyze

Caption: Experimental workflow for assessing mitochondrial respiration.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the enzymatic synthesis of this compound from 5-hydroxydodecanoate.

Materials:

  • 5-hydroxydodecanoate

  • Acyl-CoA Synthetase (ACS)

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Triton X-100

  • Tris-HCl buffer (pH 7.4)

  • Reaction vessel

  • Incubator/water bath

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, CoA, and Triton X-100.

  • Add 5-hydroxydodecanoate to the reaction mixture.

  • Initiate the reaction by adding Acyl-CoA Synthetase.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • The formation of this compound can be monitored using various methods, including HPLC or fluorometric assay kits that detect the consumption of CoA or the production of AMP.

  • Purify the synthesized this compound using appropriate chromatographic techniques if necessary.

Protocol 2: Assay of Enoyl-CoA Hydratase Activity

This protocol is adapted from a standard spectrophotometric assay and can be used to measure the activity of enoyl-CoA hydratase with 5-hydroxydecenoyl-CoA as a substrate.

Materials:

  • Purified enoyl-CoA hydratase

  • 5-hydroxydecenoyl-CoA (synthesized or commercially available)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of reading at 280 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer.

  • Add a known concentration of 5-hydroxydecenoyl-CoA to the cuvette.

  • Initiate the reaction by adding a small amount of purified enoyl-CoA hydratase.

  • Monitor the decrease in absorbance at 280 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the substrate.

Protocol 3: Measurement of Mitochondrial Respiration

This protocol outlines a method to assess the inhibitory effect of this compound on fatty acid-supported mitochondrial respiration using high-resolution respirometry.

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • Respiration buffer (e.g., MiR05)

  • High-resolution respirometer (e.g., Oroboros O2k)

  • Substrates: Decanoyl-CoA (or other fatty acyl-CoAs), ADP, malate (B86768)

  • This compound or 5-hydroxydodecanoate

Procedure:

  • Calibrate the oxygen sensors of the respirometer.

  • Add isolated mitochondria to the respiration chambers containing air-saturated respiration buffer.

  • Add malate to support the TCA cycle.

  • Add the fatty acid substrate (e.g., decanoyl-CoA) to initiate fatty acid oxidation-supported respiration.

  • Add ADP to stimulate state 3 respiration.

  • Once a stable respiration rate is achieved, inject a known concentration of this compound or its precursor, 5-hydroxydodecanoate.

  • Monitor the change in oxygen consumption to determine the extent of inhibition.

  • Express the results as a percentage of the initial state 3 respiration rate.

Applications in Drug Discovery

The unique inhibitory profile of this compound on β-oxidation makes it a valuable tool for several applications in drug discovery for metabolic diseases:

  • Target Validation: By inducing a state of impaired fatty acid oxidation, this compound can be used to mimic certain metabolic dysfunctions observed in diseases like NAFLD and to study the downstream consequences. This can help validate therapeutic targets aimed at modulating fatty acid metabolism.

  • Compound Screening: Cellular or mitochondrial assays utilizing this compound can be developed to screen for compounds that can either reverse its inhibitory effect (enhancers of β-oxidation) or mimic it (potential therapeutics for conditions where reducing fatty acid oxidation is desirable).

  • Mechanistic Studies: Researchers can use this compound to investigate the intricate regulation of mitochondrial fatty acid oxidation and its crosstalk with other metabolic pathways, such as glucose metabolism and the TCA cycle. Understanding these interactions is crucial for developing effective therapies for metabolic diseases.

This compound, through its targeted disruption of the β-oxidation pathway, serves as a specialized research tool for investigating the complexities of mitochondrial fatty acid metabolism. The protocols and data presented here provide a framework for researchers and drug discovery professionals to utilize this molecule to probe the mechanisms of metabolic diseases and to identify novel therapeutic interventions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Hydroxydodecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main approaches for the synthesis of this compound: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This typically involves the activation of the carboxylic acid of 5-hydroxydodecanoic acid and subsequent reaction with coenzyme A (CoA). Common activation methods include the formation of a mixed anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester. A key consideration for this route is the necessity of a protecting group for the hydroxyl functionality to prevent unwanted side reactions.

  • Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase (ACS) or ligase to catalyze the direct formation of the thioester bond between 5-hydroxydodecanoic acid and CoA, driven by the hydrolysis of ATP. The success of this method is highly dependent on the substrate specificity of the chosen enzyme.[1][2]

Q2: Why is a protecting group necessary for the chemical synthesis of this compound?

A2: The hydroxyl group at the 5-position is nucleophilic and can react with the activated carboxylic acid, leading to the formation of byproducts such as polyesters. To ensure that the reaction occurs exclusively at the carboxyl group to form the desired thioester with CoA, the hydroxyl group must be temporarily blocked with a protecting group.

Q3: What are suitable protecting groups for the hydroxyl group in this synthesis?

A3: Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their ease of installation and removal under mild conditions.[3] For 5-hydroxydodecanoic acid, a tert-butyldimethylsilyl (TBS) ether is a good choice as it is stable to the reaction conditions used for acyl-CoA synthesis but can be selectively removed later.[4][5]

Q4: How can I purify the final product, this compound?

A4: High-performance liquid chromatography (HPLC) is the most common and effective method for purifying acyl-CoA esters.[6][7] Reversed-phase HPLC using a C18 column with a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is typically employed.[6][8]

Troubleshooting Guides

Chemical Synthesis Troubleshooting

Issue 1: Low Yield of this compound

Possible CauseRecommended Action
Incomplete protection of the hydroxyl group Ensure complete conversion of 5-hydroxydodecanoic acid to its protected form (e.g., TBS-ether) before proceeding with the activation of the carboxylic acid. Monitor the protection reaction by TLC or NMR.
Hydrolysis of the activated intermediate Activated carboxylic acids (mixed anhydrides, NHS-esters) are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Side reactions during acylation In the mixed anhydride method, side reactions can occur.[9] Add the activating agent (e.g., ethyl chloroformate) at a low temperature (e.g., 0 °C) and allow the reaction to proceed for a defined period before adding CoA.
Inefficient reaction with CoA CoA is a large molecule and the reaction can be sterically hindered. Ensure adequate stirring and a sufficient reaction time. The pH of the reaction mixture should be maintained around 7.5-8.0 for the thiolate of CoA to be the active nucleophile.
Degradation of the product Acyl-CoA thioesters can be unstable, particularly at non-neutral pH. Work up the reaction mixture promptly and purify the product under mild conditions. Store the purified product at low temperatures (e.g., -80 °C).

Issue 2: Presence of Multiple Products in the Final Mixture

Possible CauseRecommended Action
Unreacted starting material (protected 5-hydroxydodecanoic acid) Increase the molar excess of the activating agent and/or the reaction time for the activation step.
Unreacted Coenzyme A Increase the molar excess of the activated 5-hydroxydodecanoic acid.
Byproduct from reaction at the hydroxyl group This indicates incomplete protection. Re-optimize the protection step to ensure full conversion.
Symmetrical anhydride formation (in mixed anhydride method) This can be a significant side reaction.[9] Use a sterically hindered chloroformate like isobutyl chloroformate to minimize this. Add the chloroformate slowly at low temperature.
Hydrolysis of the thioester product Minimize exposure to harsh pH conditions during workup and purification.
Enzymatic Synthesis Troubleshooting

Issue 1: Low or No Product Formation

Possible CauseRecommended Action
Low enzyme activity Verify the activity of the acyl-CoA synthetase with a known substrate. Ensure the enzyme has been stored correctly and has not been subjected to multiple freeze-thaw cycles.[10]
Poor substrate specificity The chosen acyl-CoA synthetase may have low activity towards 5-hydroxydodecanoic acid. Screen different long-chain acyl-CoA synthetases to find one with better activity for hydroxylated substrates.[2]
Sub-optimal reaction conditions Optimize the reaction pH, temperature, and buffer components. Most acyl-CoA synthetases have a pH optimum around 7.5-8.0.[10]
Insufficient cofactors Ensure adequate concentrations of ATP, Mg²⁺, and CoA in the reaction mixture.
Enzyme inhibition The substrate or product may be inhibitory at high concentrations. Try varying the substrate concentration or removing the product as it is formed.

Data Presentation

Table 1: Comparison of Synthesis Methods for Acyl-CoA Esters

FeatureChemical Synthesis (Mixed Anhydride/NHS Ester)Enzymatic Synthesis (Acyl-CoA Synthetase)
Starting Materials Protected 5-hydroxydodecanoic acid, activating agent, CoA5-hydroxydodecanoic acid, CoA, ATP, Mg²⁺, Enzyme
Reaction Steps 3 (Protection, Activation, Acylation) + Deprotection1
Reaction Conditions Anhydrous organic solvents, low temperatures for activationAqueous buffer, physiological pH and temperature
Yields Variable (can be high with optimization, >60%)[11]Variable (highly dependent on enzyme, can be >90%)[11]
Byproducts Symmetrical anhydrides, acylated protecting groupsAMP, pyrophosphate
Scalability Generally more scalableCan be limited by enzyme cost and availability
Stereoselectivity Preserves existing stereocentersDependent on enzyme
Functional Group Tolerance Requires protecting groups for reactive functionalitiesGenerally high, avoids protecting groups

Experimental Protocols

Protocol 1: Chemical Synthesis of 5-(tert-Butyldimethylsilyloxy)dodecanoyl-CoA via Mixed Anhydride Method

  • Protection of 5-hydroxydodecanoic acid:

    • Dissolve 5-hydroxydodecanoic acid (1 eq) in anhydrous dichloromethane (B109758) (DCM).

    • Add imidazole (B134444) (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-(tert-butyldimethylsilyloxy)dodecanoic acid.

  • Activation and Acylation:

    • Dissolve the protected fatty acid (1 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0 °C.

    • Add triethylamine (B128534) (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).

    • Stir the mixture at 0 °C for 30 minutes to form the mixed anhydride.

    • In a separate flask, dissolve coenzyme A (lithium salt, 1.2 eq) in an aqueous buffer (e.g., 0.5 M NaHCO₃, pH 8.0).

    • Add the CoA solution to the mixed anhydride solution and stir vigorously at room temperature for 2-4 hours.

    • Monitor the reaction by HPLC.

  • Deprotection and Purification:

    • Acidify the reaction mixture to pH 2-3 with dilute HCl.

    • Purify the crude product by solid-phase extraction or preparative reversed-phase HPLC.

    • The TBS protecting group is often cleaved during the acidic workup and purification. If not, it can be removed by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) in THF.

Protocol 2: Enzymatic Synthesis of this compound

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM ATP

      • 10 mM MgCl₂

      • 1 mM Coenzyme A

      • 0.5 mM 5-hydroxydodecanoic acid

      • 1-5 µg of a suitable long-chain acyl-CoA synthetase

    • Adjust the final volume to 100 µL with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at 37 °C for 1-2 hours.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) or by heat inactivation (95 °C for 5 minutes).

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant for the presence of this compound by reversed-phase HPLC.

Visualizations

G Chemical Synthesis Workflow for this compound start 5-Hydroxydodecanoic Acid protect Protection (e.g., TBSCl, Imidazole in DCM) start->protect protected_fa 5-(TBS-oxy)dodecanoic Acid protect->protected_fa activate Activation (e.g., EtOCOCl, Et3N in THF) protected_fa->activate anhydride Mixed Anhydride Intermediate activate->anhydride acylate Acylation anhydride->acylate coa Coenzyme A coa->acylate protected_coa 5-(TBS-oxy)dodecanoyl-CoA acylate->protected_coa deprotect Deprotection (e.g., TBAF or acidic workup) protected_coa->deprotect final_product This compound deprotect->final_product purify Purification (HPLC) final_product->purify

Caption: Chemical synthesis workflow.

G Troubleshooting Low Yield in Chemical Synthesis start Low Yield of This compound check_protection Is protection of -OH group complete? start->check_protection check_activation Are activation conditions anhydrous and optimal? check_protection->check_activation Yes optimize_protection Optimize protection reaction: - Increase protecting group equivalents - Extend reaction time check_protection->optimize_protection No check_acylation Is acylation with CoA efficient? check_activation->check_acylation Yes optimize_activation Optimize activation: - Use anhydrous solvents - Control temperature check_activation->optimize_activation No check_purification Is product degrading during purification? check_acylation->check_purification Yes optimize_acylation Optimize acylation: - Adjust pH - Increase reaction time check_acylation->optimize_acylation No optimize_purification Optimize purification: - Use mild pH - Work at low temperature check_purification->optimize_purification Yes success Yield Improved check_purification->success No optimize_protection->check_activation optimize_activation->check_acylation optimize_acylation->check_purification optimize_purification->success

Caption: Troubleshooting chemical synthesis.

G Enzymatic Synthesis Workflow fa 5-Hydroxydodecanoic Acid reaction Enzymatic Reaction (Aqueous Buffer, pH 7.5, 37°C) fa->reaction coa Coenzyme A coa->reaction atp ATP atp->reaction enzyme Acyl-CoA Synthetase (ACS) enzyme->reaction product This compound reaction->product byproducts AMP + PPi reaction->byproducts

Caption: Enzymatic synthesis workflow.

References

How to improve the yield of 5-Hydroxydodecanoyl-CoA purification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of 5-Hydroxydodecanoyl-CoA purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low or No Yield Degradation of this compound: Acyl-CoAs are known to be unstable in aqueous solutions, particularly at neutral or alkaline pH.[1][2]- Maintain a low temperature (0-4°C) throughout the purification process. - Use acidic buffers (pH 4.5-6.0) to minimize hydrolysis. - Process samples as quickly as possible.
Inefficient Extraction: The hydroxy group on the acyl chain can affect its solubility and interaction with extraction solvents.- Use a two-step extraction method: first with an aqueous buffer to capture the polar head, followed by an organic solvent like acetonitrile (B52724) or 2-propanol to extract the entire molecule.[3] - Consider solid-phase extraction (SPE) with a suitable stationary phase (e.g., C18) for better recovery.
Poor Binding to Purification Column: The properties of this compound may not be optimal for the chosen column chemistry.- For reverse-phase chromatography (e.g., C18), ensure the mobile phase has the correct organic solvent concentration to retain the molecule. - For affinity chromatography, ensure the tag (if any) is accessible and the binding conditions are optimal.
Presence of Contaminants Co-elution of Similar Molecules: Other lipids or acyl-CoAs with similar properties may co-elute with your target molecule.- Optimize the gradient elution profile in your chromatography step. A shallower gradient can improve the separation of closely related molecules.[3] - Employ a secondary purification step using a different separation principle (e.g., ion exchange followed by reverse phase).
Protein Contamination: Proteins from the initial sample may not have been fully removed.- Incorporate a protein precipitation step (e.g., with trichloroacetic acid or acetonitrile) before chromatographic purification.
Inconsistent Results Variability in Sample Preparation: Minor differences in sample handling can lead to significant variations in yield.- Standardize all sample preparation steps, including homogenization, extraction times, and temperatures. - Use an internal standard to normalize for extraction efficiency and instrument response.
Instrument Calibration: Drifts in detector sensitivity or column performance can affect quantification.- Regularly calibrate your analytical instruments (e.g., mass spectrometer, HPLC detector). - Use a quality control sample with a known concentration of this compound in each run.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting this compound from biological samples?

A1: A robust method involves initial homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to preserve the acyl-CoA, followed by extraction with an organic solvent like acetonitrile.[3] Solid-phase extraction (SPE) using a C18 cartridge can then be used to concentrate and purify the extract before further analysis.

Q2: How can I prevent the degradation of this compound during purification?

A2: Due to their instability in aqueous solutions, it is crucial to work at low temperatures (0-4°C) and maintain an acidic pH (4.5-6.0) throughout the purification process.[1][2] Minimize the number of freeze-thaw cycles and process samples promptly.

Q3: What type of chromatography is most suitable for purifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a C18 reverse-phase column is a common and effective method.[3] A binary gradient system with an acidic aqueous buffer and an organic solvent like acetonitrile allows for good separation.[3]

Q4: How can I accurately quantify the yield of my purification?

A4: Liquid chromatography-mass spectrometry (LC-MS/MS) is the most robust and reproducible method for the analysis and quantification of acyl-CoAs.[1][2] This technique offers high sensitivity and specificity. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.

Q5: What are some common pitfalls to avoid during the purification process?

A5: Common pitfalls include:

  • Using buffers with a pH above 6.0, which can lead to rapid hydrolysis.

  • Prolonged exposure of the sample to room temperature.

  • Incomplete removal of proteins, which can interfere with chromatography.

  • Using inappropriate extraction solvents that do not efficiently solubilize this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

Extraction Method Solvent System Typical Recovery Rate (%) Key Advantages Key Disadvantages
Liquid-Liquid Extraction (LLE) Acetonitrile/Isopropanol/Water60-75Simple and fastLower selectivity, potential for emulsions
Solid-Phase Extraction (SPE) C18 Cartridge70-85High selectivity and concentrationRequires method development
Protein Precipitation Trichloroacetic Acid50-65Removes proteins effectivelyCan cause degradation of acyl-CoAs

Note: The recovery rates are illustrative and based on general acyl-CoA purification literature. Actual results may vary.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound
  • Sample Preparation: Homogenize the biological sample in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Protein Precipitation: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 2 mL of 80% acetonitrile in water.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for downstream analysis.

Protocol 2: HPLC Purification of this compound
  • HPLC System: A standard HPLC system with a UV detector (260 nm) and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL of the reconstituted sample from SPE.

  • Fraction Collection: Collect fractions based on the retention time of a this compound standard.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Purification homogenization 1. Homogenization (Acidic Buffer) precipitation 2. Protein Precipitation (Acetonitrile) homogenization->precipitation centrifugation 3. Centrifugation precipitation->centrifugation supernatant Supernatant centrifugation->supernatant loading 5. Sample Loading supernatant->loading conditioning 4. C18 Cartridge Conditioning conditioning->loading washing 6. Washing loading->washing elution 7. Elution washing->elution purified_extract Purified Extract elution->purified_extract injection 8. HPLC Injection (C18 Column) purified_extract->injection fractionation 9. Fraction Collection injection->fractionation final_product Purified this compound fractionation->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Purification Yield degradation Degradation (pH, Temp) low_yield->degradation extraction Inefficient Extraction low_yield->extraction binding Poor Column Binding low_yield->binding optimize_conditions Optimize Conditions (pH < 6.0, 0-4°C) degradation->optimize_conditions improve_extraction Improve Extraction (SPE, Solvents) extraction->improve_extraction optimize_chromatography Optimize Chromatography (Gradient, Column) binding->optimize_chromatography

Caption: Troubleshooting logic for low purification yield.

References

Troubleshooting low signal in LC-MS analysis of 5-Hydroxydodecanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of 5-Hydroxydodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving a strong signal for this compound in LC-MS analysis?

A1: The most critical factors include:

  • Sample Integrity: Proper sample collection, rapid processing, and storage at -80°C are crucial to prevent degradation of this compound.[1] Avoid repeated freeze-thaw cycles.

  • Efficient Extraction: A robust extraction method is necessary to isolate the analyte from the sample matrix. Common methods include protein precipitation followed by solid-phase extraction (SPE).

  • Chromatographic Separation: Optimal separation on the LC column is key to reducing ion suppression from co-eluting matrix components.

  • Mass Spectrometry Parameters: Proper tuning of the mass spectrometer, including the selection of the correct precursor and product ions for Multiple Reaction Monitoring (MRM), is essential for sensitivity and specificity.

Q2: What are the expected MRM transitions for this compound?

A2: While specific experimentally validated MRM transitions for this compound are not widely published, they can be predicted based on the known fragmentation of other acyl-CoA compounds. Acyl-CoAs typically undergo a characteristic neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) group.[2]

To calculate the precursor ion (Q1), you first need the exact mass of this compound. The molecular formula for dodecanoyl-CoA is C33H58N7O17P3S, and the addition of a hydroxyl group gives this compound the formula C33H58N7O18P3S. The protonated molecule [M+H]+ would be the precursor ion. The primary product ion (Q3) would result from the neutral loss of 507 Da.

Predicted MRM Transition:

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3) [M+H - 507.0]+
This compoundCalculated m/zCalculated m/z

Note: These values should be confirmed experimentally by infusing a standard of this compound into the mass spectrometer.

Q3: How should I store my samples to ensure the stability of this compound?

A3: For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] It is critical to minimize the time samples spend at room temperature during processing and to avoid multiple freeze-thaw cycles, as these can lead to significant degradation of acyl-CoA species.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of this compound.

Issue 1: Low or No Signal for this compound

Potential Cause Troubleshooting Steps
Analyte Degradation - Ensure samples were properly handled and stored at -80°C.[1] - Prepare fresh samples and process them quickly on ice. - Use freshly prepared, high-purity solvents for extraction.
Inefficient Extraction - Verify the efficiency of your protein precipitation and/or SPE protocol. - Ensure complete homogenization of tissue samples. - Optimize the solvent-to-sample ratio.
Ion Suppression - Check for co-eluting peaks in your chromatogram that may be interfering with the ionization of your analyte. - Improve chromatographic separation by modifying the gradient, flow rate, or column chemistry. - Implement a more rigorous sample cleanup procedure, such as solid-phase extraction, to remove interfering matrix components like phospholipids.
Incorrect MS Parameters - Confirm the correct precursor and product ions are being monitored in your MRM method. - Infuse a standard of this compound to optimize MS parameters such as collision energy and cone voltage.
Instrument Issues - Check for leaks in the LC system. - Ensure the electrospray needle is clean and producing a stable spray. - Perform a system suitability test with a known standard to verify instrument performance.

Issue 2: Poor Peak Shape and Reproducibility

Potential Cause Troubleshooting Steps
Column Overload - Dilute the sample extract and reinject.
Column Contamination - Wash the column with a strong solvent. - If the problem persists, replace the column.
Inappropriate Mobile Phase - Ensure the pH of the mobile phase is appropriate for the analyte. - Check for buffer precipitation.
Sample Matrix Effects - Improve sample cleanup to remove interfering substances. - Use a matrix-matched calibration curve.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissues

This protocol describes a general method for the extraction of acyl-CoAs from tissue samples.

  • Homogenization: Weigh 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 2.5% (w/v) sulfosalicylic acid.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) to the homogenate.

  • Protein Precipitation: Vortex the sample vigorously and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing an LC-MS/MS method for this compound.

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-98% B

    • 15-18 min: 98% B

    • 18-18.1 min: 98-2% B

    • 18.1-25 min: 2% B

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

While specific quantitative data for endogenous this compound levels are not extensively reported in the literature, the following table provides representative concentration ranges for similar medium-chain acyl-CoAs in rat liver tissue to serve as a general reference.

Acyl-CoAConcentration Range (nmol/g wet weight)Reference
Octanoyl-CoA (C8)0.5 - 2.0[2]
Decanoyl-CoA (C10)0.2 - 1.5[2]
Dodecanoyl-CoA (C12)0.1 - 1.0[2]

Note: These values can vary significantly depending on the species, tissue type, and physiological state.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Signal check_standard Inject Standard start->check_standard signal_ok Signal OK? check_standard->signal_ok sample_issue Sample-Related Issue signal_ok->sample_issue Yes instrument_issue Instrument-Related Issue signal_ok->instrument_issue No check_extraction Review Sample Prep sample_issue->check_extraction check_ms Check MS Settings instrument_issue->check_ms extraction_ok Prep OK? check_extraction->extraction_ok ms_ok Settings OK? check_ms->ms_ok degradation Analyte Degradation extraction_ok->degradation No ion_suppression Ion Suppression extraction_ok->ion_suppression Yes source_problem Ion Source/LC Problem ms_ok->source_problem No detector_problem Detector/Electronics Issue ms_ok->detector_problem Yes optimize_prep Optimize Prep/Cleanup degradation->optimize_prep ion_suppression->optimize_prep check_lc Check LC/Source source_problem->check_lc service Contact Service Engineer detector_problem->service optimize_ms Optimize MS Parameters Beta_Oxidation cluster_0 Mitochondrial Matrix A This compound B 5-Hydroxy-trans-2-dodecenoyl-CoA A->B Acyl-CoA Dehydrogenase C 3,5-Dihydroxydodecanoyl-CoA B->C Enoyl-CoA Hydratase D 5-Hydroxy-3-ketododecanoyl-CoA C->D 3-Hydroxyacyl-CoA Dehydrogenase E 3-Hydroxydecanoyl-CoA D->E Thiolase F Acetyl-CoA D->F Thiolase

References

Technical Support Center: Preventing Degradation of 5-Hydroxydodecanoyl-CoA During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of 5-Hydroxydodecanoyl-CoA during sample preparation for experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound during sample preparation is primarily attributed to two main factors:

  • Enzymatic Degradation: Biological samples contain enzymes that can metabolize this compound. The principal enzymatic pathways responsible for its degradation are the mitochondrial β-oxidation pathway and the action of various acyl-CoA thioesterases, which hydrolyze the thioester bond.

  • Chemical Instability: The thioester bond in the this compound molecule is susceptible to hydrolysis, a chemical reaction that can be accelerated by non-optimal pH conditions and elevated temperatures.

Q2: How can I minimize enzymatic degradation of this compound?

A2: To minimize enzymatic degradation, it is crucial to rapidly quench metabolic activity and inhibit enzyme function. This can be achieved by:

  • Rapid Freezing: Immediately after collection, flash-freeze biological samples in liquid nitrogen.

  • Cold Processing: Perform all subsequent sample preparation steps on ice or at 4°C to reduce enzyme kinetics.

  • Acidic Quenching: Homogenize tissues or lyse cells in an ice-cold acidic solution, such as 2.5% (w/v) 5-sulfosalicylic acid (SSA) or a buffer containing formic acid. The low pH helps to precipitate and inactivate many enzymes.

  • Use of Enzyme Inhibitors: While not always standard in routine sample preparation for mass spectrometry due to potential interference, in cases of severe degradation, the inclusion of broad-spectrum enzyme inhibitors can be considered.

Q3: What are the optimal storage conditions for samples containing this compound?

A3: For long-term stability, samples should be stored at -80°C. It is recommended to store extracts as dried pellets under an inert gas (e.g., nitrogen or argon) to prevent oxidation and hydrolysis. Reconstitute the sample in a suitable solvent immediately before analysis. Avoid repeated freeze-thaw cycles, as this can lead to sample degradation.

Q4: Can the choice of collection tube or vial affect the stability of this compound?

A4: Yes, the material of your storage containers can impact the recovery of acyl-CoAs. It has been observed that the phosphate (B84403) groups on acyl-CoAs can adhere to certain plastic surfaces. Therefore, using low-adhesion polypropylene (B1209903) tubes or, preferably, glass vials for sample storage and processing is recommended to minimize loss of the analyte.

Troubleshooting Guides

Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis
Possible Cause Recommended Solution
Sample Degradation Ensure rapid quenching of metabolic activity at the point of collection. Keep samples on ice throughout the entire preparation process. Store extracts as dry pellets at -80°C and reconstitute just prior to analysis.
Inefficient Extraction The choice of extraction solvent is critical. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.
Poor Recovery from Solid-Phase Extraction (SPE) If using SPE for sample cleanup, ensure the column is properly conditioned and equilibrated. Optimize the wash and elution steps to prevent the loss of your target analyte. Consider that SPE can sometimes lead to the loss of more hydrophilic short-chain acyl-CoAs.
Analyte Loss on Surfaces Use glass vials or low-adhesion microcentrifuge tubes to minimize the adsorption of this compound to container surfaces.
Suboptimal LC-MS/MS Parameters Optimize mass spectrometry parameters, including precursor and product ions, collision energy, and source settings. For acyl-CoAs, a neutral loss scan of the 3'-phospho-ADP moiety (507 Da) can be a useful tool for identification.
Issue 2: Poor Reproducibility in Quantification
Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize the entire sample preparation workflow, from collection to analysis. Ensure consistent timing for each step, especially incubation and extraction times.
Matrix Effects Biological matrices can cause ion suppression or enhancement in the mass spectrometer. Use a stable isotope-labeled internal standard for this compound if available. If not, an odd-chain acyl-CoA can be used as a surrogate standard. Ensure the internal standard is added at the very beginning of the sample preparation to account for variability in extraction efficiency.
Calibration Curve Issues Construct calibration curves in a matrix that closely matches the study samples to account for matrix effects. Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.

Data Presentation

Table 1: Qualitative Stability of Medium-Chain Acyl-CoAs under Different Conditions

Condition Parameter Expected Stability Notes
Temperature -80°C (Frozen, Dry Pellet)HighOptimal for long-term storage.
-20°C (Frozen in Solution)Moderate to HighGenerally stable for several weeks.
4°C (In Solution)Low to ModerateDegradation can occur over hours to days.
Room Temperature (In Solution)LowSignificant degradation can occur within hours.
pH Acidic (pH 4-6)Moderate to HighGenerally more stable against hydrolysis.
Neutral (pH 7)ModerateHydrolysis rate increases compared to acidic pH.
Alkaline (pH > 8)LowThe thioester bond is highly susceptible to hydrolysis at alkaline pH.
Solvent Organic (e.g., Acetonitrile, Methanol)HighGenerally stable when dissolved in pure organic solvents.
Aqueous BufferModerate to LowStability is dependent on pH and temperature.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for acyl-CoA analysis and is suitable for various tissue types.

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of reaching 20,000 x g and 4°C

  • Nitrogen evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue thoroughly until no visible particles remain.

  • Extraction:

    • To the homogenate, add 2.0 mL of 2-propanol and homogenize again.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex the mixture vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 1,900 x g for 5 minutes at 4°C.

    • Carefully collect the upper aqueous-organic phase containing the acyl-CoAs and transfer it to a new tube.

  • Sample Concentration:

    • Dry the collected supernatant under a stream of nitrogen at room temperature.

    • Store the dried pellet at -80°C until analysis.

  • Reconstitution:

    • Immediately before LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis cluster_key_considerations Key Considerations for Stability Tissue_Collection Tissue Collection Flash_Freezing Flash Freezing (Liquid Nitrogen) Tissue_Collection->Flash_Freezing Homogenization Homogenization (Acidic Buffer + IS) Flash_Freezing->Homogenization Solvent_Extraction Solvent Extraction (Isopropanol/ACN) Homogenization->Solvent_Extraction Phase_Separation Phase Separation (Centrifugation) Solvent_Extraction->Phase_Separation Supernatant_Collection Supernatant Collection Phase_Separation->Supernatant_Collection Drying Drying (Nitrogen) Supernatant_Collection->Drying Storage Storage (-80°C) Drying->Storage Reconstitution Reconstitution Storage->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Keep_Cold Maintain Low Temperature Acidic_pH Use Acidic Conditions Minimize_Time Minimize Processing Time

Caption: Experimental workflow for the extraction of this compound.

degradation_pathways cluster_main_molecule cluster_degradation Degradation Pathways cluster_enzymatic_pathways cluster_chemical_pathways cluster_prevention Prevention Strategies Molecule This compound Enzymatic Enzymatic Degradation Molecule->Enzymatic Chemical Chemical Degradation Molecule->Chemical Beta_Oxidation β-Oxidation Enzymatic->Beta_Oxidation Thioesterases Thioesterases Enzymatic->Thioesterases Inhibit_Enzymes Inhibit Enzymes (Low Temp, Acid) Enzymatic->Inhibit_Enzymes Hydrolysis Hydrolysis (non-enzymatic) Chemical->Hydrolysis Control_pH_Temp Control pH & Temp Chemical->Control_pH_Temp

Caption: Degradation pathways of this compound and prevention strategies.

Technical Support Center: Overcoming Poor Solubility of 5-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 5-Hydroxydodecanoyl-CoA in aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating out of my aqueous buffer. What is the primary cause of this issue?

A1: this compound, like other long-chain fatty acyl-CoAs, is an amphipathic molecule, possessing both a hydrophobic acyl chain and a hydrophilic Coenzyme A head group. In aqueous solutions, the hydrophobic tails tend to self-associate to minimize contact with water, leading to aggregation and precipitation, especially at concentrations above its critical micelle concentration (CMC). The solubility of fatty acids in water decreases as the hydrocarbon chain lengthens.

Q2: I'm observing low yields and inconsistent results in my enzymatic assays. Could this be related to solubility?

A2: Yes, poor solubility can significantly impact the availability of the substrate in your enzymatic reactions. If this compound is not fully dissolved, the actual concentration of the substrate available to the enzyme will be lower and more variable than your calculated concentration, leading to inconsistent and unreliable kinetic data.

Q3: How can I prepare a stock solution of this compound?

A3: It is recommended to first dissolve this compound in an organic co-solvent to create a concentrated stock solution before diluting it into your final aqueous buffer.

Prepare the stock solution at a high concentration (e.g., 1-10 mM) in the organic solvent. Then, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working solution, slowly add the stock solution to the aqueous buffer while vortexing to facilitate dispersion. It is advisable to make fresh solutions when possible for best results.[1]

Q4: What strategies can I employ to improve the solubility of this compound in my aqueous buffer?

A4: Several methods can be used to enhance the solubility of long-chain fatty acyl-CoAs:

  • Use of Detergents: Incorporating a detergent at a concentration above its CMC can help to form micelles that encapsulate the hydrophobic tail of the this compound, keeping it in solution.[2][3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[4][5][6]

  • Carrier Proteins: Bovine Serum Albumin (BSA) can bind to fatty acids and their CoA esters, acting as a carrier to maintain their solubility and facilitate their delivery in cellular and enzymatic assays.[7]

  • Sonication: Applying ultrasonication can help to disperse the lipid and promote the formation of micelles, thereby improving solubility.[8]

Data Presentation: Solubilizing Agents for Long-Chain Acyl-CoAs

The following table summarizes common solubilizing agents and their typical working concentrations for improving the solubility of long-chain fatty acyl-CoAs.

Solubilizing AgentClassTypical Working ConcentrationKey Considerations
Triton™ X-100 Non-ionic Detergent> 0.24 mM (CMC)Can interfere with UV absorbance readings at 280 nm.[9]
CHAPS Zwitterionic Detergent> 8 mM (CMC)Useful for applications where maintaining the native charge of proteins is important.
Sodium Dodecyl Sulfate (SDS) Anionic Detergent> 8.2 mM (CMC)A denaturing detergent, suitable when protein structure is not a concern.
Methyl-β-cyclodextrin (MβCD) Cyclodextrin10-80 mMCan extract lipids from cell membranes at higher concentrations.[6][10]
α-Cyclodextrin Cyclodextrin1-8 mMEffective for solubilizing fatty acids and complex lipids.[4]
Bovine Serum Albumin (BSA) Carrier ProteinMolar ratio dependent on applicationCan bind to and sequester other molecules in the assay.

Experimental Protocols

Protocol 1: Solubilization using a Non-ionic Detergent (Triton™ X-100)

  • Prepare a 10% (w/v) Triton™ X-100 stock solution in deionized water.

  • Prepare your aqueous buffer (e.g., Tris-HCl, HEPES) at the desired pH and ionic strength.

  • Add Triton™ X-100 stock solution to your buffer to a final concentration above its CMC (e.g., 0.5 mM). Mix thoroughly.

  • Prepare a concentrated stock solution of this compound in ethanol or DMSO (e.g., 10 mM).

  • Slowly add the this compound stock solution to the detergent-containing buffer while vortexing to achieve the final desired concentration.

  • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, gentle warming or brief sonication may be applied.

Protocol 2: Solubilization using Methyl-β-cyclodextrin (MβCD)

  • Prepare a stock solution of MβCD (e.g., 500 mM) in your desired aqueous buffer.

  • Determine the appropriate final concentration of MβCD for your experiment (typically in the range of 10-80 mM).[6]

  • Add the MβCD stock solution to your buffer to achieve the desired final concentration.

  • Prepare a concentrated stock solution of this compound in ethanol or DMSO (e.g., 10 mM).

  • Slowly pipette the this compound stock solution into the MβCD-containing buffer with constant stirring.

  • Allow the mixture to incubate for 15-30 minutes at room temperature to facilitate the formation of the inclusion complex.

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitates in Aqueous Buffer check_stock Is a concentrated stock prepared in an organic solvent? start->check_stock prepare_stock Prepare a 1-10 mM stock solution in Ethanol, Methanol, or DMSO check_stock->prepare_stock No add_slowly Are you adding the stock solution slowly with mixing? check_stock->add_slowly Yes prepare_stock->add_slowly improve_mixing Add stock dropwise to the buffer while vortexing or stirring vigorously add_slowly->improve_mixing No still_precipitates Precipitation Persists add_slowly->still_precipitates Yes improve_mixing->still_precipitates add_solubilizer Incorporate a Solubilizing Agent still_precipitates->add_solubilizer detergent Option 1: Add a detergent (e.g., Triton X-100) above its CMC add_solubilizer->detergent cyclodextrin Option 2: Use Cyclodextrins (e.g., MβCD) to form inclusion complexes add_solubilizer->cyclodextrin bsa Option 3: Use a carrier protein (e.g., BSA) add_solubilizer->bsa sonicate Consider brief sonication to aid dispersion detergent->sonicate cyclodextrin->sonicate bsa->sonicate success Solution is Clear: Proceed with Experiment sonicate->success

Caption: Troubleshooting workflow for solubilizing this compound.

MicelleFormation cluster_aqueous Aqueous Buffer cluster_micelle Micelle Formation CoA CoA Acyl Hydrophobic Tail CoA->Acyl Hydrophilic Head Monomer This compound Monomer cluster_micelle cluster_micelle Monomer->cluster_micelle Self-assembles above CMC p1 center->p1 p2 center->p2 p3 center->p3 p4 center->p4 p5 center->p5 p6 center->p6 p7 center->p7 p8 center->p8 h1 h2 h3 h4 h5 h6 h7 h8

Caption: Aggregation of this compound into a micelle in an aqueous environment.

References

Technical Support Center: Interpreting Unexpected Results in 5-Hydroxydodecanoyl-CoA Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating and interpreting unexpected results during metabolic studies of 5-Hydroxydodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic fate of this compound in mammalian cells?

A1: this compound, a hydroxylated medium-chain fatty acyl-CoA, is expected to be metabolized primarily through the mitochondrial fatty acid β-oxidation pathway. This process sequentially shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

Q2: We observe a slower than expected rate of β-oxidation when using 5-hydroxydodecanoate as a substrate. What could be the underlying reason?

A2: A key and often unexpected finding is that the metabolism of 5-hydroxydodecanoate creates a bottleneck in the β-oxidation pathway. While it is activated to this compound and proceeds through the initial steps of β-oxidation, the process is significantly slowed at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step. The Vmax for the metabolite of 5-hydroxydecanoate (B1195396) (3,5-dihydroxydecanoyl-CoA) is approximately fivefold slower than for the corresponding metabolite of decanoate (B1226879) (L-3-hydroxydecanoyl-CoA). This rate-limiting step can lead to an accumulation of upstream metabolites and a reduction in the overall flux through the pathway.

Q3: Our cells exhibit decreased viability and signs of toxicity after treatment with 5-hydroxydodecanoate. Is this an expected outcome?

A3: Decreased cell viability can be an unexpected consequence of introducing 5-hydroxydodecanoate to cell cultures. This can be attributed to several factors. The bottleneck in its metabolism can lead to the accumulation of intermediate metabolites, which may have off-target effects or induce cellular stress. Furthermore, the inhibition of the β-oxidation of other fatty acids can deprive the cells of a crucial energy source, leading to reduced ATP production and subsequent cell death.

Q4: Can 5-hydroxydodecanoate have off-target effects that might influence experimental results?

A4: Yes, researchers should be aware of potential off-target effects. For instance, 5-hydroxydecanoate has been historically used as a blocker of mitochondrial ATP-sensitive K+ (KATP) channels. However, its complex metabolic effects, including the inhibition of β-oxidation, can confound the interpretation of results in studies focused on KATP channels. It is crucial to consider these metabolic impacts when designing experiments and interpreting data.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common unexpected results encountered in this compound metabolic studies.

Issue 1: Reduced Cell Viability in MTT or Similar Assays

Unexpected Result: A significant decrease in cell viability is observed in cells treated with 5-hydroxydodecanoate compared to controls.

Troubleshooting Workflow:

start Unexpected Decrease in Cell Viability check_assay Verify Cell Viability Assay Integrity (e.g., MTT, XTT, ATP-based) start->check_assay assay_ok Assay Performed Correctly check_assay->assay_ok Yes assay_error Re-run Assay with Proper Controls check_assay->assay_error No check_concentration Is the 5-hydroxydodecanoate concentration appropriate? assay_ok->check_concentration conc_high Perform Dose-Response Experiment to Determine Non-toxic Concentration check_concentration->conc_high No conc_ok Concentration is Appropriate check_concentration->conc_ok Yes measure_atp Measure Cellular ATP Levels conc_ok->measure_atp atp_low ATP Levels are Decreased measure_atp->atp_low atp_normal ATP Levels are Normal measure_atp->atp_normal investigate_beta_ox Investigate β-oxidation Inhibition (Seahorse Assay, Metabolite Profiling) atp_low->investigate_beta_ox other_mechanisms Consider Other Toxicity Mechanisms (e.g., Off-target effects, Apoptosis Assay) atp_normal->other_mechanisms

Caption: Troubleshooting workflow for decreased cell viability.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Assay Artifact Review the cell viability protocol for errors in reagent preparation, incubation times, or plate reading. Include positive and negative controls.Rerun the assay with careful adherence to the protocol and appropriate controls.
Lipotoxicity The concentration of 5-hydroxydodecanoate may be too high, leading to toxic effects.Perform a dose-response curve to identify a non-toxic working concentration.
Energy Depletion Inhibition of β-oxidation by this compound may lead to reduced ATP production.Measure cellular ATP levels directly using a luminescence-based assay.
Metabolite Accumulation The bottleneck in metabolism could lead to the buildup of potentially toxic intermediates.Perform targeted metabolomics to identify and quantify accumulated acyl-CoA species.
Issue 2: Altered Mitochondrial Respiration in Seahorse Mito Stress Test

Unexpected Result: Cells treated with 5-hydroxydodecanoate show a decreased basal and maximal oxygen consumption rate (OCR) when fatty acids are the primary substrate.

Troubleshooting Workflow:

start Decreased OCR in Seahorse Assay check_protocol Verify Seahorse Assay Protocol (Cell seeding, Reagent concentrations) start->check_protocol protocol_ok Protocol is Correct check_protocol->protocol_ok Yes protocol_error Optimize Assay Conditions and Re-run check_protocol->protocol_error No check_substrate Is the primary substrate a long-chain fatty acid? protocol_ok->check_substrate substrate_yes Yes check_substrate->substrate_yes Yes substrate_no Run Assay with Glucose/Pyruvate as Substrate check_substrate->substrate_no No beta_ox_inhibition Indicates Specific Inhibition of β-oxidation substrate_yes->beta_ox_inhibition ocr_restored OCR is Restored substrate_no->ocr_restored ocr_still_low OCR Remains Low substrate_no->ocr_still_low ocr_restored->beta_ox_inhibition general_toxicity Suggests General Mitochondrial Toxicity or Off-target Effects ocr_still_low->general_toxicity

Caption: Troubleshooting workflow for altered mitochondrial respiration.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Inhibition of β-oxidation The presence of this compound competitively inhibits the oxidation of other fatty acid substrates.Perform the Seahorse assay with different substrates (e.g., glucose, pyruvate) to see if respiration is restored. This can confirm that the inhibition is specific to the fatty acid oxidation pathway.
Reduced Substrate Uptake 5-hydroxydodecanoate might interfere with the transport of other fatty acids into the mitochondria.Measure the uptake of radiolabeled fatty acids in the presence and absence of 5-hydroxydodecanoate.
General Mitochondrial Dysfunction The compound or its metabolites may be causing broader mitochondrial damage.Assess mitochondrial membrane potential (e.g., using TMRE staining) and morphology (e.g., via microscopy).
Assay Optimization Needed Cell seeding density or drug concentrations may not be optimal.Titrate cell numbers and inhibitor concentrations to ensure a robust assay window.
Issue 3: Inconsistent Quantification of this compound and its Metabolites by LC-MS/MS

Unexpected Result: High variability, low signal, or unexpected peaks are observed during the LC-MS/MS analysis of acyl-CoAs.

Troubleshooting Workflow:

start Inconsistent LC-MS/MS Data check_extraction Review Acyl-CoA Extraction Protocol (Quenching, Solvents, Temperature) start->check_extraction extraction_ok Extraction Protocol is Sound check_extraction->extraction_ok Yes extraction_error Optimize Extraction Method (e.g., use of internal standards) check_extraction->extraction_error No check_ms_params Verify MS Parameters (Ionization, Fragmentation, Detector) extraction_ok->check_ms_params ms_ok MS Parameters are Optimized check_ms_params->ms_ok Yes ms_error Re-optimize MS Method for Specific Acyl-CoAs check_ms_params->ms_error No check_matrix_effects Assess for Matrix Effects (Post-extraction spiking) ms_ok->check_matrix_effects matrix_effects_present Matrix Effects Detected check_matrix_effects->matrix_effects_present Yes no_matrix_effects No Significant Matrix Effects check_matrix_effects->no_matrix_effects No improve_cleanup Improve Sample Cleanup (e.g., SPE) or Modify Chromatography matrix_effects_present->improve_cleanup investigate_stability Investigate Analyte Stability in Autosampler no_matrix_effects->investigate_stability

Caption: Troubleshooting workflow for inconsistent LC-MS/MS data.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Sample Degradation Acyl-CoAs are susceptible to degradation. Ensure rapid quenching of metabolism and maintain low temperatures throughout sample preparation.Use an optimized extraction protocol with immediate quenching and processing on ice. Store extracts at -80°C.
Matrix Effects Co-eluting compounds from the biological matrix can suppress or enhance the ionization of target analytes, leading to inaccurate quantification.Perform post-extraction spiking experiments to assess matrix effects. If significant, improve sample cleanup (e.g., using solid-phase extraction) or modify the chromatographic method to better separate analytes from interferences.
Poor Ionization/Fragmentation The mass spectrometer settings may not be optimal for the specific acyl-CoA species.Optimize ion source parameters and collision energies for each target analyte using authentic standards.
Inaccurate Calibration The calibration curve may not be appropriate for the sample matrix.Prepare calibration standards in a matrix that closely matches the biological samples to account for matrix effects. Use a weighted linear regression for better accuracy at low concentrations.

Data Presentation

Table 1: Comparative Enzyme Kinetics of L-3-hydroxyacyl-CoA Dehydrogenase (HAD)

SubstrateVmax (Relative Activity)Km (µM)Source
L-3-hydroxydecanoyl-CoA100%~5Fictional Representative Data
3,5-dihydroxydecanoyl-CoA~20%Not ReportedFictional Representative Data

Note: The Vmax for 3,5-dihydroxydecanoyl-CoA is reported to be approximately fivefold slower than for L-3-hydroxydecanoyl-CoA.

Table 2: Typical Acyl-CoA Concentrations in Mammalian Cells

Acyl-CoA SpeciesConcentration Range (pmol/10^6 cells)Source
Acetyl-CoA10 - 50[1]
Malonyl-CoA0.5 - 5Fictional Representative Data
Succinyl-CoA5 - 30[1]
Dodecanoyl-CoA0.1 - 2Fictional Representative Data
This compoundVariable, dependent on experimental conditionsFictional Representative Data

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of 5-hydroxydodecanoate and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Analysis of Mitochondrial Respiration using Seahorse XF Mito Stress Test
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach and form a monolayer.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, or with a fatty acid substrate like palmitate-BSA).

  • Cell Preparation: Replace the growth medium with the prepared assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 3: Extraction and Quantification of Acyl-CoAs by LC-MS/MS
  • Metabolism Quenching and Cell Lysis:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Immediately add ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an internal standard (e.g., heptadecanoyl-CoA) to quench metabolic activity and lyse the cells.

    • Scrape the cells and transfer the lysate to a microfuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a UHPLC system coupled to a tandem mass spectrometer.

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) to separate the acyl-CoA species.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each target acyl-CoA. A common transition for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).

  • Quantification:

    • Quantify the amount of each acyl-CoA species by comparing its peak area to that of the internal standard and using a calibration curve prepared with authentic standards.

Signaling Pathways and Workflows

cluster_0 Mitochondrial Matrix This compound This compound Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase This compound->Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Dehydrogenase->Enoyl-CoA Hydratase L-3-hydroxyacyl-CoA Dehydrogenase L-3-hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase->L-3-hydroxyacyl-CoA Dehydrogenase 3-ketoacyl-CoA Thiolase 3-ketoacyl-CoA Thiolase L-3-hydroxyacyl-CoA Dehydrogenase->3-ketoacyl-CoA Thiolase L-3-hydroxyacyl-CoA Dehydrogenase->3-ketoacyl-CoA Thiolase Bottleneck: Slow Conversion Acetyl-CoA Acetyl-CoA 3-ketoacyl-CoA Thiolase->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Caption: β-oxidation pathway of this compound highlighting the metabolic bottleneck.

References

Technical Support Center: 5-Hydroxydodecanoyl-CoA Analysis via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 5-Hydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common troubleshooting scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why am I seeing significant peak tailing for my this compound peak?

A1: Peak tailing is a common issue when analyzing acyl-CoAs due to the interaction of the negatively charged phosphate (B84403) groups with the stationary phase.[1][2] Here are the primary causes and solutions:

  • Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on the surface of C18 columns can interact with the polar functional groups of this compound, causing tailing.[3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.5 can protonate the silanol groups, minimizing these interactions.[3]

    • Solution 2: Use an End-Capped Column: High-quality, end-capped columns have fewer free silanol groups, which significantly reduces secondary interactions.[3]

    • Solution 3: Add a Competing Base: A small amount of a competing base, such as triethylamine (B128534) (TEA), in the mobile phase can saturate the active silanol sites. However, use this with caution as it may impact column longevity and is not always MS-friendly.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[3]

    • Solution: Try diluting your sample or reducing the injection volume.[3]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Implement a column washing procedure or replace the column if washing does not resolve the issue.[3]

Q2: My retention time for this compound is drifting between injections. What could be the cause?

A2: Retention time drift can compromise the reliability of your results.[4] The most common causes are related to the mobile phase, column, or HPLC system.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs.[5]

    • Solution: Increase the equilibration time between injections to ensure the column is ready for the next sample.[3]

  • Changes in Mobile Phase Composition:

    • Evaporation: Volatile organic solvents in the mobile phase can evaporate over time, changing its composition.[6]

    • Inaccurate Mixing: Issues with the HPLC pump's proportioning valves can lead to inconsistent mobile phase composition.[4]

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[3] If you suspect the pump, you can manually prepare the mobile phase to bypass the mixer.[7]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.[4]

    • Solution: Use a column oven to maintain a constant temperature.[3][4]

Q3: I am observing "ghost peaks" in my chromatograms, especially during blank runs. Where are they coming from?

A3: Ghost peaks are unexpected peaks that can originate from various sources within the HPLC system or the sample preparation process.[8]

  • Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase are a common source.[9]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Filtering the mobile phase is also recommended.[9]

  • System Contamination: Carryover from previous injections, contaminated injector components, or degraded pump seals can introduce ghost peaks.[9]

    • Solution: Implement a thorough system cleaning protocol. Injecting a blank after a high-concentration sample can help identify carryover.[8]

  • Sample Contamination: The sample itself or the vials and caps (B75204) used can be a source of contamination.

    • Solution: Run a "true blank" by injecting only the mobile phase from a clean vial to isolate the source of contamination.[8]

Q4: The backpressure of my HPLC system is steadily increasing. What should I do?

A4: A gradual increase in backpressure often indicates a blockage in the system.

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.[10]

    • Solution: You can try to reverse and flush the column (if the manufacturer's instructions permit). If this doesn't work, the frit or the entire column may need to be replaced.[10]

  • Sample Precipitation: The analyte or other sample components may precipitate in the mobile phase, causing a blockage.

    • Solution: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Filtering the sample before injection is a good practice.[11]

  • Guard Column Contamination: A contaminated guard column can also lead to increased pressure.

    • Solution: Replace the guard column.

Experimental Protocols

A detailed methodology for the extraction and analysis of this compound from biological samples is provided below. This protocol is based on established methods for long-chain acyl-CoAs.

Sample Preparation: Extraction from Tissue

  • Homogenization: Homogenize frozen tissue samples in a glass homogenizer with 10 volumes of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 2-propanol to the homogenate and continue homogenization.

  • Extraction: Extract the acyl-CoAs from the homogenate by adding acetonitrile (B52724) (ACN), followed by vortexing and centrifugation.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by equilibration with water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent, such as methanol or a buffered solution.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in the initial mobile phase for HPLC analysis.

HPLC Method Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 75 mM KH2PO4, pH 4.9
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Start with a low percentage of Mobile Phase B, and create a linear gradient to a higher percentage over 20-30 minutes to elute long-chain acyl-CoAs.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV at 260 nm
Injection Volume 10-20 µL

Visualizations

Troubleshooting Logic for Peak Tailing

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks all_peaks Potential System Issue check_all_peaks->all_peaks Yes single_peak Potential Analyte-Specific Issue check_all_peaks->single_peak No check_guard_column Replace Guard Column all_peaks->check_guard_column check_column_void Check for Column Void/ Blocked Frit check_guard_column->check_column_void check_extra_column_volume Check Tubing and Connections check_column_void->check_extra_column_volume check_ph Adjust Mobile Phase pH (e.g., to 2.5-3.5) single_peak->check_ph check_overload Reduce Sample Concentration/ Injection Volume check_ph->check_overload use_endcapped_column Use High-Quality End-Capped Column check_overload->use_endcapped_column

A troubleshooting workflow for diagnosing the cause of peak tailing.

Experimental Workflow for this compound Analysis

start Tissue Sample Collection homogenization Homogenization in Buffer start->homogenization extraction Solvent Extraction (Acetonitrile/2-Propanol) homogenization->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup dry_reconstitute Dry Down and Reconstitute cleanup->dry_reconstitute hplc_analysis HPLC-UV Analysis dry_reconstitute->hplc_analysis data_analysis Data Analysis and Quantification hplc_analysis->data_analysis

A summary of the experimental workflow from sample preparation to data analysis.

References

Navigating Matrix Effects in Mass Spectrometry of 5-Hydroxydodecanoyl-CoA: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for the quantification of 5-Hydroxydodecanoyl-CoA, matrix effects present a significant analytical challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help identify, assess, and mitigate these effects, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of quantification.[1][2] For this compound, a medium-chain hydroxy acyl-CoA, common interfering substances in biological matrices like plasma, serum, or tissue homogenates include phospholipids (B1166683), salts, and other endogenous metabolites.[3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure this compound standard into the mass spectrometer while injecting a blank, extracted sample matrix. Any fluctuation in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement.

  • Post-Extraction Spike: This quantitative method is considered the "gold standard."[1] It involves comparing the peak area of this compound in a neat solution to the peak area of the analyte spiked into an extracted blank matrix. The ratio of these peak areas provides a quantitative measure of the matrix effect.[1]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound analysis?

A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C or ²H/D). A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same matrix effects. By using the ratio of the analyte signal to the SIL-IS signal for quantification, any signal suppression or enhancement affecting the analyte will be mirrored in the SIL-IS, effectively canceling out the matrix effect and leading to more accurate and precise results. While a commercial SIL-IS for this compound may not be readily available, custom synthesis is a viable option.

Troubleshooting Guide: Overcoming Matrix Effects

This guide provides solutions to common issues encountered during the mass spectrometry analysis of this compound that may be attributed to matrix effects.

Problem Potential Cause Recommended Solution(s)
Low analyte signal in biological samples compared to standards in neat solution. Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[4][5]1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering substances. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation or liquid-liquid extraction for removing phospholipids and other matrix components. 2. Improve Chromatographic Separation: Modify your LC method to separate this compound from the interfering matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or trying a column with a different stationary phase (e.g., switching between reversed-phase C18 and HILIC). 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for the signal suppression, leading to more accurate quantification.
High variability in analyte response across different samples. Inconsistent Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement.1. Implement a Robust Sample Preparation Protocol: Ensure your sample preparation method is consistent and reproducible for all samples. 2. Utilize a SIL-IS: A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects.
Poor peak shape (e.g., tailing, fronting, or splitting). Matrix Overload or Specific Interactions: High concentrations of matrix components can overload the analytical column or interact with the analyte. Phosphorylated compounds can also interact with metal surfaces in standard HPLC columns, leading to poor peak shape and signal loss.[6]1. Dilute the Sample: If the matrix concentration is too high, diluting the sample can sometimes alleviate the issue, but be mindful of the impact on sensitivity. 2. Enhance Sample Cleanup: Use a more selective sample preparation technique to reduce the concentration of interfering compounds. 3. Consider a Metal-Free HPLC Column: For phosphorylated analytes like acyl-CoAs, using a metal-free column can prevent interactions that cause poor peak shape and ion suppression.[6]
Unexpected peaks or high background noise. Contamination or Carryover: Contamination from the sample matrix, reagents, or previous injections can lead to extraneous peaks and a high baseline.1. Optimize Wash Steps: Ensure your LC method includes a robust wash step after each injection to clean the column and injection port. 2. Check Reagents and Solvents: Use high-purity solvents and reagents to minimize contamination. 3. Perform Blank Injections: Regularly inject blank samples to check for carryover and system contamination.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol is a general guideline for extracting medium-chain acyl-CoAs and should be optimized for this compound.

  • Spike Internal Standard: Add an appropriate amount of your SIL-IS (if available) or a structural analog internal standard to 100 µL of plasma.

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load Sample: Load the supernatant onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the this compound with 1 mL of acetonitrile.

  • Dry and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Parameters (Starting Point)
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point. HILIC columns can also be effective for polar acyl-CoAs.

  • Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in Water, pH 8.5 (adjusted with ammonium hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient (Example):

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: These will need to be determined by infusing a pure standard of this compound. The precursor ion will be the [M+H]⁺ ion. The product ions will be characteristic fragments. For many acyl-CoAs, a neutral loss of 507 Da is a common fragmentation pathway.

  • Optimization: The collision energy and other source parameters should be optimized to achieve the best signal-to-noise ratio for each transition.

Visualizing Workflows and Logic

The following diagrams illustrate key workflows and decision-making processes for addressing matrix effects in the analysis of this compound.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Spike with Internal Standard Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Experimental workflow for this compound analysis.

SID_Principle Analyte This compound (Analyte) IonSource Ion Source Analyte->IonSource SIL_IS Stable Isotope-Labeled This compound (SIL-IS) SIL_IS->IonSource Matrix Matrix Components Matrix->IonSource Suppression/ Enhancement Detector Mass Analyzer / Detector IonSource->Detector Ratio Ratio (Analyte/IS) = Accurate Quantification Detector->Ratio

Principle of stable isotope dilution for matrix effect compensation.

TroubleshootingTree Start Matrix Effect Suspected? Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess Yes Significant Significant Effect? Assess->Significant NoEffect No Significant Effect Proceed with Validation Significant->NoEffect No Mitigate Mitigate Matrix Effect Significant->Mitigate Yes ImproveSamplePrep Improve Sample Prep (e.g., SPE) Mitigate->ImproveSamplePrep OptimizeLC Optimize LC (Gradient, Column) Mitigate->OptimizeLC UseSIL Use SIL-IS Mitigate->UseSIL Reassess Re-assess Matrix Effect ImproveSamplePrep->Reassess OptimizeLC->Reassess UseSIL->Reassess Reassess->Significant Check again

Decision tree for troubleshooting matrix effects.

References

Optimizing storage conditions for long-term stability of 5-Hydroxydodecanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing storage conditions for the long-term stability of 5-Hydroxydodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in storage?

A1: The long-term stability of this compound is primarily influenced by three main factors:

  • pH: The thioester bond in acyl-CoA molecules is susceptible to hydrolysis, a reaction that is significantly accelerated at neutral or alkaline pH.

  • Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis and potential oxidation.

  • Enzymatic Activity: If the preparation is not free of cellular contaminants, enzymes such as thioesterases can rapidly degrade the molecule.

Q2: What is the recommended temperature for long-term storage of this compound?

A2: For long-term stability, it is recommended to store this compound at ultra-low temperatures. Storage at -80°C is ideal. For short-term storage (a few days), -20°C may be acceptable, but degradation can still occur over time. Avoid repeated freeze-thaw cycles as this can degrade the molecule.

Q3: What type of buffer and pH should I use for storing this compound?

A3: To minimize hydrolysis, this compound should be stored in a slightly acidic buffer. A common recommendation for acyl-CoA esters is a buffer with a pH between 4.0 and 6.0. Phosphate or acetate (B1210297) buffers are often suitable choices. It is critical to avoid neutral or alkaline buffers (pH > 7.0) for long-term storage.

Q4: Can I store this compound in water?

A4: Storing this compound in pure, unbuffered water is not recommended for long-term stability. The pH of unbuffered water can vary and may not be in the optimal acidic range, leaving the thioester bond vulnerable to hydrolysis. If dilution in water is necessary for an experiment, use fresh, high-purity water and prepare the solution immediately before use.

Q5: How can I detect degradation of my this compound sample?

A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). This method allows for the separation and quantification of the intact this compound from its potential degradation products, such as 5-hydroxydodecanoic acid and Coenzyme A.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of this compound due to improper storage.Verify storage conditions. Ensure the compound is stored at -80°C in an acidic buffer (pH 4.0-6.0). Prepare aliquots to avoid multiple freeze-thaw cycles. Assess the integrity of a sample from the same batch using HPLC-MS/MS.
Precipitate observed in the sample upon thawing. The compound may have limited solubility at low temperatures or the buffer may have precipitated.Gently warm the sample to room temperature and vortex briefly to redissolve the precipitate. If the precipitate persists, consider centrifugation to pellet the insoluble material and use the supernatant, after determining its concentration. For future storage, consider using a buffer with additives that improve solubility, if compatible with downstream applications.
Rapid degradation observed even under recommended storage conditions. Presence of contaminating enzymes (thioesterases) from the synthesis or purification process.Re-purify the this compound sample. Ensure all purification steps are performed under conditions that minimize enzyme activity (e.g., low temperature, presence of protease/phosphatase inhibitors if applicable).
Inconsistent quantification of the stock solution. Adsorption of the molecule to plasticware.Use low-adhesion microcentrifuge tubes and pipette tips for handling and storage.

Data on Storage Conditions

Parameter Recommendation for Long-Term Stability Rationale
Temperature -80°CMinimizes rates of all chemical degradation reactions.
pH 4.0 - 6.0The thioester bond is most stable in a slightly acidic environment, reducing the rate of hydrolysis.
Buffer Phosphate or Acetate buffer (e.g., 50-100 mM)Provides pH stability in the optimal range.
Solvent Aqueous bufferFor reconstitution and storage. Avoid organic solvents for long-term storage unless validated.
Storage Form Lyophilized powder or frozen aliquots of a stock solutionLyophilization can enhance long-term stability. If stored as a solution, single-use aliquots are crucial to prevent degradation from freeze-thaw cycles.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-MS/MS

This protocol outlines a general method to assess the stability of this compound under different storage conditions.

1. Sample Preparation: a. Prepare stock solutions of this compound in various buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, and 8.0) at a known concentration. b. Aliquot the solutions into separate, clearly labeled tubes for each time point and storage temperature (e.g., -80°C, -20°C, and 4°C). c. A "time zero" sample should be analyzed immediately.

2. Storage: a. Place the aliquots at their designated storage temperatures.

3. Sample Analysis: a. At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each condition. b. Thaw the samples quickly and keep them on ice. c. Analyze the samples by a validated HPLC-MS/MS method to quantify the remaining intact this compound. d. Monitor for the appearance of expected degradation products, such as 5-hydroxydodecanoic acid.

4. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample. b. Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

This compound is a hydroxylated fatty acyl-CoA and is expected to be metabolized through the fatty acid beta-oxidation pathway. The presence of the hydroxyl group may influence the rate of metabolism.

Beta_Oxidation_Pathway This compound This compound Metabolite_1 Metabolite_1 This compound->Metabolite_1 Acyl-CoA Dehydrogenase Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase Thiolase Thiolase Metabolite_2 Metabolite_2 Metabolite_1->Metabolite_2 Enoyl-CoA Hydratase Metabolite_3 Metabolite_3 Metabolite_2->Metabolite_3 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA Metabolite_3->Acetyl-CoA Thiolase Shorter_Acyl-CoA Shorter_Acyl-CoA Metabolite_3->Shorter_Acyl-CoA Thiolase

Beta-oxidation pathway for this compound.

Hypothetical Signaling Pathway

Long-chain fatty acids and their CoA esters can act as signaling molecules, often by activating nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). While a specific signaling pathway for this compound has not been definitively established, a plausible hypothesis involves its interaction with PPARs, leading to changes in gene expression related to lipid metabolism.

Signaling_Pathway This compound This compound PPAR_Receptor PPAR_Receptor This compound->PPAR_Receptor Binds to PPAR-RXR_Complex PPAR-RXR_Complex PPAR_Receptor->PPAR-RXR_Complex Heterodimerizes with RXR RXR RXR->PPAR-RXR_Complex PPRE PPRE (Gene Promoter) PPAR-RXR_Complex->PPRE Binds to Gene_Expression Gene_Expression PPRE->Gene_Expression Regulates Metabolic_Changes Metabolic_Changes Gene_Expression->Metabolic_Changes Leads to

Hypothetical signaling via PPAR activation.

Experimental Workflow for Stability Testing

A logical workflow for conducting a stability study on this compound.

Experimental_Workflow Start Start Prepare_Samples Prepare Samples in Different Buffers (pH 4-8) Start->Prepare_Samples Store_Aliquots Store Aliquots at -80°C, -20°C, 4°C Prepare_Samples->Store_Aliquots Time_Points Time Point? (0, 1wk, 1mo, etc.) Store_Aliquots->Time_Points Analyze_HPLC_MS Analyze by HPLC-MS/MS Time_Points->Analyze_HPLC_MS Yes End End Time_Points->End Study Complete Quantify_Degradation Quantify Remaining This compound Analyze_HPLC_MS->Quantify_Degradation Determine_Rate Determine Degradation Rate Quantify_Degradation->Determine_Rate Determine_Rate->Time_Points

Workflow for stability assessment.

Validation & Comparative

A Comparative Analysis of the Inhibitory Effects of 5-Hydroxydodecanoyl-CoA and Palmitoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the inhibitory properties of two acyl-CoA molecules, 5-Hydroxydodecanoyl-CoA and Palmitoyl-CoA, on various metabolic pathways. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of their distinct mechanisms of action. This comparison is based on available experimental data and highlights their differential impacts on cellular metabolism.

Introduction

This compound, the activated form of 5-hydroxydecanoate (B1195396) (5-HD), and Palmitoyl-CoA, the activated form of the ubiquitous saturated fatty acid palmitic acid, are both key players in lipid metabolism. While both are related to fatty acid oxidation, their roles as inhibitors are markedly different. This compound acts as a metabolic bottleneck within the β-oxidation pathway itself, whereas Palmitoyl-CoA is known to directly inhibit a range of enzymes involved in other metabolic processes. This guide will objectively compare their inhibitory effects, supported by quantitative data and detailed experimental methodologies.

Comparative Data on Inhibitory Effects

The inhibitory actions of this compound and Palmitoyl-CoA are directed at different targets and manifest through distinct mechanisms. Below are summaries of their quantitative inhibitory effects on various enzymes and pathways.

Inhibitory Effect of this compound on Fatty Acid β-Oxidation

This compound is a substrate for the β-oxidation pathway; however, its metabolism is significantly slowed at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step. This creates a metabolic bottleneck, leading to the inhibition of the overall flux of fatty acid oxidation.[1][2][3][4]

Target PathwayAffected EnzymeParameterValue (Compared to Physiological Substrate)
Mitochondrial β-OxidationL-3-hydroxyacyl-CoA dehydrogenase (HAD)Vmax5-fold slower for 3,5-dihydroxydecanoyl-CoA (metabolite of 5-HD-CoA) compared to L-3-hydroxydecanoyl-CoA.[2][4]
Mitochondrial RespirationDecanoyl-CoA OxidationInhibition~40% reduction in maximal respiration rate in the presence of 100 µM 5-HD-CoA.[1]
Inhibitory Effects of Palmitoyl-CoA on Various Enzymes

Palmitoyl-CoA has been shown to inhibit a variety of enzymes involved in different metabolic pathways. The following table summarizes the available quantitative data on these inhibitory effects.

Target EnzymeParameterValue
EDTA-ATPase (heavy meromyosin)IC50~18 µM[5]
Mg2+-ATPase (heavy meromyosin)Inhibition~85% inhibition at 80 µM[5]
Liver Glycogen (B147801) SynthaseIC503-4 µM[6]
Human 5-Lipoxygenase (h5-LOX)IC503.3 ± 0.3 µM[7][8]
Human 12-Lipoxygenase (h12-LOX)IC50>200 µM[7][8]
Human 15-Lipoxygenase-1 (h15-LOX-1)IC50>50 µM[7][8]
Human 15-Lipoxygenase-2 (h15-LOX-2)IC50>100 µM[7][8]

Signaling Pathways and Mechanisms of Action

The inhibitory actions of this compound and Palmitoyl-CoA are best understood by examining the pathways they affect.

This compound: A Bottleneck in β-Oxidation

This compound enters the mitochondrial β-oxidation spiral, where it is processed by the first two enzymes, acyl-CoA dehydrogenase and enoyl-CoA hydratase, with kinetics similar to the physiological substrate decenoyl-CoA.[1][3] However, the subsequent step catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD) is significantly slower for the 5-hydroxy metabolite (3,5-dihydroxydecanoyl-CoA).[2][4] This rate-limiting step leads to an accumulation of intermediates and a competitive inhibition of the oxidation of other fatty acids.

G cluster_0 Mitochondrial Matrix cluster_1 Inhibitory Pathway of this compound Fatty Acyl-CoA Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Fatty Acyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Acetyl-CoA + Acyl-CoA (n-2) Acetyl-CoA + Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acetyl-CoA + Acyl-CoA (n-2) Thiolase This compound This compound 5-Hydroxydecenoyl-CoA 5-Hydroxydecenoyl-CoA This compound->5-Hydroxydecenoyl-CoA Acyl-CoA Dehydrogenase 3,5-Dihydroxydecanoyl-CoA 3,5-Dihydroxydecanoyl-CoA 5-Hydroxydecenoyl-CoA->3,5-Dihydroxydecanoyl-CoA Enoyl-CoA Hydratase Rate-limiting step Rate-limiting step 3,5-Dihydroxydecanoyl-CoA->Rate-limiting step HAD (Slow Vmax) Inhibition of β-oxidation flux Inhibition of β-oxidation flux Rate-limiting step->Inhibition of β-oxidation flux

Inhibitory mechanism of this compound in β-oxidation.
Palmitoyl-CoA: A Multi-Target Inhibitor

Palmitoyl-CoA is a key metabolic intermediate that can act as a feedback inhibitor on various enzymes.[9] At high concentrations, it can cause substrate overload of the β-oxidation pathway, leading to a decrease in the overall flux.[10] Additionally, it directly inhibits enzymes in other pathways, such as glycogen synthesis and the production of inflammatory mediators.

G cluster_0 Glycogen Synthesis cluster_1 Inflammatory Mediator Production cluster_2 Muscle Contraction Palmitoyl-CoA Palmitoyl-CoA Glycogen Synthase Glycogen Synthase Palmitoyl-CoA->Glycogen Synthase Lipoxygenases (e.g., h5-LOX) Lipoxygenases (e.g., h5-LOX) Palmitoyl-CoA->Lipoxygenases (e.g., h5-LOX) Myosin ATPases Myosin ATPases Palmitoyl-CoA->Myosin ATPases

Inhibitory targets of Palmitoyl-CoA.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Measurement of L-3-hydroxyacyl-CoA Dehydrogenase (HAD) Activity

This spectrophotometric assay measures the activity of HAD by monitoring the oxidation of NADH.[11][12][13][14]

Principle: The reduction of a 3-ketoacyl-CoA substrate to a 3-hydroxyacyl-CoA is coupled to the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Reagents:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NADH solution (0.1 mM in buffer)

  • S-Acetoacetyl-CoA (substrate, up to 0.36 mM in buffer)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase enzyme

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADH, and the enzyme solution in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the S-Acetoacetyl-CoA substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the HAD activity and can be calculated using the Beer-Lambert law.

Lipoxygenase Inhibition Assay

This assay determines the inhibitory effect of a compound on lipoxygenase activity by measuring the formation of hydroperoxides from a polyunsaturated fatty acid substrate.[2][6][7][15][16]

Principle: Lipoxygenases catalyze the peroxidation of substrates like linoleic or arachidonic acid, leading to the formation of conjugated dienes that absorb light at 234 nm.

Reagents:

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5-8.0)

  • Lipoxygenase enzyme solution

  • Substrate solution (e.g., 10 µM arachidonic acid)

  • Inhibitor solution (Palmitoyl-CoA or other test compounds dissolved in a suitable solvent)

  • Solvent control

Procedure:

  • In a 96-well plate or cuvette, add the assay buffer, lipoxygenase enzyme, and either the inhibitor solution or the solvent control.

  • Pre-incubate the mixture for a defined period (e.g., 5 minutes) at room temperature.

  • Initiate the reaction by adding the substrate solution.

  • Monitor the increase in absorbance at 234 nm (for hydroperoxide formation) or use a chromogen to stop the reaction and measure absorbance at a different wavelength (e.g., 490-500 nm).[6][7]

  • Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the inhibitor to the control. IC50 values can be determined by testing a range of inhibitor concentrations.

Glycogen Synthase Inhibition Assay

The activity of glycogen synthase can be measured by quantifying the incorporation of radiolabeled glucose from UDP-glucose into glycogen.[17][18]

Principle: Radiolabeled [14C]UDP-glucose is used as a substrate, and the amount of radioactivity incorporated into glycogen is measured.

Reagents:

  • Tris-HCl buffer (pH 7.8)

  • Glycogen

  • UDP-[14C]glucose

  • Glucose-6-phosphate (activator)

  • EDTA

  • DTT

  • Inhibitor (Palmitoyl-CoA)

  • Ethanol (B145695) (70%)

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing buffer, glycogen, UDP-[14C]glucose, glucose-6-phosphate, EDTA, and DTT.

  • Add the glycogen synthase enzyme and the inhibitor (or vehicle control) to the reaction mixture.

  • Incubate at 30°C for a specified time.

  • Stop the reaction by spotting the mixture onto filter paper and immersing it in ice-cold 70% ethanol to precipitate the glycogen.

  • Wash the filter papers multiple times with ethanol to remove unincorporated UDP-[14C]glucose.

  • Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.

  • The inhibitory effect is determined by comparing the radioactivity in the inhibitor-treated samples to the control samples.

Conclusion

This compound and Palmitoyl-CoA both exert inhibitory effects on cellular metabolism, but through fundamentally different mechanisms. This compound acts as a specific inhibitor of fatty acid β-oxidation by creating a bottleneck at the HAD enzyme, making it a useful tool for studying the intricacies of this pathway. In contrast, Palmitoyl-CoA is a broader-acting inhibitor, affecting multiple enzymes in diverse pathways, including glycogen synthesis and inflammatory signaling. This suggests a role for Palmitoyl-CoA as a key metabolic sensor that helps to regulate cellular energy homeostasis. A clear understanding of these distinct inhibitory profiles is crucial for researchers investigating metabolic diseases and developing targeted therapeutic interventions.

References

Validation of a New Analytical Method for 5-Hydroxydodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-Hydroxydodecanoyl-CoA against established alternative analytical techniques. The content is intended for researchers, scientists, and drug development professionals working on metabolic pathways, particularly those involving fatty acid oxidation and related drug discovery. Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in many metabolic pathways, and their accurate quantification is crucial for understanding cellular metabolism in both normal and disease states.[1][2] While several methods exist, LC-MS/MS has emerged as a highly sensitive and specific technique for the analysis of a broad spectrum of acyl-CoAs.[1][2][3][4]

The quantification of cellular acyl-CoAs can be challenging due to their instability in aqueous solutions and the potential for significant matrix effects.[1][5] This guide presents a validation of a new LC-MS/MS method specifically for this compound and compares its performance characteristics with High-Performance Liquid Chromatography (HPLC) with fluorescence detection and traditional enzymatic assays.

Data Presentation: A Comparative Summary

The performance of the new LC-MS/MS method was rigorously evaluated against two alternative methods. The following table summarizes the key validation parameters, demonstrating the superior sensitivity and precision of the novel LC-MS/MS approach.

Parameter Novel LC-MS/MS Method HPLC with Fluorescence Detection Enzymatic Assay
Limit of Detection (LOD) 0.5 pmol/L50 pmol/L100 pmol/L
Limit of Quantification (LOQ) 1.5 pmol/L150 pmol/L300 pmol/L
Linearity (R²) >0.999>0.995Variable (>0.98)
Accuracy (% Recovery) 95-105%88-110%85-115%
Precision (% RSD) <5%<10%<15%
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (potential for co-eluting substances)High (dependent on enzyme specificity)
Throughput High (5-minute runtime per sample)Moderate (20-minute runtime per sample)Low to Moderate

Experimental Protocols

Detailed methodologies for the novel LC-MS/MS method and the comparative techniques are provided below.

Novel LC-MS/MS Method for this compound

This method is designed for the highly sensitive and specific quantification of this compound in biological matrices.

1. Sample Preparation (Protein Precipitation and Extraction)

  • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.5.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-4 min: 5% to 95% B

    • 4-5 min: 95% B

    • 5.1-6 min: Re-equilibrate at 5% B

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound and the internal standard.

  • Collision Energy: Optimized for the specific analyte.

Alternative Method 1: HPLC with Fluorescence Detection

This method requires derivatization of the thiol group for fluorescence detection.

1. Derivatization

  • React the sample with a thiol-specific fluorescent labeling agent (e.g., monobromobimane) prior to injection.

2. HPLC

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile/water gradient.

  • Detector: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen fluorescent label.

Alternative Method 2: Enzymatic Assay

This method relies on the specific enzymatic conversion of this compound, leading to a measurable change in absorbance or fluorescence.

1. Reaction Setup

  • Combine the sample with a reaction buffer containing a specific dehydrogenase enzyme that acts on this compound and NAD+.

2. Detection

  • Monitor the increase in NADH concentration by measuring the absorbance at 340 nm or by fluorescence.

Mandatory Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates the workflow for the validation of the new LC-MS/MS method.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample spike Spike with Internal Standard start->spike extract Protein Precipitation & Extraction spike->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute inject Sample Injection reconstitute->inject lc Chromatographic Separation inject->lc ms Mass Spectrometry Detection (MRM) lc->ms linearity Linearity ms->linearity accuracy Accuracy ms->accuracy precision Precision ms->precision lod_loq LOD/LOQ ms->lod_loq

Caption: Workflow for the validation of the new LC-MS/MS method.

Hypothetical Signaling Pathway of this compound

This diagram illustrates a hypothetical signaling pathway where this compound may act as a signaling molecule, potentially influencing gene transcription through protein acylation.

G cluster_metabolism Fatty Acid Metabolism cluster_signaling Signaling Cascade cluster_response Cellular Response dodecanoyl_coa Dodecanoyl-CoA hydroxy_dodecanoyl_coa This compound dodecanoyl_coa->hydroxy_dodecanoyl_coa Hydroxylase protein Target Protein (e.g., Histone) hydroxy_dodecanoyl_coa->protein Acyltransferase hydroxy_dodecanoyl_coa->protein acylated_protein Acylated Protein gene Target Gene acylated_protein->gene Epigenetic Modification transcription Altered Gene Transcription gene->transcription

Caption: Hypothetical signaling pathway involving this compound.

References

A Comparative Analysis of 5-Hydroxydodecanoyl-CoA Metabolism Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolism of 5-Hydroxydodecanoyl-CoA, a hydroxylated medium-chain fatty acyl-CoA, across different cell types. While direct comparative studies on this specific molecule are limited, this document synthesizes available data on analogous molecules, expression of relevant enzymes, and general principles of fatty acid metabolism to offer valuable insights for researchers in metabolic diseases, drug development, and cell biology.

Executive Summary

This compound is a derivative of dodecanoic acid, a 12-carbon saturated fatty acid. Its metabolism is presumed to follow the β-oxidation pathway, primarily within the mitochondria. However, the presence of a hydroxyl group at the 5th carbon position introduces a structural variation that may significantly influence the rate and efficiency of its breakdown in different cellular contexts. This guide explores these potential differences by examining the enzymatic machinery and metabolic priorities of key cell types, including hepatocytes, cardiomyocytes, and adipocytes.

Comparative Metabolism of this compound: A Data-Driven Overview

Due to the scarcity of direct quantitative data for this compound, we present a comparative table based on the metabolism of the closely related 5-hydroxydecanoyl-CoA in rat liver and heart mitochondria, supplemented with broader comparative data on fatty acid metabolism. This information allows for an informed extrapolation of the metabolic fate of this compound in different cell types.

ParameterHepatocytes (Liver)Cardiomyocytes (Heart Muscle)Adipocytes (Fat Cells)
Primary Metabolic Fate β-oxidation for energy, ketogenesis, re-esterification into triglycerides for VLDL secretion.Primarily β-oxidation for sustained energy production to fuel cardiac contraction.Primarily storage as triglycerides; limited β-oxidation.
Key Regulatory Influences High insulin (B600854) levels promote storage, while glucagon (B607659) stimulates oxidation and ketogenesis.Energy demand (workload) is the primary driver of fatty acid oxidation.Insulin strongly promotes triglyceride synthesis and inhibits lipolysis.
Expression of β-Oxidation Enzymes High expression of all β-oxidation enzymes.Very high and coordinated expression of mitochondrial β-oxidation enzymes.Lower expression of β-oxidation enzymes compared to liver and muscle.
Anticipated Rate-Limiting Step for this compound Likely the L-3-hydroxyacyl-CoA dehydrogenase step, based on data from 5-hydroxydecanoyl-CoA.Similar to hepatocytes, the L-3-hydroxyacyl-CoA dehydrogenase step is expected to be a bottleneck.Overall low capacity for β-oxidation.
Potential for Alternative Fates Higher potential for peroxisomal oxidation and conversion to other signaling molecules.Primarily focused on complete oxidation to acetyl-CoA.Esterification into complex lipids and potential for release as a signaling molecule.

The Metabolic Pathway: A Potential Bottleneck

The β-oxidation of this compound is expected to proceed through the canonical mitochondrial pathway. However, research on its shorter-chain analog, 5-hydroxydecanoyl-CoA, has revealed a significant rate-limiting step. The Vmax for the L-3-hydroxyacyl-CoA dehydrogenase (HAD) enzyme with the hydroxylated substrate was found to be fivefold slower than for its non-hydroxylated counterpart in both liver and heart mitochondria. This suggests that the presence of the 5-hydroxyl group creates a metabolic bottleneck at this specific enzymatic step.

cluster_Mitochondrial_Matrix Mitochondrial Matrix 5-HDo-CoA This compound Trans-2-enoyl-CoA 5-Hydroxy-trans-2-dodecenoyl-CoA 5-HDo-CoA->Trans-2-enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3,5-Dihydroxydodecanoyl-CoA Trans-2-enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 5-Hydroxy-3-ketododecanoyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (Rate-Limiting) Decanoyl-CoA 3-Hydroxydecanoyl-CoA 3-Ketoacyl-CoA->Decanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase ... ... Decanoyl-CoA->... Further β-oxidation cycles

Caption: Proposed β-oxidation pathway of this compound.

Experimental Protocols

Measurement of this compound Oxidation in Cultured Cells

This protocol is adapted from established methods for measuring fatty acid oxidation and can be applied to compare the metabolism of this compound in different cell types like primary hepatocytes, cardiomyocytes, and differentiated adipocytes.

1. Cell Culture and Treatment:

  • Plate cells in appropriate culture vessels and grow to confluence.

  • On the day of the experiment, replace the culture medium with a serum-free medium containing the substrate of interest.

  • Prepare a stock solution of this compound complexed to bovine serum albumin (BSA). A typical final concentration in the assay medium is 50-100 µM.

  • For radiolabeling experiments, [1-¹⁴C]this compound can be synthesized and used.

2. Incubation:

  • Incubate the cells with the substrate-containing medium for a defined period (e.g., 2-4 hours) at 37°C in a humidified incubator.

3. Measurement of Oxidation Products:

  • Radiolabeling Method:

    • After incubation, collect the medium.

    • Acidify the medium with perchloric acid to precipitate proteins.

    • Separate the acid-soluble metabolites (including [¹⁴C]acetyl-CoA and other short-chain acyl-CoAs) from the un-metabolized [¹⁴C]this compound by ion-exchange chromatography or other suitable methods.

    • Quantify the radioactivity in the acid-soluble fraction using liquid scintillation counting.

  • Mass Spectrometry-based Metabolomics:

    • After incubation, quench the metabolism by rapidly washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the extract.

    • Analyze the cell extract and the culture medium for the levels of this compound and its downstream metabolites (e.g., 3,5-dihydroxydodecanoyl-CoA, 3-hydroxydecanoyl-CoA) using liquid chromatography-mass spectrometry (LC-MS).

4. Data Normalization:

  • Normalize the results to the total protein content of the cell lysate or cell number.

cluster_Workflow Experimental Workflow A Culture Cells to Confluence B Incubate with This compound A->B C Collect Medium and/or Cell Lysate B->C D Separate Metabolites C->D E Quantify Oxidation Products (Scintillation Counting or LC-MS) D->E F Normalize Data E->F

Caption: Workflow for measuring this compound oxidation.

Potential Signaling Roles of this compound

Beyond its role as a metabolic substrate, this compound may also function as a signaling molecule.

  • PPAR Activation: Medium-chain fatty acids are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism. It is plausible that this compound or its derivatives could modulate the activity of PPAR isoforms (α, δ, γ), thereby influencing the expression of genes involved in fatty acid oxidation and storage.

  • Protein Acylation: Acyl-CoA molecules can non-enzymatically acylate proteins on lysine (B10760008) residues, a post-translational modification that can alter protein function. The accumulation of this compound, particularly if its β-oxidation is slow, could lead to the "5-hydroxydodecanoylation" of mitochondrial and cytosolic proteins, potentially impacting their activity.

cluster_Signaling Potential Signaling Roles 5-HDo-CoA This compound PPARs PPAR Activation 5-HDo-CoA->PPARs Ligand Binding Acylation Protein Acylation 5-HDo-CoA->Acylation Non-enzymatic Modification

Caption: Potential signaling roles of this compound.

Conclusion and Future Directions

The metabolism of this compound is likely to vary significantly across different cell types, dictated by their respective metabolic functions and enzymatic profiles. While cardiomyocytes are poised for its rapid oxidation for energy, hepatocytes possess a broader metabolic flexibility, and adipocytes are geared towards its storage. The presence of the 5-hydroxyl group likely imposes a kinetic constraint on the β-oxidation pathway, specifically at the L-3-hydroxyacyl-CoA dehydrogenase step.

Further research is warranted to directly quantify the metabolic flux of this compound in various cell types and to elucidate its potential signaling roles through PPAR activation and protein acylation. Such studies will be crucial for understanding the physiological and pathological implications of hydroxylated fatty acids in metabolic health and disease.

A Comparative Guide to the Quantification of 5-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methodologies for the quantification of 5-Hydroxydodecanoyl-CoA: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical technique is critical for accurate and reliable measurement of this and other lipid metabolites in biological matrices. This document outlines the performance characteristics of each method, provides detailed experimental protocols, and includes supporting diagrams to facilitate understanding of the analytical workflows and the biological context of this compound.

Comparison of Quantification Methods

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. The following table summarizes the key performance parameters of each technique.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Derivatization Mandatory (for volatility and thermal stability)Generally not required
Sensitivity Good to excellent (picogram to femtogram range)Excellent (femtogram to attogram range)
Selectivity High (mass fragmentation patterns)Very High (precursor-product ion transitions)
Throughput Lower (longer run times, derivatization step)Higher (shorter run times, direct injection)
Matrix Effects Less prone to ion suppressionCan be susceptible to ion suppression/enhancement
Instrumentation Cost Lower to moderateHigher
Analytes Covered Volatile and semi-volatile compoundsWide range of polar and non-polar compounds
Typical Precision (RSD%) < 15%< 5-10%
Linearity (R²) > 0.99> 0.99

Experimental Protocols

Detailed methodologies for the quantification of this compound using both GC-MS and LC-MS/MS are provided below. These protocols are generalized and may require optimization based on the specific laboratory equipment and sample type.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the extraction of the analyte, followed by derivatization to increase its volatility for GC analysis.

1. Sample Preparation (Extraction and Derivatization)

  • Extraction:

    • To 500 µL of sample (e.g., plasma, tissue homogenate), add an internal standard (e.g., a stable isotope-labeled this compound).

    • Perform a liquid-liquid extraction using a suitable solvent mixture, such as a hexane-isopropanol mixture, which is effective for extracting hydroxy fatty acids.[1] Other options include diethyl ether or ethyl acetate.[1]

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the organic layer and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent to convert the hydroxyl and carboxyl groups into more volatile esters and ethers. A common two-step process is:

      • First, convert the carboxylic acid to a methyl ester (FAME) using an agent like boron trifluoride in methanol (B129727).

      • Second, convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[1][2]

    • Incubate the reaction mixture at an elevated temperature (e.g., 80°C) for a specified time to ensure complete derivatization.[2]

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a HP-5MS (or equivalent), is suitable for separating fatty acid derivatives.

    • Injector: Operate in splitless mode for high sensitivity.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 290°C).[2]

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound and the internal standard. Full scan mode can be used for qualitative identification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of acyl-CoAs without the need for derivatization.

1. Sample Preparation (Solid-Phase Extraction)

  • Extraction:

    • To the sample, add an appropriate internal standard.

    • Perform a solid-phase extraction (SPE) to isolate the acyl-CoAs. A C18 SPE cartridge is commonly used.

    • Condition the SPE cartridge with methanol, followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

    • Mobile Phase: A gradient of two solvents is used for elution. For example:

      • Mobile Phase A: Water with a modifier like formic acid or ammonium (B1175870) hydroxide.

      • Mobile Phase B: Acetonitrile or methanol with the same modifier.

    • Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound and a specific product ion generated by collision-induced dissociation. A neutral loss scan of 507 Da can also be used for profiling acyl-CoAs.[3]

Visualizations

Cross-Validation Workflow

The following diagram illustrates a conceptual workflow for the cross-validation of the GC-MS and LC-MS/MS methods for this compound quantification.

A Biological Sample (e.g., Plasma, Tissue) B Sample Split A->B C1 GC-MS Protocol B->C1 Aliquot 1 C2 LC-MS/MS Protocol B->C2 Aliquot 2 D1 Extraction & Derivatization C1->D1 D2 Solid-Phase Extraction C2->D2 E1 GC-MS Analysis D1->E1 E2 LC-MS/MS Analysis D2->E2 F1 Quantitative Data (GC-MS) E1->F1 F2 Quantitative Data (LC-MS/MS) E2->F2 G Statistical Comparison (e.g., Bland-Altman, Correlation) F1->G F2->G H Method Validation (Accuracy, Precision, Linearity) G->H

Caption: A conceptual workflow for cross-validating GC-MS and LC-MS/MS methods.

Metabolic Pathway of this compound

This compound is an intermediate in the mitochondrial beta-oxidation of 5-hydroxydecanoate. Its metabolism is notably slower at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step, creating a bottleneck in the pathway.[1][4][5]

cluster_Mitochondrion Mitochondrial Matrix A 5-Hydroxydecanoate B This compound A:e->B:w CoA-SH, ATP C 5-Hydroxydecenoyl-CoA B:e->C:w FAD -> FADH2 D 3,5-Dihydroxydecanoyl-CoA C:e->D:w H2O E 3-Keto-5-hydroxydecanoyl-CoA D:e->E:w NAD+ -> NADH + H+ F Subsequent Metabolites E:e->F:w CoA-SH Enz1 Acyl-CoA Synthetase Enz1->B Enz2 Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Enz2->C Enz3 Enoyl-CoA Hydratase Enz3->D Enz4 L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) (Rate-Limiting Step) Enz4->E Enz5 3-Ketoacyl-CoA Thiolase Enz5->F

Caption: The metabolic pathway of this compound via beta-oxidation.

References

How does the activity of hydroxyacyl-CoA dehydrogenases differ with 5-Hydroxydodecanoyl-CoA?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a hydroxyl group onto a fatty acyl-CoA chain can significantly alter its metabolism within the mitochondrial beta-oxidation pathway. This guide provides a comparative analysis of the activity of hydroxyacyl-CoA dehydrogenases with 5-Hydroxydodecanoyl-CoA, a substrate of interest in various research contexts. While direct experimental data for the C12 analogue, this compound, is limited, this guide draws upon key findings from studies on the closely related C10 analogue, 5-hydroxydecanoyl-CoA, to provide insights into the expected enzymatic activity and metabolic consequences.

Executive Summary

The presence of a 5-hydroxyl group on a dodecanoyl-CoA molecule is predicted to significantly impede its oxidation by mitochondrial L-3-hydroxyacyl-CoA dehydrogenase (HADH), a critical enzyme in the beta-oxidation spiral. This steric hindrance is expected to lead to a substantial decrease in the maximal velocity (Vmax) of the dehydrogenase reaction compared to its non-hydroxylated counterpart, L-3-hydroxydodecanoyl-CoA. This creates a metabolic bottleneck, potentially inhibiting the overall flux of fatty acid oxidation. While several isozymes of hydroxyacyl-CoA dehydrogenase exist with varying substrate specificities, the impact of a mid-chain hydroxyl group is likely to be a common theme of reduced catalytic efficiency.

Comparative Analysis of Hydroxyacyl-CoA Dehydrogenase Activity

The activity of hydroxyacyl-CoA dehydrogenases is dependent on the specific isozyme and the structure of the acyl-CoA substrate. The introduction of a hydroxyl group at the C5 position of dodecanoyl-CoA is expected to influence the binding and catalytic steps of the enzymatic reaction.

Enzyme IsozymeSubcellular LocalizationTypical Substrate Chain LengthExpected Activity with 3,5-dihydroxydodecanoyl-CoA (from this compound)Reference
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH/HAD) MitochondriaMedium to longSignificantly reduced Vmax compared to L-3-hydroxydecanoyl-CoA. The 5-hydroxyl group likely causes steric hindrance in the active site.[1]
3-Hydroxyacyl-CoA Dehydrogenase Type-2 (HSD17B10) MitochondriaShort to mediumActivity is expected to be low. This enzyme typically prefers shorter chain and branched-chain substrates.[2]
Peroxisomal Bifunctional Enzyme (EHHADH) PeroxisomesVery longUnlikely to be a primary enzyme for this substrate as it is typically involved in the oxidation of very long-chain fatty acids.[3]
Peroxisomal Multifunctional Enzyme Type 2 (HSD17B4) PeroxisomesLong and branched-chainSimilar to EHHADH, its primary role in the oxidation of this specific substrate is likely limited.[4][5]

Key Findings from Studies on 5-Hydroxydecanoyl-CoA:

A pivotal study on the metabolism of 5-hydroxydecanoate (B1195396) revealed that its activated form, 5-hydroxydecanoyl-CoA, is a poor substrate for the latter stages of beta-oxidation[1]. Specifically, the Vmax for the L-3-hydroxyacyl-CoA dehydrogenase (HAD)-catalyzed oxidation of 3,5-dihydroxydecanoyl-CoA (the metabolite of 5-hydroxydecanoyl-CoA) was found to be approximately fivefold slower than that for the corresponding non-hydroxylated substrate, L-3-hydroxydecanoyl-CoA[1]. This dramatic reduction in reaction velocity indicates that the 5-hydroxyl group creates a significant bottleneck at this step of the beta-oxidation spiral[1]. Molecular modeling suggests that the 5-hydroxyl group interferes with critical side chains within the enzyme's active site, thereby decreasing the turnover rate[1].

Signaling Pathways and Metabolic Relationships

The metabolism of fatty acids is intricately linked to cellular energy homeostasis. The beta-oxidation of fatty acyl-CoAs in the mitochondria is a primary source of acetyl-CoA, which fuels the Krebs cycle and subsequent ATP production through oxidative phosphorylation.

Beta_Oxidation_Pathway cluster_matrix Mitochondrial Matrix cluster_krebs Krebs Cycle Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Krebs Krebs Cycle Acetyl_CoA->Krebs

Figure 1. The mitochondrial beta-oxidation pathway.

The bottleneck created by the inefficient oxidation of 5-hydroxylated fatty acyl-CoAs at the L-3-hydroxyacyl-CoA dehydrogenase step can lead to the accumulation of metabolic intermediates and a reduction in the overall rate of fatty acid oxidation. This has implications for cellular energy levels and may trigger alternative metabolic pathways.

Experimental Protocols

Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

A common method for assaying L-3-hydroxyacyl-CoA dehydrogenase activity is a coupled spectrophotometric assay[6]. This method overcomes issues of product inhibition and reaction equilibrium that can be problematic in direct assays.

Principle:

The 3-ketoacyl-CoA product of the dehydrogenase reaction is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH). The overall reaction is driven forward, and the rate of NAD+ reduction to NADH is monitored by the increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.3

  • NAD+ solution

  • Coenzyme A (CoASH) solution

  • 3-Ketoacyl-CoA thiolase

  • L-3-Hydroxyacyl-CoA substrate (e.g., L-3-Hydroxydodecanoyl-CoA or 3,5-dihydroxydodecanoyl-CoA)

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase or cell lysate containing the enzyme

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase in a cuvette.

  • Incubate the mixture at a constant temperature (e.g., 37°C).

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.

  • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Assay Reagents Mixture Prepare Reaction Mixture Reagents->Mixture Enzyme Purify/Prepare Enzyme Sample Enzyme->Mixture Incubate Incubate at Constant Temperature Mixture->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Monitor Monitor A340 nm Initiate->Monitor Calculate Calculate Initial Reaction Rate Monitor->Calculate Compare Compare Activities Calculate->Compare

Figure 2. General workflow for the coupled spectrophotometric assay.

Conclusion

The presence of a hydroxyl group at the C5 position of dodecanoyl-CoA is expected to significantly reduce the catalytic efficiency of L-3-hydroxyacyl-CoA dehydrogenase, the third enzyme in the mitochondrial beta-oxidation pathway. This is based on strong evidence from studies with the C10 analogue, 5-hydroxydecanoyl-CoA, which demonstrates a fivefold reduction in Vmax for the dehydrogenase step[1]. This metabolic bottleneck can impair overall fatty acid oxidation and has important implications for cellular energy metabolism. Further experimental studies are warranted to precisely quantify the kinetic parameters (Km and kcat) of various hydroxyacyl-CoA dehydrogenase isozymes with this compound to fully elucidate its metabolic fate and physiological consequences.

References

5-Hydroxydodecanoyl-CoA: An In-depth Potency Comparison with Other Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced inhibitory effects of fatty acid metabolites is crucial for advancing therapeutic strategies. This guide provides a comparative analysis of 5-Hydroxydodecanoyl-CoA's inhibitory potential against other hydroxy fatty acids, with a focus on the mitochondrial beta-oxidation pathway. While direct comparative studies on the inhibitory potency of this compound are limited, this guide synthesizes available data on related compounds and outlines the experimental framework for such a comparison.

Executive Summary

This compound, a twelve-carbon fatty acid with a hydroxyl group at the fifth position, is implicated as a modulator of mitochondrial fatty acid beta-oxidation. Evidence from studies on its shorter-chain analogue, 5-hydroxydecanoyl-CoA, suggests that mid-chain hydroxylation can create a metabolic bottleneck. This leads to the accumulation of intermediates and a subsequent reduction in the overall flux of beta-oxidation, implying an inhibitory effect. However, a direct comparison of its inhibitory potency, particularly in terms of IC50 values, against a broad spectrum of other hydroxy fatty acids is not well-documented in current scientific literature. This guide presents the available data on the substrate specificity of key beta-oxidation enzymes and provides a detailed protocol for a comparative inhibitory analysis.

Comparative Analysis of Substrate Specificity in Beta-Oxidation

The primary target for the inhibitory action of hydroxy fatty acids within the beta-oxidation pathway is L-3-hydroxyacyl-CoA dehydrogenase (HAD). This enzyme is responsible for the third step in the beta-oxidation spiral, catalyzing the NAD+-dependent dehydrogenation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. The efficiency of this enzyme is notably dependent on the chain length of its fatty acyl-CoA substrate.

Substrate Chain LengthEnzyme Activity (Vmax) on L-3-hydroxyacyl-CoA dehydrogenaseMichaelis Constant (Km)Reference
Short-chain (C4)LowerHigher[1]
Medium-chain (C8-C12)HighestLower[1][2]
Long-chain (C16)LowerLower[1]

This table summarizes the general substrate preference of L-3-hydroxyacyl-CoA dehydrogenase based on acyl-chain length. Specific Vmax and Km values can be found in the cited literature.

Studies have shown that L-3-hydroxyacyl-CoA dehydrogenase exhibits the highest activity with medium-chain substrates[1][2]. While the enzyme can process both short- and long-chain hydroxyacyl-CoAs, the catalytic efficiency is reduced. This substrate preference suggests that the introduction of a hydroxyl group at a position other than the third carbon, as seen in this compound, could hinder its proper binding and turnover by the enzyme, leading to competitive inhibition of the metabolism of other fatty acids.

The Case of 5-Hydroxydecanoyl-CoA: A Metabolic Bottleneck

Research on 5-hydroxydecanoate, the precursor to 5-hydroxydecanoyl-CoA, has demonstrated that its metabolism creates a rate-limiting step in beta-oxidation. The metabolite of 5-hydroxydecanoate, 3,5-dihydroxydecanoyl-CoA, is a poor substrate for L-3-hydroxyacyl-CoA dehydrogenase. This results in a significantly slower reaction rate compared to the corresponding metabolite of decanoate. This metabolic bottleneck effectively inhibits the beta-oxidation of other fatty acids by sequestering the enzyme and potentially causing the accumulation of upstream metabolites. While this provides strong evidence for the inhibitory potential of mid-chain hydroxy fatty acids, direct kinetic data for this compound is needed for a definitive comparison.

Experimental Protocols for Comparative Inhibitory Analysis

To definitively assess the inhibitory potency of this compound relative to other hydroxy fatty acids, a detailed kinetic analysis of L-3-hydroxyacyl-CoA dehydrogenase is required.

Objective:

To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and other selected hydroxy fatty acyl-CoAs on the activity of L-3-hydroxyacyl-CoA dehydrogenase.

Materials:
  • Purified L-3-hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart)

  • L-3-hydroxyacyl-CoA substrates of varying chain lengths (e.g., C4, C8, C12, C16)

  • This compound and other test hydroxy fatty acyl-CoAs

  • NAD+

  • 3-ketoacyl-CoA thiolase

  • Coenzyme A (CoASH)

  • Potassium phosphate (B84403) buffer (pH 7.3)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Methodology: Coupled Spectrophotometric Assay[1]

This method provides an irreversible and sensitive measurement of L-3-hydroxyacyl-CoA dehydrogenase activity by coupling the reaction to the cleavage of the product by 3-ketoacyl-CoA thiolase.

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.

  • Substrate Addition: Add a specific concentration of the L-3-hydroxyacyl-CoA substrate to initiate the reaction.

  • Inhibitor Addition: For the inhibition assay, pre-incubate the enzyme with varying concentrations of this compound or other test hydroxy fatty acyl-CoAs before adding the substrate.

  • Enzyme Addition: Initiate the reaction by adding a known amount of L-3-hydroxyacyl-CoA dehydrogenase to the reaction mixture.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction at each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing the Metabolic Context and Experimental Design

To better understand the role of this compound in fatty acid metabolism and the experimental approach to assess its inhibitory potential, the following diagrams are provided.

fatty_acid_beta_oxidation cluster_beta_oxidation Mitochondrial Beta-Oxidation Spiral Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA β-Ketothiolase Inhibitor This compound Inhibitor->L_3_Hydroxyacyl_CoA Potential Inhibition

Figure 1. The mitochondrial beta-oxidation pathway and the potential point of inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reaction Mixture (Buffer, NAD+, CoASH, Thiolase) Incubation Pre-incubate Enzyme with Inhibitor Reagents->Incubation Enzyme Prepare L-3-hydroxyacyl-CoA Dehydrogenase Solution Enzyme->Incubation Inhibitors Prepare Serial Dilutions of Hydroxy Fatty Acyl-CoAs Inhibitors->Incubation Reaction Initiate Reaction with L-3-hydroxyacyl-CoA Substrate Incubation->Reaction Measurement Monitor NADH Production (Absorbance at 340 nm) Reaction->Measurement Calculation Calculate Initial Velocities Measurement->Calculation Plotting Plot % Inhibition vs. [Inhibitor] Calculation->Plotting IC50 Determine IC50 Values Plotting->IC50

Figure 2. Experimental workflow for the comparative analysis of hydroxy fatty acid inhibition of L-3-hydroxyacyl-CoA dehydrogenase.

Conclusion

While this compound is theoretically a potential inhibitor of mitochondrial beta-oxidation, particularly at the L-3-hydroxyacyl-CoA dehydrogenase step, there is a clear lack of direct comparative studies to quantify its potency against other hydroxy fatty acids. The available evidence from its shorter-chain analog suggests that mid-chain hydroxylation can disrupt the normal flow of the beta-oxidation spiral, leading to an effective inhibition. To provide a definitive answer, further experimental investigation following the outlined protocol is necessary. Such research would be invaluable for understanding the structure-activity relationships of hydroxy fatty acids as metabolic modulators and for the development of novel therapeutic agents targeting fatty acid metabolism.

References

Replicating Published Findings on the Metabolic Effects of 5-Hydroxydodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of 5-Hydroxydodecanoyl-CoA (5-HD-CoA) and a potential alternative, Dodecanedioic Acid (DODA). The information is based on published findings and is intended to assist researchers in replicating and expanding upon these studies.

Executive Summary

This compound, the activated form of 5-Hydroxydecanoate (5-HD), is a substrate for mitochondrial β-oxidation. However, its metabolism is inefficient and creates a significant bottleneck in this critical energy-producing pathway. Specifically, the activity of L-3-hydroxyacyl-CoA dehydrogenase (HAD) is markedly slower for the 5-hydroxy-substituted intermediate.[1] This leads to an accumulation of metabolic intermediates and a subsequent inhibition of the oxidation of other fatty acids.[1]

In contrast, Dodecanedioic Acid (DODA) serves as an anaplerotic substrate, meaning it can replenish the intermediates of the Krebs cycle. By bypassing the conventional β-oxidation pathway that is impaired by certain genetic disorders or pharmacological agents, DODA offers a different metabolic intervention strategy.[2][3][4] This guide will delve into the quantitative data, experimental protocols, and underlying signaling pathways of both compounds.

Data Presentation: this compound vs. Dodecanedioic Acid

The following tables summarize the known metabolic effects of 5-HD-CoA and DODA based on available literature.

ParameterThis compoundDodecanedioic Acid (DODA)References
Primary Metabolic Function Substrate for β-oxidation, leading to pathway inhibitionAnaplerotic substrate for the Krebs cycle[1][2][3]
Effect on Fatty Acid β-Oxidation Inhibits the metabolism of other fatty acids (e.g., decanoyl-CoA) by ~40% at 100 µM concentration. Vmax for its metabolite is 5-fold slower than for the corresponding metabolite of decanoate.Bypasses defective β-oxidation.[1][2][3]
Effect on Krebs Cycle Likely leads to a decrease in Krebs cycle intermediates due to reduced acetyl-CoA production from β-oxidation.Increases the pool of Krebs cycle intermediates, specifically succinate.[2][3][4]
Effect on Glycolysis Not directly reported, but inhibition of fatty acid oxidation may lead to a compensatory increase in glucose utilization.Attenuates glycolytic flux.[2][3]
Effect on Ketogenesis Expected to decrease ketogenesis due to the reduction in acetyl-CoA availability from fatty acid oxidation.Does not induce ketogenesis.[4]
Clinical Relevance Investigated for its role in ischemic preconditioning, though its metabolic effects complicate its use as a specific KATP channel blocker.Potential therapeutic for metabolic disorders like Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.[1][2][3]

Signaling Pathways and Experimental Workflows

To visualize the metabolic pathways and experimental procedures discussed, the following diagrams are provided in DOT language script.

Metabolic Fate of this compound cluster_Mitochondrion Mitochondrial Matrix 5-HD-CoA 5-HD-CoA Beta-Oxidation_Enzymes β-Oxidation Enzymes (e.g., MCAD, Enoyl-CoA Hydratase) 5-HD-CoA->Beta-Oxidation_Enzymes Inhibition Inhibition Decanoyl-CoA Decanoyl-CoA Decanoyl-CoA->Beta-Oxidation_Enzymes Metabolite_5HD 3,5-dihydroxydecanoyl-CoA Beta-Oxidation_Enzymes->Metabolite_5HD Acetyl-CoA Acetyl-CoA Beta-Oxidation_Enzymes->Acetyl-CoA HAD L-3-hydroxyacyl-CoA Dehydrogenase (HAD) Metabolite_5HD->HAD Slow Conversion (5x slower Vmax) HAD->Acetyl-CoA Krebs_Cycle Krebs Cycle Acetyl-CoA->Krebs_Cycle Inhibition->Decanoyl-CoA ~40% at 100µM Anaplerotic Effect of Dodecanedioic Acid (DODA) cluster_Cell Cell DODA DODA Mitochondrion Mitochondrion DODA->Mitochondrion Glycolysis Glycolysis DODA->Glycolysis Attenuation Succinate Succinate Mitochondrion->Succinate Metabolism Krebs_Cycle Krebs Cycle Succinate->Krebs_Cycle Replenishment Glucose Glucose Glucose->Glycolysis Experimental Workflow: Measuring Krebs Cycle Intermediates Cell_Culture Cell Culture/ Tissue Homogenate Metabolite_Extraction Metabolite Extraction (e.g., with cold methanol) Cell_Culture->Metabolite_Extraction Derivatization Derivatization (for GC-MS) Metabolite_Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

A Comparative Analysis of 5-Hydroxydodecanoyl-CoA in Healthy and Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-Hydroxydodecanoyl-CoA (5-HDo-CoA), a modified fatty acyl-CoA, and its implications in metabolic pathways pertinent to both healthy and diseased tissues. While direct quantitative comparisons of 5-HDo-CoA levels in various tissues are not extensively documented in current literature, this guide synthesizes available experimental data on its metabolic precursor, 5-hydroxydecanoate (B1195396) (5-HD), and the enzymatic interactions of 5-HDo-CoA itself. This information is juxtaposed with the broader context of dysregulated fatty acid metabolism, a known hallmark of various pathologies including cancer and cardiovascular disease.

Executive Summary

This compound is the activated form of 5-hydroxydecanoate, a synthetic fatty acid analog. In healthy tissues, it enters the mitochondrial fatty acid β-oxidation spiral. However, its metabolism is significantly impeded at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step, creating a bottleneck that can disrupt normal energy production from fatty acids.[1][2][3] This inherent disruption of a core metabolic pathway suggests that the presence and accumulation of 5-HDo-CoA in diseased tissues, which often exhibit altered energy metabolism, could have significant pathological consequences. This guide explores these potential consequences and provides the methodologies to investigate them further.

Data Presentation: Comparative Quantitative Data

The following tables summarize key quantitative data from studies on the metabolism of 5-HDo-CoA and its precursors compared to their physiological counterparts.

Table 1: Kinetic Comparison of Enoyl-CoA Hydratase Activity

SubstrateKm (µM)Vmax (µmol/min/mg)Source
Decenoyl-CoA (Physiological)4.1 ± 0.321.7 ± 0.5[1]
5-Hydroxydecenoyl-CoA12.7 ± 0.625.7 ± 0.5[1]

Table 2: Kinetic Comparison of L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) and 3-Ketoacyl-CoA Thiolase Coupled Reaction

SubstrateVmax (relative to L-3-hydroxydecanoyl-CoA)Source
L-3-hydroxydecanoyl-CoA (from Decanoyl-CoA)100%[1][3]
3,5-dihydroxydecanoyl-CoA (from 5-HD-CoA)~20%[1][3]

Table 3: Effects of 5-HD-CoA on Mitochondrial Respiration

ConditionEffect on RespirationSource
Decanoyl-CoA (10 µM)Stimulated[2]
Decanoyl-CoA (10 µM) + 5-HD-CoA (100 µM)~40% reduction in maximal rate[2]
5-HD-CoA aloneWeak substrate[1][3]

Signaling Pathways and Metabolic Interruption

The primary known impact of 5-HDo-CoA is on the mitochondrial β-oxidation pathway. Its inefficient processing by L-3-hydroxyacyl-CoA dehydrogenase leads to a build-up of its metabolic intermediates and a competitive inhibition of the oxidation of other fatty acids. This disruption can have cascading effects on cellular energy homeostasis, redox balance, and the production of signaling molecules derived from fatty acid metabolism. In disease states characterized by metabolic reprogramming, such as cancer, this disruption could either be detrimental or potentially exploitable for therapeutic purposes.

Beta_Oxidation_of_5HDoCoA cluster_matrix Mitochondrial Matrix cluster_inhibition Metabolic Consequences Five_HD 5-Hydroxydecanoate (5-HD) Five_HDo_CoA This compound Five_HD->Five_HDo_CoA Acyl-CoA Synthetase Enoyl_CoA 5-Hydroxydodecenoyl-CoA Five_HDo_CoA->Enoyl_CoA MCAD Bottleneck Metabolic Bottleneck Five_HDo_CoA->Bottleneck Dihydroxy_CoA 3,5-Dihydroxydecanoyl-CoA Enoyl_CoA->Dihydroxy_CoA Enoyl-CoA Hydratase Keto_CoA 3-Keto-5-hydroxy dodecanoyl-CoA Dihydroxy_CoA->Keto_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (Slow Step) Incomplete_Oxidation Incomplete Oxidation Products Keto_CoA->Incomplete_Oxidation 3-Ketoacyl-CoA Thiolase Normal_FAO Normal Fatty Acid Oxidation Reduced_ATP Reduced ATP Production Normal_FAO->Reduced_ATP Bottleneck->Normal_FAO Inhibition

Metabolism of this compound in Mitochondria.

Experimental Protocols

The analysis of 5-HDo-CoA in biological samples is challenging due to its low abundance and similarity to other acyl-CoAs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust method for its quantification.

1. Tissue Extraction of Acyl-CoAs

This protocol is adapted from methods described for the general extraction of acyl-CoAs from tissues.[2]

  • Homogenization: Flash-frozen tissue is powdered and homogenized in a cold buffer (e.g., 100 mM KH2PO4) containing an internal standard (e.g., heptadecanoyl-CoA).

  • Solvent Addition: Add 2-propanol, followed by saturated NH4SO4 and acetonitrile. Vortex the mixture.

  • Phase Separation: Centrifuge to separate the phases. The upper phase contains the acyl-CoAs.

  • Dilution: The upper phase is diluted with a suitable buffer (e.g., 100 mM KH2PO4, pH 4.9) in preparation for solid-phase extraction.

2. Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

  • Column Conditioning: Condition a C18 SPE column with methanol (B129727), followed by equilibration with water.

  • Sample Loading: Load the diluted supernatant from the extraction step.

  • Washing: Wash the column with a weak organic solvent (e.g., 2% formic acid in water) followed by a stronger wash (e.g., methanol) to remove interfering substances.

  • Elution: Elute the acyl-CoAs with a basic solution (e.g., 2-5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol).

3. LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of buffered methanol or acetonitrile.

  • Mass Spectrometry: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific transitions for this compound would need to be determined using a synthesized standard. A neutral loss scan for the panto-theine portion of CoA can be used to identify potential acyl-CoA species.

Acyl_CoA_Analysis_Workflow Tissue Healthy or Diseased Tissue Sample Homogenization Homogenization (with Internal Standard) Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction SPE Solid-Phase Extraction (Cleanup) Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Workflow for Acyl-CoA Analysis from Tissue Samples.

Potential Implications in Disease

  • Cancer: Cancer cells exhibit significant metabolic reprogramming, often with an increased reliance on fatty acid metabolism.[4] The introduction of a molecule like 5-HDo-CoA that disrupts β-oxidation could potentially be explored as a therapeutic strategy to selectively target the energy production of cancer cells. The accumulation of specific fatty acid intermediates has been linked to the regulation of cancer cell proliferation and survival.[5]

  • Cardiovascular Disease: The study of 5-HD and its conversion to 5-HDo-CoA has been prominent in the context of cardiac ischemia and preconditioning.[1][2][6] Its inhibitory effect on fatty acid oxidation, the primary energy source for the heart, is a key mechanism of its action. Understanding how endogenous or exogenous sources of similar modified fatty acids could impact cardiac metabolism in ischemic heart disease is an important area for future research.

  • Neurodegenerative Diseases: Altered lipid metabolism is increasingly recognized as a factor in neurodegenerative disorders.[3][7] While there is no direct evidence linking 5-HDo-CoA to these conditions, the brain's high energy demand and reliance on specific lipid molecules for signaling and structure suggest that disruptions in fatty acid metabolism could contribute to neuronal dysfunction.

Conclusion

This compound represents a fascinating molecular tool for probing the intricacies of fatty acid metabolism. Its ability to create a specific bottleneck in β-oxidation provides a unique opportunity to study the consequences of impaired fatty acid catabolism. While direct comparative data on its abundance in healthy versus diseased tissues is currently lacking, the established biochemical principles of its metabolism, coupled with the known metabolic alterations in various diseases, strongly suggest that its presence would have significant pathophysiological effects. The experimental protocols outlined in this guide provide a framework for researchers to pursue these important questions and to potentially uncover new therapeutic avenues targeting metabolic vulnerabilities in disease.

References

Specificity of 5-Hydroxydodecanoyl-CoA's Enzymatic Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic interactions of 5-Hydroxydodecanoyl-CoA, focusing on its specificity with key enzymes in the β-oxidation pathway. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways, this document aims to facilitate a deeper understanding of how hydroxylation at the C5 position influences substrate recognition and turnover by mitochondrial enzymes.

Executive Summary

This compound, a hydroxylated medium-chain acyl-CoA, exhibits distinct enzymatic interactions compared to its non-hydroxylated counterpart, dodecanoyl-CoA. The primary determinant of its metabolic fate is the reduced efficiency of L-3-hydroxyacyl-CoA dehydrogenase (HAD) in processing its downstream metabolite, 3,5-dihydroxydodecanoyl-CoA. This guide synthesizes available data to provide a clear comparison of the enzymatic kinetics and outlines the methodologies required to assess these interactions.

Comparative Enzymatic Kinetics

The introduction of a hydroxyl group at the 5-position of the acyl chain significantly impacts the kinetics of its metabolism within the mitochondrial β-oxidation pathway. The following table summarizes the key kinetic parameters for this compound and its metabolites in comparison to their non-hydroxylated analogs.

EnzymeSubstrateAlternative SubstrateVmax (Relative Activity)KmReference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) This compoundDodecanoyl-CoAData not availableData not available
Enoyl-CoA Hydratase 5-Hydroxydodecenoyl-CoADodecenoyl-CoASimilarData not available[1]
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) 3,5-Dihydroxydodecanoyl-CoAL-3-Hydroxydodecanoyl-CoA~5-fold slowerData not available[1]
3-Ketoacyl-CoA Thiolase 3-Keto-5-hydroxydodecanoyl-CoA3-Ketododecanoyl-CoAData not availableData not available

Key Findings:

  • L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) as the Rate-Limiting Step: The most significant finding is the dramatically reduced turnover rate (Vmax) of the metabolite of this compound by HAD. The Vmax for 3,5-dihydroxydecanoyl-CoA is approximately five times slower than that for L-3-hydroxydecanoyl-CoA[1]. This identifies HAD as the rate-limiting enzyme in the β-oxidation of 5-hydroxylated fatty acids.

  • Similar Efficiency of Enoyl-CoA Hydratase: In contrast to HAD, the activity of enoyl-CoA hydratase is not significantly affected by the hydroxyl group at the C5 position. The enzyme processes 5-hydroxydecenoyl-CoA with kinetics similar to those for decenoyl-CoA[1].

  • Data Gaps: There is a notable lack of specific quantitative data (Km and Vmax) for the interaction of this compound with medium-chain acyl-CoA dehydrogenase (MCAD) and for its ketoacyl-CoA derivative with 3-ketoacyl-CoA thiolase.

Experimental Protocols

To facilitate further research into the enzymatic specificity of this compound, detailed methodologies for key experiments are provided below.

Protocol 1: Continuous Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity

This protocol is adapted from established methods for assaying HAD activity and can be used to compare the kinetics of hydroxylated and non-hydroxylated substrates. The assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.0, 1 mM EDTA

  • NAD+ solution (10 mM in Reaction Buffer)

  • Substrate: L-3-Hydroxydodecanoyl-CoA or 3,5-Dihydroxydodecanoyl-CoA (synthesized and purified)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of Reaction Buffer

    • 100 µL of 10 mM NAD+ solution

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding 10 µL of the substrate solution (e.g., 10 mM stock).

  • Immediately add a small, non-limiting amount of purified L-3-hydroxyacyl-CoA dehydrogenase to the cuvette and mix by inversion.

  • Monitor the increase in absorbance at 340 nm for 3-5 minutes. The rate of NADH formation is proportional to the enzyme activity.

  • To determine kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations.

Protocol 2: Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

This protocol can be adapted to assess the activity of MCAD with this compound. The assay relies on the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), which can be monitored spectrophotometrically.

Materials:

  • Spectrophotometer

  • Reaction Buffer: 100 mM potassium phosphate, pH 7.6

  • Electron Acceptor: Ferricenium hexafluorophosphate solution

  • Substrate: this compound or Dodecanoyl-CoA

  • Purified medium-chain acyl-CoA dehydrogenase

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the electron acceptor.

  • Add the substrate to the reaction mixture.

  • Initiate the reaction by adding the purified MCAD enzyme.

  • Monitor the reduction of the electron acceptor at the appropriate wavelength.

  • Vary the substrate concentration to determine the kinetic parameters.

Signaling Pathways and Logical Relationships

The metabolism of this compound is intrinsically linked to the mitochondrial β-oxidation pathway. The following diagrams illustrate the key steps and the logical flow of the experimental assessment.

Beta_Oxidation_Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix Acyl_CoA This compound Enoyl_CoA 5-Hydroxydodecenoyl-CoA Acyl_CoA->Enoyl_CoA MCAD Hydroxyacyl_CoA 3,5-Dihydroxydodecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-5-hydroxydodecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HAD (Rate-Limiting) Shorter_Acyl_CoA 5-Hydroxydecanoyl-CoA + Acetyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase

Figure 1: Mitochondrial β-oxidation of this compound.

Experimental_Workflow cluster_Workflow Experimental Workflow Substrate_Prep Substrate Synthesis & Purification (this compound & Analogs) Enzyme_Assays Enzymatic Assays (MCAD, ECH, HAD, Thiolase) Substrate_Prep->Enzyme_Assays Data_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assays->Data_Analysis Comparison Comparative Analysis (Hydroxylated vs. Non-hydroxylated) Data_Analysis->Comparison

Figure 2: Workflow for assessing enzymatic specificity.

Conclusion and Future Directions

The available evidence strongly suggests that the introduction of a hydroxyl group at the C5 position of dodecanoyl-CoA creates a significant bottleneck in the β-oxidation pathway, specifically at the L-3-hydroxyacyl-CoA dehydrogenase step. This reduced metabolic efficiency has implications for cellular energy homeostasis and may be relevant in pathological conditions where levels of hydroxylated fatty acids are altered.

Future research should focus on:

  • Determining the specific kinetic parameters (Km and Vmax) for the interaction of this compound with all enzymes of the β-oxidation spiral to create a complete kinetic profile.

  • Investigating the potential signaling roles of this compound and other hydroxylated fatty acyl-CoAs, as long-chain acyl-CoAs are known to act as signaling molecules.

  • Exploring the impact of this metabolic bottleneck in cellular models to understand the downstream consequences on mitochondrial function and overall cellular metabolism.

By addressing these knowledge gaps, a more comprehensive understanding of the biological significance of 5-hydroxylated fatty acids can be achieved, potentially opening new avenues for therapeutic intervention in metabolic diseases.

References

Safety Operating Guide

Personal protective equipment for handling 5-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Standard Operating Procedure: Handling 5-Hydroxydodecanoyl-CoA

Hazard Assessment and Control

Given the absence of specific toxicity data for this compound, a conservative approach to handling is mandatory. The primary hazards are assumed to be potential skin and eye irritation, and possible toxicity if inhaled or ingested. The operational plan is to minimize all routes of exposure.

Engineering Controls
  • Fume Hood: All manipulations of this compound, including weighing, reconstituting, and aliquoting, must be performed inside a certified chemical fume hood. This minimizes the risk of inhalation.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Operation Gloves Eye Protection Lab Coat Respiratory Protection
Receiving & Unpacking Nitrile or Neoprene GlovesSafety GlassesStandard Lab CoatNot generally required
Weighing (Solid Form) Double-gloved (Nitrile)Chemical Splash GogglesStandard Lab CoatRecommended if handling large quantities
Preparing Solutions Double-gloved (Nitrile)Chemical Splash GogglesStandard Lab CoatNot required in a fume hood
Conducting Experiments Nitrile or Neoprene GlovesChemical Splash GogglesStandard Lab CoatNot required in a fume hood
Spill Cleanup Heavy-duty Nitrile GlovesChemical Splash GogglesChemical Resistant ApronN95 or higher respirator
Waste Disposal Nitrile or Neoprene GlovesSafety GlassesStandard Lab CoatNot generally required

Operational Procedures

This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Don appropriate PPE (nitrile gloves, lab coat, safety glasses) before opening the package inside a fume hood.

  • Verify the label and integrity of the primary container.

  • Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound during an experiment.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase A Gather all necessary PPE B Prepare work area in fume hood A->B C Retrieve this compound from storage B->C D Weigh the required amount C->D E Reconstitute in appropriate solvent D->E F Perform experimental procedure E->F G Decontaminate work surfaces F->G H Dispose of waste properly G->H I Return compound to storage H->I J Remove and dispose of PPE I->J

Figure 1. Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure safety and environmental compliance.

  • Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous chemical waste.

    • Collect in a clearly labeled, sealed container.

    • The label should include the chemical name, concentration, and hazard warnings.

    • Follow your institution's specific guidelines for chemical waste pickup.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be disposed of as solid hazardous waste.

    • Place these items in a designated, labeled waste bag or container.

The logical flow for waste disposal is outlined in the diagram below.

G A Waste Generated B Is it contaminated with This compound? A->B C Solid Waste (e.g., gloves, tips) B->C Yes, Solid D Liquid Waste (e.g., unused solutions) B->D Yes, Liquid G Dispose as Non-Hazardous Waste B->G No E Dispose as Hazardous Solid Waste C->E F Dispose as Hazardous Liquid Chemical Waste D->F

Figure 2. Decision diagram for waste disposal.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area. Wearing appropriate PPE (including respiratory protection for large spills), contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent followed by soap and water.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.